molecular formula C10H7BrN2O2 B3030796 Methyl 7-bromo-1,5-naphthyridine-3-carboxylate CAS No. 958334-24-2

Methyl 7-bromo-1,5-naphthyridine-3-carboxylate

Cat. No.: B3030796
CAS No.: 958334-24-2
M. Wt: 267.08
InChI Key: HSKHAOKCHBJDBO-UHFFFAOYSA-N
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Description

Methyl 7-bromo-1,5-naphthyridine-3-carboxylate (CAS 958334-24-2) is a high-purity brominated naphthyridine derivative of significant interest in advanced organic synthesis and medicinal chemistry research. This compound serves as a versatile and crucial synthetic intermediate for constructing more complex molecules, particularly through metal-catalyzed cross-coupling reactions where the bromine atom acts as a handle for further functionalization . The 1,5-naphthyridine scaffold is a privileged structure in drug discovery, known for its wide spectrum of pharmacological activities . Researchers value this scaffold for developing novel anti-infective agents, as naphthyridine derivatives have demonstrated potent antibacterial properties by inhibiting fundamental bacterial enzymes, such as DNA gyrase and topoisomerase IV . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should only be performed by qualified researchers in a controlled laboratory setting.

Properties

IUPAC Name

methyl 7-bromo-1,5-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c1-15-10(14)6-2-8-9(12-4-6)3-7(11)5-13-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKHAOKCHBJDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C(C=N2)Br)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672213
Record name Methyl 7-bromo-1,5-naphthyridine-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958334-24-2
Record name Methyl 7-bromo-1,5-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 7-bromo-1,5-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthetic pathway for Methyl 7-bromo-1,5-naphthyridine-3-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing with readily available starting materials and proceeding through key intermediates. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a detailed experimental protocol but also a thorough discussion of the underlying chemical principles and the rationale behind the procedural choices. The methodologies described herein are designed to be robust and scalable, providing a solid foundation for further research and application.

Introduction

The 1,5-naphthyridine core is a privileged heterocyclic motif found in numerous biologically active compounds. The strategic incorporation of a bromine atom at the 7-position and a methyl carboxylate group at the 3-position yields this compound, a versatile intermediate for the synthesis of a diverse range of functionalized molecules. The bromine atom serves as a valuable handle for further elaboration through various cross-coupling reactions, while the ester functionality allows for modifications such as amidation or reduction. This guide will detail a reliable and well-established synthetic route, empowering researchers to confidently produce this key building block for their discovery programs.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a multi-step sequence that leverages the classical Gould-Jacobs reaction. This robust and widely utilized method allows for the construction of the 4-hydroxy-1,5-naphthyridine ring system, which can then be further functionalized to afford the target compound. The overall synthetic workflow is depicted below:

Synthetic_Pathway A 5-Bromo-3-aminopyridine C Intermediate A (Diethyl 2-((5-bromopyridin-3-yl)amino)methylenemalonate) A->C Condensation B Diethyl ethoxymethylenemalonate (DEEM) B->C D Ethyl 7-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate C->D Thermal Cyclization E Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate D->E Chlorination (POCl3) F Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate E->F Reduction G 7-Bromo-1,5-naphthyridine-3-carboxylic acid F->G Hydrolysis H This compound G->H Esterification

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Key Intermediates

Synthesis of Ethyl 7-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate

The initial and crucial step in this synthesis is the construction of the 1,5-naphthyridine core via the Gould-Jacobs reaction.[1][2] This reaction involves the condensation of a 3-aminopyridine derivative with a malonic ester derivative, followed by a thermal intramolecular cyclization.

Reaction Mechanism:

The reaction proceeds in two distinct stages. First, the nucleophilic amino group of 5-bromo-3-aminopyridine attacks the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM), leading to the elimination of ethanol and the formation of a vinylogous amide intermediate. The subsequent high-temperature cyclization occurs via a 6-electron electrocyclization, forming the dihydronaphthyridine ring, which then tautomerizes to the more stable 4-hydroxy-1,5-naphthyridine product.

Gould_Jacobs_Mechanism cluster_0 Condensation cluster_1 Thermal Cyclization A 5-Bromo-3-aminopyridine + DEEM B Vinylogous Amide Intermediate A->B - EtOH C Vinylogous Amide Intermediate D 6-electron Electrocyclization C->D E Dihydronaphthyridine D->E F Ethyl 7-bromo-4-hydroxy- 1,5-naphthyridine-3-carboxylate E->F Tautomerization

Caption: Mechanism of the Gould-Jacobs reaction for 1,5-naphthyridine synthesis.

Experimental Protocol:

Reagent/SolventMolar Eq.MWAmount
5-Bromo-3-aminopyridine1.0172.01 g/mol (user-defined)
Diethyl ethoxymethylenemalonate (DEEM)1.1216.23 g/mol (user-defined)
Diphenyl ether-170.21 g/mol (user-defined)

Procedure:

  • A mixture of 5-bromo-3-aminopyridine and diethyl ethoxymethylenemalonate is heated at 120-130 °C for 2 hours.

  • The resulting intermediate, diethyl 2-((5-bromopyridin-3-yl)amino)methylenemalonate, is then added portion-wise to preheated diphenyl ether at 250 °C.

  • The reaction mixture is maintained at this temperature for 30-60 minutes to effect cyclization.

  • After cooling, the reaction mixture is diluted with hexane, and the precipitated solid is collected by filtration.

  • The crude product is washed with hexane and then ethanol to afford Ethyl 7-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate as a solid.

Expertise & Causality: The choice of a high-boiling solvent like diphenyl ether is critical for achieving the high temperature required for the thermal cyclization. The portion-wise addition of the intermediate to the hot solvent helps to control the reaction rate and prevent the formation of byproducts.

Synthesis of Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate

The 4-hydroxy group of the naphthyridine ring is a poor leaving group and needs to be converted to a more reactive species for its removal. Chlorination using phosphorus oxychloride (POCl₃) is a standard and effective method for this transformation.[3][4]

Reaction Mechanism:

The reaction of the 4-hydroxy-1,5-naphthyridine with POCl₃ proceeds via the formation of a phosphate ester intermediate, which is then attacked by a chloride ion to yield the 4-chloro derivative.

Experimental Protocol:

Reagent/SolventMolar Eq.MWAmount
Ethyl 7-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate1.0299.11 g/mol (user-defined)
Phosphorus oxychloride (POCl₃)excess153.33 g/mol (user-defined)
N,N-Dimethylformamide (DMF)catalytic73.09 g/mol (user-defined)

Procedure:

  • A suspension of Ethyl 7-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate in phosphorus oxychloride is treated with a catalytic amount of N,N-dimethylformamide.

  • The mixture is heated to reflux (around 110 °C) for 2-4 hours, during which the solid dissolves.

  • After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is cautiously quenched by pouring it onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed with water, and dried to give Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate.

Trustworthiness & Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The formation of a precipitate upon quenching with ice-water is a key indicator of product formation.

Part 2: Synthesis of the Final Product

Synthesis of Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate

The removal of the 4-chloro substituent is achieved through a reduction reaction. A variety of reducing agents can be employed, with catalytic hydrogenation being a common and clean method.

Experimental Protocol:

Reagent/SolventMolar Eq.MWAmount
Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate1.0317.55 g/mol (user-defined)
Palladium on Carbon (10% Pd/C)catalytic-(user-defined)
Triethylamine2.0101.19 g/mol (user-defined)
Ethanol-46.07 g/mol (user-defined)
Hydrogen Gas-2.02 g/mol balloon pressure

Procedure:

  • To a solution of Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate in ethanol is added triethylamine and a catalytic amount of 10% palladium on carbon.

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours.

  • The catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate.

Expertise & Causality: Triethylamine is added to neutralize the HCl that is formed during the reduction, preventing potential side reactions and catalyst deactivation.

Synthesis of 7-Bromo-1,5-naphthyridine-3-carboxylic acid

Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a straightforward step, typically achieved under basic conditions.

Experimental Protocol:

Reagent/SolventMolar Eq.MWAmount
Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate1.0281.11 g/mol (user-defined)
Sodium Hydroxide (NaOH)2.040.00 g/mol (user-defined)
Ethanol/Water--(user-defined)
Hydrochloric Acid (HCl)-36.46 g/mol to pH ~3-4

Procedure:

  • A solution of Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate in a mixture of ethanol and water is treated with sodium hydroxide.

  • The reaction mixture is heated to reflux for 1-2 hours.

  • After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid to a pH of approximately 3-4.

  • The resulting precipitate is collected by filtration, washed with water, and dried to yield 7-Bromo-1,5-naphthyridine-3-carboxylic acid.

Synthesis of this compound

The final step is the esterification of the carboxylic acid with methanol. This can be accomplished using various standard esterification methods.

Experimental Protocol:

Reagent/SolventMolar Eq.MWAmount
7-Bromo-1,5-naphthyridine-3-carboxylic acid1.0253.05 g/mol (user-defined)
Thionyl Chloride (SOCl₂)1.5118.97 g/mol (user-defined)
Methanolexcess32.04 g/mol (user-defined)

Procedure:

  • A suspension of 7-Bromo-1,5-naphthyridine-3-carboxylic acid in methanol is cooled to 0 °C.

  • Thionyl chloride is added dropwise to the suspension.

  • The reaction mixture is then heated to reflux for 4-6 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is neutralized with a saturated solution of sodium bicarbonate, and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

  • Purification by column chromatography on silica gel provides the final product, this compound.

Authoritative Grounding: The use of thionyl chloride in methanol for esterification is a well-established and efficient method that proceeds via the formation of an acid chloride intermediate.

Conclusion

This technical guide has outlined a detailed and reliable synthetic route for the preparation of this compound. By following the protocols described herein, researchers and drug development professionals can confidently access this valuable building block for their scientific endeavors. The provided explanations of the underlying chemical principles and experimental rationale are intended to facilitate a deeper understanding of the synthesis and enable successful execution in the laboratory.

References

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

  • Arnott, E. A., Chan, L. C., & Phillips, A. J. (2011). POCl3 chlorination of 4-quinazolones. The Journal of organic chemistry, 76(6), 1912–1922. [Link]

  • Li, W., Li, G., Wang, Y., & Xu, X. (2013). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 18(12), 15339–15347. [Link]

Sources

An In-depth Technical Guide to Methyl 7-bromo-1,5-naphthyridine-3-carboxylate: Synthesis, Properties, and Reactivity for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 7-bromo-1,5-naphthyridine-3-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical properties, a plausible synthetic route, predicted analytical characteristics, and its significant reactivity, with a focus on its application in generating diverse molecular libraries.

Introduction to the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine nucleus, an isomeric form of pyridopyridine, is a privileged scaffold in medicinal chemistry.[1] Its rigid, planar structure and the presence of two nitrogen atoms allow for diverse, vectorially-defined interactions with biological targets. This has led to the development of numerous compounds with a wide array of biological activities.[2][3] this compound is a strategically functionalized derivative, offering multiple points for chemical modification. The bromo-substituent at the 7-position serves as a versatile handle for cross-coupling reactions, while the methyl ester at the 3-position can be readily hydrolyzed or converted to amides, providing another avenue for derivatization.[4] This dual functionality makes it an exceptionally valuable intermediate in the synthesis of complex molecules for drug discovery programs.[5]

Core Chemical Properties

A summary of the fundamental properties of this compound is presented below.

PropertyValueSource
CAS Number 958334-24-2[6]
Molecular Formula C₁₀H₇BrN₂O₂[5]
Molecular Weight 267.08 g/mol [5]
Storage Condition 2-8°C[5]

Synthesis Pathway and Experimental Protocols

Proposed Synthetic Workflow

The overall synthetic strategy is a four-step process, designed to build the heterocyclic core and then install the required functional groups in a regioselective manner.

Synthetic_Workflow A Step 1: Gould-Jacobs Reaction (3-Aminopyridine + Diethyl ethoxymethylenemalonate) B Step 2: Bromination (Electrophilic Aromatic Substitution) A->B Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate C Step 3: Chlorination (Hydroxyl to Chloro Conversion) B->C Ethyl 7-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate D Step 4: Esterification (Carboxylic Acid to Methyl Ester) C->D 7-Bromo-4-chloro-1,5-naphthyridine-3-carbonyl chloride E E D->E This compound (Target)

Caption: Proposed four-step synthesis of the target compound.

Step-by-Step Experimental Protocols

The following protocols are based on analogous procedures reported for similar heterocyclic systems.

Protocol 1: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate

This initial step utilizes the Gould-Jacobs reaction to construct the core naphthyridine ring system.[1][2]

  • Rationale: The reaction begins with a Michael-type addition of 3-aminopyridine to diethyl ethoxymethylenemalonate, followed by an intramolecular thermal cyclization. The high temperature is necessary to overcome the activation energy for the 6-electron electrocyclization.[8] A high-boiling solvent system like diphenyl ether is used to achieve the required temperature.[1]

  • Procedure:

    • A mixture of diphenyl (e.g., 265 g) and diphenyl ether (e.g., 735 g) is heated to 255°C in a suitable reaction vessel equipped with a reflux condenser and mechanical stirrer.

    • Diethyl 2-([3-pyridylamino]methylene)malonate (formed from the reaction of 3-aminopyridine and diethyl ethoxymethylenemalonate) is added in one portion.

    • The reaction temperature is maintained at 255°C until the evolution of ethanol ceases.

    • The mixture is cooled to room temperature, allowing the product to precipitate.

    • The precipitate is collected by filtration, washed thoroughly with hexane to remove the high-boiling solvents, and dried under vacuum to yield ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.[1]

Protocol 2: Synthesis of Ethyl 7-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate

This step introduces the key bromine atom onto the naphthyridine ring.

  • Rationale: The 1,5-naphthyridine ring system is susceptible to electrophilic aromatic substitution. Bromination with elemental bromine in acetic acid is a standard method for introducing a bromine atom onto such electron-rich heterocyclic systems.[2] The reaction is expected to proceed at the C7 position due to the directing effects of the fused pyridine ring.

  • Procedure:

    • Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate is dissolved in glacial acetic acid.

    • A solution of bromine in acetic acid is added dropwise to the stirred solution at room temperature.

    • The reaction is stirred until TLC analysis indicates complete consumption of the starting material.

    • The reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried.

Protocol 3: Synthesis of 7-Bromo-4-chloro-1,5-naphthyridine-3-carbonyl chloride

The hydroxyl group at the 4-position is converted to a more reactive chloro group, which also facilitates the subsequent aromatization.

  • Rationale: The conversion of a 4-hydroxynaphthyridine (which exists in tautomeric equilibrium with the 4-oxo form) to a 4-chloronaphthyridine is a crucial step for enabling further nucleophilic substitution or for achieving a fully aromatic system. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.[2] It simultaneously converts the carboxylic acid (after hydrolysis of the ester) to an acid chloride.

  • Procedure:

    • Ethyl 7-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate is first hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide, followed by acidification.[3]

    • The resulting 7-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid is treated with an excess of phosphorus oxychloride (POCl₃).

    • The mixture is heated at reflux for several hours.

    • After cooling, the excess POCl₃ is carefully removed under reduced pressure.

    • The residue is cautiously quenched with ice water, and the product is extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is dried and concentrated to yield the crude acid chloride.

Protocol 4: Synthesis of this compound

The final step is the formation of the methyl ester.

  • Rationale: The highly reactive acid chloride is readily converted to the methyl ester by reaction with methanol. This is a standard esterification procedure.

  • Procedure:

    • The crude 7-bromo-4-chloro-1,5-naphthyridine-3-carbonyl chloride is dissolved in anhydrous methanol and stirred.

    • The reaction is typically exothermic and proceeds to completion at room temperature.

    • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the final product, this compound.

Predicted Analytical and Spectroscopic Data

As experimental data is not publicly available, the following section provides predicted spectroscopic characteristics based on the compound's structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The protons on the naphthyridine core will appear as singlets or doublets in the downfield region (typically 7.5-9.5 ppm). The methyl ester protons will be a sharp singlet at approximately 4.0 ppm.

  • ¹³C NMR: The carbon NMR will show signals for all 10 unique carbon atoms. The carbonyl carbon of the ester will be the most downfield signal (around 165 ppm). The aromatic carbons will resonate in the 120-155 ppm region. The carbon attached to the bromine will be shifted upfield compared to its unsubstituted counterpart. The methyl ester carbon will appear around 53 ppm.[8]

Mass Spectrometry (MS)
  • Rationale: In electron ionization mass spectrometry, a characteristic fragmentation pattern is the loss of the methoxy group from the ester to form a stable acylium ion.[9] The molecular ion peak should exhibit a characteristic M+2 isotope pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[10]

  • Predicted Fragmentation:

    • Molecular Ion (M⁺): A pair of peaks at m/z 266 and 268 of roughly equal intensity.

    • Base Peak: Likely the acylium ion at m/z 235/237, resulting from the loss of the methoxy radical (•OCH₃).

Chemical Reactivity and Applications

The primary utility of this compound in synthetic chemistry lies in its capacity for palladium-catalyzed cross-coupling reactions at the C7 position.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds. The bromo-substituent at the 7-position of the naphthyridine ring is an ideal handle for this transformation, allowing for the introduction of a wide variety of aryl and heteroaryl groups.

Suzuki_Coupling cluster_0 Catalytic Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B Ar-Br C Ar-Pd(II)-Br(L_n) B->C D Transmetalation C->D R-B(OH)₂ Base E Ar-Pd(II)-R(L_n) D->E F Reductive Elimination E->F F->A Ar-R Product 7-Aryl-1,5-naphthyridine Derivative F->Product Start Methyl 7-bromo-1,5- naphthyridine-3-carboxylate Start->B Boronic Aryl/Heteroaryl Boronic Acid Boronic->D

Caption: Mechanism of the Suzuki-Miyaura cross-coupling reaction.

Protocol 5: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the coupling of bromo-pyridines and related heterocycles.[11]

  • Rationale: The reaction is catalyzed by a palladium(0) complex, which undergoes oxidative addition into the carbon-bromine bond. This is followed by transmetalation with a boronic acid in the presence of a base, and finally, reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. The choice of ligand and base is crucial for reaction efficiency.[11]

  • Procedure:

    • To a flame-dried reaction vessel, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

    • The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times.

    • A suitable solvent (e.g., dioxane, DMF, or toluene/water mixture) is added.

    • The palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 eq.), is added.

    • The mixture is heated (typically 80-110°C) and stirred until the reaction is complete as monitored by TLC or LC-MS.

    • Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by silica gel column chromatography to yield the 7-substituted-1,5-naphthyridine derivative.

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its dual functional handles allow for sequential or orthogonal derivatization, making it an ideal starting point for the construction of compound libraries for high-throughput screening. The reliable and high-yielding nature of the Suzuki-Miyaura coupling at the 7-position provides a robust platform for exploring structure-activity relationships. Future work will likely focus on expanding the range of cross-coupling reactions and exploring the derivatization of the ester functionality to access novel chemical space.

References

  • PrepChem. Synthesis of ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate. Available from: [Link]

  • Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3239. Available from: [Link]

  • Wikipedia. Gould–Jacobs reaction. Available from: [Link]

  • The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • Kethireddy, S., et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[1][11]naphthyridine-3-carbonitriles. Materials Today: Proceedings. Available from: [Link]

  • Palacios, F., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. Available from: [Link]

  • Encyclopedia.pub. Fused 1,5-naphthyridines. Available from: [Link]

  • Google Patents. CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound.
  • Chemistry LibreTexts. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

  • NIST. Naphthalene, 1-bromo-. Available from: [Link]

Sources

Methyl 7-bromo-1,5-naphthyridine-3-carboxylate (CAS 958334-24-2): A Comprehensive Technical Guide for Medicinal Chemists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Significance

The landscape of modern drug discovery is perpetually in search of novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and the capacity for diverse functionalization. Within this context, nitrogen-containing heterocycles have established themselves as a cornerstone of medicinal chemistry. Among these, the 1,5-naphthyridine framework has emerged as a "privileged scaffold," a core structure that is capable of binding to a variety of biological targets and exhibiting a wide range of pharmacological activities.[1][2]

1.1 Overview of the 1,5-Naphthyridine Scaffold in Medicinal Chemistry

The 1,5-naphthyridine ring system, a bicyclic heterocycle composed of two fused pyridine rings, has garnered significant attention due to its presence in numerous biologically active compounds.[3][4] Its rigid, planar structure provides a well-defined orientation for appended functional groups, facilitating specific interactions with enzyme active sites and receptors. Derivatives of this scaffold have demonstrated a remarkable breadth of therapeutic potential, including applications as anticancer, antimicrobial, and anti-inflammatory agents.[5] Notably, the 1,5-naphthyridine core has been successfully incorporated into inhibitors of various protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases.[6][7]

1.2 Emergence and Importance of Methyl 7-bromo-1,5-naphthyridine-3-carboxylate as a Key Building Block

This compound (CAS No. 958334-24-2) represents a strategically designed intermediate for the elaboration of complex 1,5-naphthyridine derivatives. This molecule is engineered with two key points of functionality:

  • The Bromo Substituent at the 7-position: This serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, enabling extensive exploration of the chemical space around the scaffold.

  • The Methyl Ester at the 3-position: This group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a diverse range of amides, esters, and other functional groups. This position is crucial for modulating pharmacokinetic properties and establishing key interactions with biological targets.

The combination of these two reactive sites makes this compound an exceptionally valuable starting material for the construction of compound libraries for high-throughput screening and for the rational design of potent and selective drug candidates.

1.3 Scope of the Guide

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It will cover its physicochemical properties, provide a detailed, plausible synthesis protocol based on established methodologies, discuss its chemical reactivity, and explore its applications in medicinal chemistry, with a focus on the development of kinase inhibitors.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a key intermediate is fundamental to its effective use in multi-step syntheses.

2.1 Chemical Structure and Properties

PropertyValue
CAS Number 958334-24-2
Molecular Formula C₁₀H₇BrN₂O₂
Molecular Weight 267.08 g/mol [3]
Appearance Off-white to yellow solid (predicted)
Melting Point Not experimentally determined in available literature.
Boiling Point ~355 °C (Predicted)[8]
Solubility Soluble in DMSO, DMF, and chlorinated solvents (e.g., DCM, chloroform); limited solubility in alcohols and water (predicted).
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage temperature: 2-8°C.[3]

2.2 Spectroscopic Data and Interpretation

While a publicly available, fully assigned spectrum for this specific molecule is not available, the following spectral data are predicted based on the analysis of closely related 1,5-naphthyridine structures.[2][9][10]

2.2.1 ¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)

  • δ ~9.4-9.5 ppm (s, 1H): This singlet corresponds to the proton at the 2-position (H-2), which is deshielded by the adjacent nitrogen and the ester group.

  • δ ~9.2-9.3 ppm (d, 1H): This doublet is assigned to the proton at the 4-position (H-4), coupled to H-3.

  • δ ~8.8-8.9 ppm (d, 1H): This doublet corresponds to the proton at the 6-position (H-6), which is deshielded by the adjacent nitrogen.

  • δ ~8.4-8.5 ppm (d, 1H): This doublet is assigned to the proton at the 8-position (H-8).

  • δ ~4.0-4.1 ppm (s, 3H): This singlet is characteristic of the methyl ester protons (-OCH₃).

2.2.2 ¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)

  • δ ~165-166 ppm: Carbonyl carbon of the methyl ester.

  • δ ~150-155 ppm: Quaternary carbons C-2 and C-8a.

  • δ ~140-145 ppm: Quaternary carbon C-4a and C-7.

  • δ ~135-140 ppm: Aromatic CH at C-4 and C-6.

  • δ ~120-130 ppm: Aromatic CH at C-8 and quaternary carbon at C-3.

  • δ ~52-53 ppm: Methyl carbon of the ester.

2.2.3 Mass Spectrometry

  • Expected m/z: [M+H]⁺ = 266.97 and 268.97, showing the characteristic isotopic pattern for a monobrominated compound.

Synthesis and Purification

3.1 Retrosynthetic Analysis and Common Synthetic Strategies

A logical retrosynthetic approach to the target molecule involves the cyclization of a suitably substituted aminopyridine precursor. The Gould-Jacobs reaction is a powerful method for constructing the 4-hydroxy-1,5-naphthyridine core, which can then be further functionalized.

G target This compound intermediate1 Methyl 7-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate target->intermediate1 Halogenation/Reduction intermediate2 4-Hydroxy-7-bromo-1,5-naphthyridine-3-carboxylic acid intermediate1->intermediate2 Esterification intermediate3 Diethyl (5-bromo-3-pyridylamino)methylenemalonate intermediate2->intermediate3 Thermal Cyclization starting_material 3-Amino-5-bromopyridine + Diethyl ethoxymethylenemalonate intermediate3->starting_material Condensation G cluster_0 This compound C7-Br C7-Br: Site for Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) C3-COOMe C3-COOMe: Site for Hydrolysis and Amidation G start Methyl 7-bromo-1,5- naphthyridine-3-carboxylate suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst, base) start->suzuki buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst, base) start->buchwald product_suzuki Methyl 7-aryl-1,5- naphthyridine-3-carboxylate suzuki->product_suzuki product_buchwald Methyl 7-amino-1,5- naphthyridine-3-carboxylate buchwald->product_buchwald G start Methyl 7-bromo-1,5- naphthyridine-3-carboxylate step1 Suzuki Coupling (Arylboronic acid) start->step1 intermediate1 Methyl 7-aryl-1,5- naphthyridine-3-carboxylate step1->intermediate1 step2 Hydrolysis intermediate1->step2 intermediate2 7-Aryl-1,5-naphthyridine- 3-carboxylic acid step2->intermediate2 step3 Curtius Rearrangement or similar intermediate2->step3 intermediate3 7-Aryl-1,5-naphthyridin- 4-amine step3->intermediate3 step4 Urea Formation (Isocyanate) intermediate3->step4 final_product 7-Aryl-1,5-naphthyridin-4-yl urea (Aurora Kinase Inhibitor) step4->final_product

Sources

An In-depth Technical Guide to the Characterization of Methyl 7-bromo-1,5-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the 1,5-Naphthyridine Core

The 1,5-naphthyridine ring system, an isomer of naphthyridine, has garnered substantial attention in the field of medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] These compounds have been explored for a wide range of therapeutic applications, including their potential as anticancer, antibacterial, and antiviral agents.[1][3] The rigid, planar structure of the 1,5-naphthyridine core provides a unique scaffold for the spatial orientation of functional groups, enabling precise interactions with biological macromolecules. The introduction of various substituents onto this core allows for the fine-tuning of its physicochemical properties and biological activity. Methyl 7-bromo-1,5-naphthyridine-3-carboxylate (CAS No. 958334-24-2) is a key intermediate that can be utilized in the synthesis of more complex molecules with potential therapeutic value.[4] The presence of a bromine atom at the 7-position offers a handle for further functionalization through cross-coupling reactions, while the methyl ester at the 3-position can be hydrolyzed or converted to other functional groups.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on well-established methods for the construction of the 1,5-naphthyridine scaffold, such as the Gould-Jacobs reaction.[5]

Proposed Synthetic Pathway: Modified Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxy-1,5-naphthyridines, which can be subsequently converted to the desired product. The proposed synthetic workflow is depicted below:

Synthesis_Workflow A 5-Bromo-3-aminopyridine C Condensation Intermediate A->C Heat B Diethyl ethoxymethylenemalonate (DEEM) B->C D Thermal Cyclization C->D High-boiling solvent (e.g., Dowtherm A) E Ethyl 7-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate D->E F Chlorination (e.g., POCl3) E->F G Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate F->G H Dechlorination (e.g., Catalytic Hydrogenation) G->H I Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate H->I J Transesterification (if necessary) or direct synthesis with methyl ester analog of DEEM I->J K This compound J->K

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Condensation of 5-Bromo-3-aminopyridine with a Malonate Derivative

  • To a stirred solution of 5-bromo-3-aminopyridine in a suitable high-boiling point solvent (e.g., diphenyl ether or Dowtherm A), add an equimolar amount of dimethyl 2-(ethoxymethylene)malonate.

  • Heat the reaction mixture at a temperature sufficient to drive the condensation reaction, typically between 120-150 °C, while removing the ethanol byproduct.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature. The intermediate, dimethyl 2-(((5-bromopyridin-3-yl)amino)methylene)malonate, may precipitate and can be isolated by filtration.

Step 2: Thermal Cyclization

  • Add the crude or purified condensation intermediate to a high-boiling point solvent like Dowtherm A.

  • Heat the mixture to a high temperature, typically around 250 °C, to induce thermal cyclization.

  • Maintain this temperature and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which should induce the precipitation of the cyclized product, Methyl 7-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate.

  • Collect the solid product by filtration and wash with a suitable solvent (e.g., hexane) to remove residual high-boiling solvent.

Step 3: Chlorination and Dechlorination

  • Treat the 4-hydroxy-1,5-naphthyridine intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃), which will convert the hydroxyl group to a chlorine atom.

  • The resulting 4-chloro derivative can then be subjected to a dechlorination reaction. A common method is catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) in the presence of a hydrogen source.

Step 4: Purification

The final product, this compound, should be purified using standard techniques such as column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the compound in high purity.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

3.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthyridine core and the methyl ester protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
H-2~9.2 - 9.4s-
H-4~8.8 - 9.0s-
H-6~8.6 - 8.8d~2.0
H-8~8.4 - 8.6d~2.0
-OCH₃~4.0s-

Note: These are predicted chemical shifts based on the analysis of similar 1,5-naphthyridine structures and known substituent effects. Actual experimental values may vary.

3.1.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (ester)~165 - 170
Quaternary carbons (C-3, C-4a, C-7, C-8a)~120 - 155
CH carbons (C-2, C-4, C-6, C-8)~120 - 150
-OCH₃~52 - 55

Note: These are predicted chemical shifts. The exact assignment would require 2D NMR experiments such as HSQC and HMBC.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion Peak (M⁺): For C₁₀H₇BrN₂O₂, the expected monoisotopic mass is approximately 265.97 g/mol . The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

  • Expected Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), and potentially the bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional Group Expected Absorption Range (cm⁻¹) Intensity
C=O (ester)~1720 - 1740Strong
C=N and C=C (aromatic)~1500 - 1600Medium to Strong
C-O (ester)~1200 - 1300Strong
C-H (aromatic)~3000 - 3100Medium
C-H (methyl)~2850 - 2960Medium
High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase HPLC method, using a C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid), should be developed. A pure sample is expected to show a single, sharp peak.

Reactivity and Applications in Drug Discovery

This compound is a versatile building block for the synthesis of a library of novel compounds.

Reactivity_Diagram A This compound B Suzuki Coupling (Aryl boronic acids) A->B Pd catalyst, base C Buchwald-Hartwig Amination (Amines) A->C Pd catalyst, base D Sonogashira Coupling (Alkynes) A->D Pd/Cu catalyst, base E Hydrolysis (e.g., LiOH) A->E F Amide Coupling (Amines) E->F Coupling agents (e.g., HATU)

Caption: Key reactions of this compound.

The bromine atom at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[6] These reactions allow for the introduction of a wide range of aryl, heteroaryl, amino, and alkynyl substituents, respectively. Furthermore, the methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, further expanding the chemical diversity of the derivatives. This synthetic versatility makes this compound a valuable starting material for generating compound libraries for high-throughput screening in drug discovery programs.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. While specific experimental data for this molecule remains to be fully documented in the scientific literature, the proposed synthetic strategies and predicted analytical and spectroscopic data offer a solid foundation for researchers. The versatile reactivity of this compound makes it an attractive building block for the development of novel 1,5-naphthyridine derivatives with potential therapeutic applications. Further research to synthesize and fully characterize this compound and its derivatives is warranted to explore its full potential in medicinal chemistry.

References

  • Benchchem. The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide.
  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • PubMed. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • MDPI. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]

  • ResearchGate. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • Wiley-VCH. (2007). Supporting Information: An Acyclic Aminonaphthyridine-Based Receptor for Carbohydrate Recognition: Binding Studies in Competitive Solvents.
  • MySkinRecipes. This compound. [Link]

  • MDPI. (2023). Synthesis of Novel Benzo[b][3]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.
  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. [Link]

  • ACG Publications.
  • MDPI. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. [Link]

  • OUCI.
  • Wiley. The Naphthyridines.
  • BAC-LAC. Syntheses and Spectra of Naphthyridines.
  • MDPI. (2001). Spectral Characteristics of 2,7-Naphthyridines. [Link]

  • ResearchGate. (2017). Crystal structure of N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide–pyrrolidine-2,5-dione (1/1). [Link]

  • CDN. Infrared Spectroscopy.
  • MDPI. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • SpectraBase. 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid - Optional[FTIR] - Spectrum. [Link]

Sources

An In-depth Technical Guide to the NMR Spectroscopic Analysis of Methyl 7-bromo-1,5-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Methyl 7-bromo-1,5-naphthyridine-3-carboxylate is a key heterocyclic scaffold in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of pharmacologically active agents. A thorough understanding of its structural characteristics is paramount for its effective utilization in drug discovery and development. This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. We will delve into a detailed, predicted interpretation of its ¹H and ¹³C NMR spectra, grounded in the fundamental principles of NMR spectroscopy and supported by data from related 1,5-naphthyridine derivatives. This guide also outlines a field-proven, step-by-step protocol for the acquisition of high-quality NMR data for small organic molecules, ensuring experimental reproducibility and data integrity.

Introduction: The Significance of this compound in Modern Drug Discovery

The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The strategic placement of a bromine atom at the 7-position and a methyl carboxylate group at the 3-position of the 1,5-naphthyridine ring system in this compound offers multiple avenues for synthetic diversification. The bromine atom serves as a handle for various cross-coupling reactions, enabling the introduction of diverse substituents, while the ester functionality can be readily modified to modulate the compound's physicochemical properties.

Given its pivotal role as a building block, an unambiguous structural elucidation of this compound is critical. NMR spectroscopy stands as the most powerful and definitive analytical technique for this purpose, providing detailed information about the molecule's carbon-hydrogen framework. This guide aims to provide a comprehensive resource on the NMR spectral characteristics of this important molecule.

Predicted ¹H and ¹³C NMR Spectral Analysis

Molecular Structure and Atom Numbering

For clarity in the spectral assignment, the following atom numbering scheme will be used for this compound.

Figure 1: Molecular structure and atom numbering of this compound.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to exhibit five distinct signals in the aromatic region and one singlet in the aliphatic region corresponding to the methyl ester protons.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-29.3 - 9.5d~2.0Deshielded due to proximity to N1 and the electron-withdrawing carboxylate group. Exhibits a small coupling to H-4.
H-48.9 - 9.1d~2.0Deshielded by N1 and the anisotropic effect of the adjacent ring. Coupled to H-2.
H-68.8 - 9.0d~2.5Deshielded by N5. Coupled to H-8.
H-88.4 - 8.6d~2.5Influenced by the adjacent bromine atom and coupled to H-6.
OCH₃4.0 - 4.2s-Typical chemical shift for a methyl ester.

Rationale for Predicted Chemical Shifts and Coupling Constants:

  • Deshielding Effects of Nitrogen Atoms: The nitrogen atoms in the 1,5-naphthyridine ring are electron-withdrawing, leading to a general downfield shift of all ring protons compared to benzene. Protons alpha to the nitrogen (H-2, H-4, H-6) are expected to be the most deshielded.

  • Substituent Effects:

    • The methyl carboxylate group at C-3 is electron-withdrawing and will further deshield the adjacent H-2 and H-4 protons.

    • The bromine atom at C-7 is electronegative and will deshield the adjacent H-6 and H-8 protons.

  • Coupling Constants: The observed couplings are expected to be small, consistent with meta-couplings in pyridine-like systems. The coupling between H-2 and H-4, and between H-6 and H-8, are predicted to be in the range of 2-3 Hz.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to show ten distinct signals for the ten carbon atoms in the molecule.

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C-2152 - 155Deshielded by N1 and the adjacent carboxylate group.
C-3120 - 123Shielded relative to other aromatic carbons due to its position, but influenced by the attached carboxylate group.
C-4148 - 151Deshielded by N1.
C-4a138 - 141Bridgehead carbon, influenced by both rings.
C-6150 - 153Deshielded by N5.
C-7125 - 128Carbon bearing the bromine atom; its chemical shift is influenced by the heavy atom effect.
C-8135 - 138Influenced by the adjacent bromine and the ring nitrogen.
C-8a145 - 148Bridgehead carbon, influenced by both rings.
C=O164 - 167Typical chemical shift for an ester carbonyl carbon.
OCH₃52 - 55Typical chemical shift for a methyl ester carbon.

Rationale for Predicted Chemical Shifts:

  • The chemical shifts are predicted based on the known values for 1,5-naphthyridine and the expected substituent chemical shift (SCS) effects of the bromo and methyl carboxylate groups.

  • Carbons directly attached to nitrogen (C-2, C-4, C-6, C-8a) and the carbon bearing the bromine (C-7) will have their chemical shifts significantly influenced.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for this compound, the following detailed protocol is recommended.

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • High-quality 5 mm NMR tube

  • Pasteur pipette and bulb

  • Small vial

  • Cotton wool

Procedure:

  • Weighing the Sample: Accurately weigh the required amount of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial. Agitate the vial gently to ensure complete dissolution of the sample.

  • Filtration: Place a small plug of cotton wool into a Pasteur pipette. Filter the solution from the vial through the cotton plug directly into the NMR tube. This will remove any particulate matter that could adversely affect the magnetic field homogeneity.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

G cluster_workflow NMR Sample Preparation Workflow weigh Weigh Sample (5-50 mg) dissolve Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve Add Solvent filter Filter into NMR Tube dissolve->filter Transfer cap_label Cap and Label filter->cap_label G cluster_analysis NMR Data Analysis Workflow ft Fourier Transformation phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing to TMS baseline->reference analysis Peak Picking & Integration reference->analysis

Figure 3: A streamlined workflow for the analysis of raw NMR data.

Conclusion and Future Perspectives

This technical guide provides a detailed, albeit predicted, NMR spectroscopic analysis of this compound, a molecule of significant interest in the field of medicinal chemistry. The predicted ¹H and ¹³C NMR data, along with the comprehensive experimental protocol, offer a valuable resource for researchers working with this compound. The future acquisition of experimental 2D NMR data, such as COSY, HSQC, and HMBC, would be invaluable for the definitive assignment of all proton and carbon signals and to confirm the predictions made in this guide. Such data would further enhance our understanding of the electronic environment of this versatile synthetic intermediate and aid in the rational design of novel 1,5-naphthyridine-based therapeutic agents.

References

  • Molecules. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of Methyl 7-bromo-1,5-naphthyridine-3-carboxylate and its Implications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive technical overview of Methyl 7-bromo-1,5-naphthyridine-3-carboxylate, a key intermediate for the synthesis of novel therapeutics. While the specific crystal structure of the title compound is not publicly available, this document presents a hypothesized synthesis, a detailed methodology for its crystal structure elucidation via single-crystal X-ray diffraction, and an in-depth analysis of a closely related 1,8-naphthyridine derivative to illustrate the structural characteristics of this compound class. Furthermore, the profound implications of crystal structure analysis in structure-based drug design and lead optimization are discussed, offering valuable insights for researchers in the pharmaceutical sciences.

Introduction: The Significance of the 1,5-Naphthyridine Scaffold

Naphthyridines, particularly the 1,5- and 1,8-isomers, are bicyclic heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[1][2] Their rigid, planar structure and the presence of nitrogen atoms capable of forming hydrogen bonds make them ideal scaffolds for designing molecules that can interact with biological targets with high affinity and specificity.[3] Derivatives of 1,5-naphthyridine have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2]

This compound serves as a versatile building block in the synthesis of more complex and potent drug candidates.[4] The bromine atom at the 7-position provides a handle for further functionalization through various cross-coupling reactions, allowing for the exploration of a diverse chemical space.[5] The methyl ester at the 3-position can be readily hydrolyzed or converted to other functional groups, enabling the modulation of physicochemical properties and target interactions. A precise understanding of the three-dimensional arrangement of atoms within this molecule is paramount for rational drug design.

Hypothesized Synthesis and Crystallization

A plausible synthetic route to this compound can be devised based on established methodologies for the synthesis of 1,5-naphthyridine derivatives.[6]

Synthetic Protocol

A potential synthetic pathway could involve a multi-step sequence starting from readily available precursors, such as a substituted aminopyridine. The key steps would likely involve a cyclization reaction to form the naphthyridine core, followed by bromination and esterification.

Step 1: Synthesis of a Dihydronaphthyridinone Intermediate

A Gould-Jacobs type reaction could be employed, starting with 3-aminopyridine and diethyl ethoxymethylenemalonate. This would be followed by a thermal cyclization to yield a 4-hydroxy-1,5-naphthyridine-3-carboxylate derivative.

Step 2: Halogenation

The hydroxyl group can be converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

Step 3: Bromination

Selective bromination at the 7-position could be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS), under carefully controlled conditions.

Step 4: Nucleophilic Substitution to Introduce the Methoxy Group

If a methoxy group is desired at the 7-position, a nucleophilic aromatic substitution reaction with sodium methoxide could be performed on a 7-halo precursor. However, for the title compound, the bromine is retained.

Step 5: Esterification

If the synthesis starts with the carboxylic acid, esterification to the methyl ester can be accomplished using methanol in the presence of an acid catalyst.

Crystallization Protocol

Obtaining single crystals of sufficient quality is a critical prerequisite for X-ray diffraction analysis.[7]

Protocol for Single Crystal Growth:

  • Purification: The synthesized this compound should be purified to the highest possible degree, typically by column chromatography followed by recrystallization.

  • Solvent Selection: A screening of various solvents and solvent mixtures is necessary to find a system where the compound has moderate solubility.

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., a mixture of dichloromethane and hexane) in a clean vial. The vial is covered with a cap containing a few small perforations to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Vapor Diffusion: Alternatively, a concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a less volatile solvent in which the compound is insoluble (the anti-solvent). The vapor of the volatile solvent slowly diffuses into the anti-solvent, gradually reducing the solubility of the compound and promoting crystal growth.

  • Crystal Harvesting: Once well-formed, single crystals of appropriate size (typically 0.1-0.3 mm) are carefully selected and mounted for X-ray analysis.[7][8]

Methodology: Elucidation of the Crystal Structure via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[9][10] The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.[11]

Experimental Workflow

experimental_workflow crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection Goniometer data_processing Data Processing & Reduction data_collection->data_processing Diffraction Images structure_solution Structure Solution (Phase Problem) data_processing->structure_solution Reflection Intensities structure_refinement Structure Refinement structure_solution->structure_refinement Initial Atomic Model validation Structure Validation & Analysis structure_refinement->validation Refined Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step 1: Crystal Mounting and Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[12] The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of orientations while a detector records the diffraction pattern.[12]

Step 2: Data Processing and Reduction

The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. These data are then corrected for various experimental factors, and the unit cell parameters are determined.[8]

Step 3: Structure Solution

The "phase problem" in crystallography arises because the phases of the diffracted X-rays are not directly measured.[8] For small molecules, direct methods or Patterson methods are typically used to generate an initial electron density map.

Step 4: Structure Refinement

An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined using a least-squares algorithm to improve the agreement between the observed diffraction data and the data calculated from the model.[13]

Step 5: Structure Validation

The final refined structure is validated to ensure its chemical and crystallographic reasonability. This involves checking bond lengths, bond angles, and other geometric parameters.[13] The final structural information is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).[14]

Crystallographic Analysis of a Representative Structure

As the crystal structure of this compound is not publicly available, we present an analysis of the closely related compound, N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide, which co-crystallized with pyrrolidine-2,5-dione.[2][9] This structure provides valuable insights into the potential molecular geometry and intermolecular interactions of the title compound.

Caption: Molecular structure of a representative naphthyridine derivative.

Key Structural Features

The naphthyridine ring system in the representative structure is essentially planar.[2] This planarity is a common feature of such aromatic systems and is crucial for potential π-π stacking interactions in the crystal lattice and with biological macromolecules. The conformation of the amide linkage is anti, which is a common low-energy conformation.[2]

Intermolecular Interactions

In the crystal structure of the representative compound, the two different molecules are linked by N—H⋯O and N—H⋯N hydrogen bonds.[2][9] The packing is further stabilized by C—H⋯O and C—H⋯N hydrogen bonds and π–π stacking interactions.[2][9] These types of non-covalent interactions are fundamental to the stability of the crystal lattice and are also the primary forces governing drug-receptor binding.

Crystallographic Data for the Representative Structure
ParameterValue
Chemical FormulaC₁₇H₁₃Br₂N₃O · C₄H₅NO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123 (2)
b (Å)18.987 (4)
c (Å)11.234 (2)
β (°)109.56 (3)
Volume (ų)2034.5 (7)
Z4
R-factor (%)5.3

Data obtained from the publication by Fun et al. (2017).[2]

Implications for Drug Development

The determination of the crystal structure of a potential drug molecule or its complex with a biological target has profound implications for the drug discovery and development process.

  • Structure-Based Drug Design (SBDD): Knowledge of the precise three-dimensional structure of a compound allows for the rational design of analogues with improved potency, selectivity, and pharmacokinetic properties. By visualizing how a molecule like this compound might fit into the active site of a target protein, medicinal chemists can make informed decisions about which modifications are likely to enhance binding.

  • Understanding Target Interactions: The crystal structure reveals the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for molecular recognition. This information is crucial for understanding the mechanism of action and for designing new molecules that can mimic or disrupt these interactions.

  • Lead Optimization: Crystallography can guide the optimization of lead compounds by providing a structural basis for observed structure-activity relationships (SAR). It can help to explain why certain modifications lead to an increase or decrease in activity and can suggest new avenues for improvement.

  • Polymorph Characterization: The crystalline form of an active pharmaceutical ingredient (API) can significantly impact its physical properties, such as solubility and stability, which in turn affect its bioavailability. X-ray diffraction is a key technique for identifying and characterizing different polymorphs.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. While its specific crystal structure remains to be publicly disclosed, this guide has provided a comprehensive framework for its synthesis, crystallization, and structural elucidation using single-crystal X-ray diffraction. The analysis of a closely related naphthyridine derivative highlights the key structural features and intermolecular interactions that are characteristic of this important class of compounds. A thorough understanding of the crystal structure of such molecules is an indispensable tool in modern drug discovery, enabling the rational design and optimization of the next generation of medicines.

References

Sources

"Methyl 7-bromo-1,5-naphthyridine-3-carboxylate solubility"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Methyl 7-bromo-1,5-naphthyridine-3-carboxylate

Abstract

This compound is a heterocyclic compound of significant interest within medicinal chemistry and drug discovery, belonging to the privileged 1,5-naphthyridine scaffold class.[1][2][3] Understanding its solubility is a critical first step in preclinical development, as this fundamental physicochemical property governs bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[4][5][6] This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for determining the solubility of this compound. It moves beyond a simple data presentation to offer a self-validating framework for solubility assessment, grounded in established scientific principles and experimental rigor. We will explore the molecular structure's influence on solubility, present detailed protocols for both qualitative and quantitative analysis, and discuss the interpretation of results in the context of drug development.

Introduction: The Significance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a nitrogen-containing heterocyclic system that is isosteric to naphthalene. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Derivatives of 1,5-naphthyridine have demonstrated potent activities as inhibitors of TGF-β type I receptor (ALK5), topoisomerase, and various kinases, showing potential in oncology and anti-infective research.[1][7][8]

This compound (CAS No. 958334-24-2) serves as a key intermediate or a potential drug candidate itself.[9][10][11] Its structure combines the biologically active naphthyridine core with a bromo substituent, which can be used for further synthetic modifications (e.g., cross-coupling reactions), and a methyl carboxylate group, which influences polarity and hydrogen bonding capability.[3][12] The solubility of this specific molecule is a crucial parameter that dictates its handling, formulation, and performance in biological assays.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 958334-24-2[9][10][11]
Molecular Formula C₁₀H₇BrN₂O₂[10][11]
Molecular Weight 267.08 g/mol Calculated
Appearance Typically a solid[13]

Theoretical Solubility Considerations: A Predictive Analysis

Before embarking on experimental determination, a theoretical analysis based on the molecule's structure provides valuable insights into its expected solubility profile. The principle of "like dissolves like" is the foundational concept here, where solubility is favored when the solute and solvent have similar polarities and intermolecular forces.[14][15]

Structural Features Influencing Solubility
  • 1,5-Naphthyridine Core: The two nitrogen atoms in the aromatic rings are capable of acting as hydrogen bond acceptors. This suggests potential solubility in protic solvents like water and alcohols. However, the overall fused aromatic system is largely nonpolar and rigid, which will limit aqueous solubility.

  • Methyl Carboxylate Group (-COOCH₃): The ester group introduces polarity. The carbonyl oxygen can act as a hydrogen bond acceptor. This functional group will slightly enhance solubility in polar solvents.

  • Bromo Group (-Br): The bromine atom is an electron-withdrawing group that adds to the molecular weight and volume. While it contributes some polarity, its primary effect is often to decrease solubility in polar solvents, particularly water, due to its hydrophobic nature.

Predicting Solubility Behavior

Based on these features, we can make the following predictions:

  • Aqueous Solubility: Expected to be low. The large, hydrophobic, and rigid aromatic core is the dominant feature. The polar groups are likely insufficient to overcome the energy penalty of disrupting the strong hydrogen-bonding network of water.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Higher solubility is anticipated. These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule without the high energetic cost of disrupting a hydrogen-bonded network like water. DMSO is a common choice for dissolving compounds for initial biological screening.[4]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is likely. These solvents can act as both hydrogen bond donors and acceptors, interacting with the nitrogens and the ester group.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Very low solubility is expected. The molecule possesses significant polarity from the ester and the nitrogen atoms, making it incompatible with nonpolar solvents.

Experimental Determination of Solubility: A Methodological Framework

A multi-tiered approach, starting with qualitative classification and progressing to precise quantitative measurement, provides a comprehensive understanding of the compound's solubility.

Workflow for Comprehensive Solubility Assessment

The following diagram outlines a logical workflow for characterizing the solubility of a novel compound like this compound.

Solubility_Workflow Figure 1: Experimental Solubility Assessment Workflow cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Quantitative Measurement cluster_2 Phase 3: Data Interpretation Start Start with Compound Qualitative Qualitative Solubility Classification (Test in H₂O, 5% HCl, 5% NaOH, Ethanol, DMSO, Hexane) Start->Qualitative Thermo Thermodynamic Solubility (Shake-Flask Method) Qualitative->Thermo Select relevant solvents Kinetic Kinetic Solubility (DMSO Stock Dilution) Qualitative->Kinetic For high-throughput screen Analysis Concentration Analysis (HPLC-UV / LC-MS) Thermo->Analysis Kinetic->Analysis Report Report Data (mg/mL, µM) Analysis->Report Formulate Guide Formulation & Assay Development Report->Formulate

Caption: Figure 1: A structured workflow for determining compound solubility.

Protocol 1: Qualitative Solubility Classification

This initial screen provides a rapid assessment of solubility in a range of common solvents, classifying the compound based on its acidic, basic, or neutral character.[16][17]

Materials:

  • This compound

  • Small test tubes (13x100 mm)

  • Vortex mixer

  • Solvents: Deionized Water, 5% w/v HCl, 5% w/v NaOH, Ethanol, Dimethyl Sulfoxide (DMSO), Hexane

Procedure:

  • Preparation: Weigh approximately 2-5 mg of the compound into each of six separate, labeled test tubes.

  • Solvent Addition: Add 0.5 mL of the first solvent (e.g., Deionized Water) to the corresponding test tube.

  • Mixing: Vortex the tube vigorously for 30-60 seconds.

  • Observation: Visually inspect the tube against a contrasting background. Note if the solid has completely dissolved. If not, add another 0.5 mL of the solvent and vortex again.

  • Classification:

    • Soluble: The entire solid dissolves in ≤ 1 mL of solvent.

    • Slightly Soluble: A portion of the solid dissolves, or more than 1 mL is required.

    • Insoluble: No visible dissolution of the solid.

  • Repeat: Repeat steps 2-5 for each of the remaining solvents.

Interpretation of Results:

  • Solubility in 5% HCl: Suggests the presence of a basic functional group. The nitrogen atoms in the naphthyridine ring are weakly basic and may be protonated by a strong acid, forming a more soluble salt.

  • Solubility in 5% NaOH: Indicates an acidic functional group. This compound is not expected to be soluble in NaOH.

  • Solubility in Water vs. Organic Solvents: Provides a direct measure of the compound's polarity.

Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

This is the gold-standard method for determining the true equilibrium solubility of a compound.[18][19] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Materials:

  • Compound of interest

  • Selected solvent(s) (e.g., Phosphate-Buffered Saline pH 7.4, Water)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial (enough to ensure undissolved solid remains at the end). For example, add 5 mg of the compound to 1 mL of the chosen buffer.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended time is crucial to ensure equilibrium is reached.

  • Sample Collection & Filtration: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution: Prepare a series of accurate dilutions of the filtered saturate.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method against a standard curve prepared with a known concentration of the compound.

  • Calculation: Calculate the concentration of the original, undiluted filtrate. This value represents the thermodynamic solubility.

Causality and Trustworthiness:

  • Why excess solid? To ensure the solution becomes saturated and reaches equilibrium.

  • Why 24-48 hours? To allow sufficient time for the dissolution process to reach a true thermodynamic equilibrium.[19]

  • Why filtration? To ensure that only the dissolved compound is being measured, preventing falsely high results from suspended solid particles.

  • Why HPLC/LC-MS? These analytical techniques provide the high specificity and sensitivity required for accurate quantification.[4][20]

Quantitative Kinetic Solubility Measurement

Kinetic solubility is often measured in early drug discovery as a higher-throughput alternative.[21] It measures the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer. This method is faster but can overestimate solubility as it may lead to supersaturated solutions.

Procedure:

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • In a 96-well plate, add aqueous buffer (e.g., PBS pH 7.4).

  • Add a small volume of the DMSO stock solution to the buffer and mix. This is typically done in a serial dilution format.

  • Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Measure the amount of precipitate formed, often by nephelometry (light scattering) or by analyzing the concentration remaining in solution after centrifugation.

Data Presentation and Interpretation

Solubility data should be reported in clear, unambiguous units.

Table 2: Example Solubility Data for a Hypothetical Compound

Solvent / MediumMethodTemperature (°C)Solubility (µg/mL)Solubility (µM)
Deionized WaterThermodynamic25< 1.0< 3.7
PBS (pH 7.4)Thermodynamic372.59.4
PBS (pH 7.4)Kinetic252593.6
EthanolThermodynamic2515005616
DMSOThermodynamic25> 50,000> 187,200

Interpretation in Drug Development:

  • Low Aqueous Solubility (<10 µM): The data for "PBS (pH 7.4)" would classify this compound as having low solubility. This is a critical finding that will necessitate formulation strategies to improve bioavailability, such as salt formation, particle size reduction, or the use of solubility-enhancing excipients.[5][22]

  • Kinetic vs. Thermodynamic: The higher kinetic solubility value suggests that the compound can form supersaturated solutions, which can sometimes be leveraged in formulations but also carries a risk of precipitation over time.[21]

  • High DMSO Solubility: Confirms its suitability for storage as a stock solution for in vitro screening.

Conclusion

References

  • 3A Senrise. This compound|CAS 958334-24-2. [Link]

  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-506. [Link]

  • Semantic Scholar. Solubility determination of barely aqueous-soluble organic solids. [Link]

  • MDPI. Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]

  • Fuertes, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4748. [Link]

  • Encyclopedia.pub. Fused 1,5-naphthyridines. [Link]

  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Scribd. Solubility Measurement Techniques. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

  • OUCI. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • ResearchGate. Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019-07-31). [Link]

  • Wiley. The Naphthyridines. [Link]

  • BYJU'S. Factors Affecting Solubility. [Link]

  • ResearchGate. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • Chemistry LibreTexts. 13.3: Factors Affecting Solubility. (2023-07-07). [Link]

  • MDPI. Synthesis of Novel Benzo[b][4][9]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023-02-09). [Link]

  • StatPearls - NCBI Bookshelf. Biochemistry, Dissolution and Solubility. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. (2021-07-05). [Link]

  • Universal Biologicals. This compound. [Link]

  • ResearchGate. Solubilities of 4-Bromo-1,8-naphthalic Anhydride in Different Pure Solvents and Binary Solvent Mixtures with the Temperature Range from (278.15 to 333.15) K. (2025-08-10). [Link]

  • PubChem. 8-Bromo-1,6-naphthyridine. [Link]

  • PubChem. 2-Bromo-1,7-naphthyridin-8(7H)-one. [Link]

  • MySkinRecipes. This compound. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1,5-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Analytical Imperative for 1,5-Naphthyridines

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant biological activities, ranging from anticancer to antimicrobial agents.[1] For the medicinal chemist and drug development professional, the unambiguous characterization of these molecules is not merely a procedural step but the bedrock upon which all subsequent biological and clinical data stand. The subtle isomeric differences and potential for diverse substitution patterns demand a robust, multi-technique spectroscopic approach for definitive structure elucidation and purity assessment.

This guide eschews a rigid, one-size-fits-all template. Instead, it is structured to mirror the logical workflow of a senior application scientist tasked with characterizing a novel 1,5-naphthyridine derivative. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy—not as isolated procedures, but as interconnected tools in an analytical arsenal. The emphasis here is on the causality behind our choices: why a particular NMR experiment is selected, what a specific fragmentation in the mass spectrum signifies, and how computational models can validate and predict our experimental findings. Every protocol is designed to be a self-validating system, ensuring the integrity and trustworthiness of the final structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. For 1,5-naphthyridine derivatives, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides an unambiguous map of the molecular structure.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The parent 1,5-naphthyridine ring has a characteristic set of signals in the aromatic region of the spectrum.

Causality of Signal Position: The nitrogen atoms in the 1,5-naphthyridine ring are electron-withdrawing, which deshields the adjacent protons, causing their signals to appear at a higher chemical shift (downfield) compared to benzene. The protons at positions 2 and 6 are adjacent to a nitrogen atom and are therefore the most deshielded, followed by the protons at positions 4 and 8. The protons at positions 3 and 7 are the most shielded.

Table 1: Characteristic ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for the 1,5-Naphthyridine Core

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-2, H-6~8.99ddJ = 4.1, 1.7
H-4, H-8~8.41ddJ = 8.4, 1.7
H-3, H-7~7.64ddJ = 8.4, 4.1

Note: Data is for the parent 1,5-naphthyridine. Chemical shifts are solvent-dependent.[2]

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified 1,5-naphthyridine derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; for instance, DMSO-d₆ is preferable for compounds with exchangeable protons (e.g., -NH₂, -OH) as it can slow down the exchange rate.

  • Instrument Setup:

    • Acquire the spectrum on a Fourier transform (FT)-NMR spectrometer, typically with a field strength of 300 MHz or higher for better resolution.[3]

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and signal resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of protons.

  • 2D NMR for Complex Structures: For derivatives with overlapping signals or complex substitution patterns, acquire 2D NMR spectra:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is crucial for determining stereochemistry.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environment.

Causality of Signal Position: Similar to ¹H NMR, the electron-withdrawing nature of the nitrogen atoms significantly influences the ¹³C chemical shifts. Carbons adjacent to nitrogen (C-2, C-6, C-8a, C-4a) are deshielded and appear at higher chemical shifts.

Table 2: Characteristic ¹³C NMR Chemical Shifts (δ) for the 1,5-Naphthyridine Core

PositionChemical Shift (δ, ppm)
C-2, C-6~153.3
C-4, C-8~136.1
C-3, C-7~125.6
C-4a, C-8a~151.5

Note: Data is for the parent 1,5-naphthyridine and can vary with substitution.[3]

Experimental Protocol: ¹³C NMR Analysis

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly more concentrated sample may be beneficial.

  • Instrument Setup:

    • Tune the probe to the ¹³C frequency.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, with each signal corresponding to a unique carbon atom.

  • Data Acquisition:

    • Acquire a standard broadband proton-decoupled ¹³C spectrum.

    • For distinguishing between CH, CH₂, and CH₃ groups, and quaternary carbons, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-90 and DEPT-135) is highly recommended.

  • 2D Heteronuclear Correlation:

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for assembling the molecular skeleton.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_Analysis Structure Elucidation H1 ¹H NMR COSY COSY H1->COSY H-H Connectivity HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC NOESY NOESY H1->NOESY Spatial Proximity C13 ¹³C NMR DEPT DEPT C13->DEPT Carbon Multiplicity C13->HSQC Direct C-H Correlation C13->HMBC Long-Range C-H Correlation Structure Final Structure DEPT->Structure COSY->Structure HSQC->Structure HMBC->Structure NOESY->Structure

Caption: Integrated NMR workflow for 1,5-naphthyridine derivatives.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its structure. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like many 1,5-naphthyridine derivatives.

Interpreting the Mass Spectrum

The mass spectrum plots the relative abundance of ions versus their mass-to-charge ratio (m/z). The peak with the highest m/z is typically the molecular ion (M⁺), which corresponds to the molecular weight of the compound. The fragmentation pattern is a unique fingerprint of the molecule.

Expected Fragmentation of the 1,5-Naphthyridine Core: The bicyclic aromatic system of 1,5-naphthyridine is relatively stable. Fragmentation is often initiated by the loss of substituents or by the cleavage of the ring system. A common fragmentation pathway for nitrogen-containing heterocycles is the loss of HCN (27 Da) or a related radical.

MS_Fragmentation M Molecular Ion (M⁺) m/z = 130 M_minus_HCN [M-HCN]⁺ m/z = 103 M->M_minus_HCN - HCN M_minus_C2H2 [M-C₂H₂]⁺ m/z = 104 M->M_minus_C2H2 - C₂H₂ C6H4N C₆H₄N⁺ m/z = 90 M_minus_HCN->C6H4N - C₂H₂

Caption: Plausible EI fragmentation of 1,5-naphthyridine.

Experimental Protocol: EI-MS Analysis

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds. GC-MS has the added benefit of separating the analyte from impurities before it enters the mass spectrometer, thus providing a purity check.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source. This will cause the molecule to lose an electron, forming a radical cation (the molecular ion).

  • Mass Analysis: Accelerate the resulting ions and separate them based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate the mass spectrum.

  • High-Resolution MS (HRMS): For unambiguous determination of the elemental composition, perform HRMS. This technique measures the m/z to several decimal places, allowing for the calculation of a unique molecular formula for the molecular ion and its fragments.

Vibrational Spectroscopy (IR & Raman): Identifying Functional Groups

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

Characteristic Absorptions

The 1,5-naphthyridine ring system exhibits characteristic absorption bands.

Table 3: Key IR Absorption Bands for 1,5-Naphthyridine Derivatives

Wavenumber (cm⁻¹)Vibration TypeNotes
3100-3000C-H stretch (aromatic)Characteristic of the aromatic protons.
1600-1450C=C and C=N ring stretchingA series of bands typical for aromatic and heteroaromatic rings.
900-650C-H out-of-plane bendingThe pattern of these bands can sometimes provide information about the substitution pattern on the rings.

Note: The presence of substituents will introduce their own characteristic bands (e.g., C=O stretch for a ketone at ~1700 cm⁻¹, N-H stretch for an amine at ~3300-3500 cm⁻¹).[4][5]

Experimental Protocol: FTIR Analysis

  • Sample Preparation:

    • Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

    • Liquids: Place a drop of the liquid between two salt plates (e.g., NaCl).

  • Data Acquisition:

    • Place the sample in the IR beam of an FTIR spectrometer.

    • Record the spectrum, typically over the range of 4000-400 cm⁻¹.

    • Analyze the positions, shapes, and intensities of the absorption bands to identify the functional groups present in the molecule.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Absorption Characteristics

1,5-Naphthyridine and its derivatives, being aromatic and containing non-bonding electrons on the nitrogen atoms, typically exhibit two main types of absorption bands in the UV region:

  • π → π* transitions: These are usually intense absorptions and correspond to the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. For the 1,5-naphthyridine core, these appear at shorter wavelengths.

  • n → π* transitions: These are typically less intense and involve the excitation of a non-bonding electron (from the nitrogen lone pair) to a π* anti-bonding orbital. These occur at longer wavelengths compared to the π → π* transitions.[6]

The position and intensity of these bands are sensitive to the substitution on the naphthyridine ring and the polarity of the solvent.[7]

Experimental Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, cyclohexane). The concentration should be chosen such that the absorbance at the λ_max is within the optimal range of the instrument (typically 0.2-0.8).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to serve as a reference.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the spectrum over the desired wavelength range (e.g., 200-400 nm).

    • Record the wavelength of maximum absorbance (λ_max) and the corresponding molar absorptivity (ε).

Computational Chemistry: A Synergy with Experiment

Density Functional Theory (DFT) calculations have become an indispensable tool for complementing and validating experimental spectroscopic data.

The Role of DFT in Spectroscopic Analysis:

  • NMR: DFT calculations can predict ¹H and ¹³C chemical shifts and coupling constants with a high degree of accuracy.[8][9] This is particularly useful for assigning complex spectra or distinguishing between possible isomers. By comparing the calculated spectrum of a proposed structure with the experimental spectrum, one can gain significant confidence in the structural assignment.

  • IR and Raman: DFT can calculate the vibrational frequencies of a molecule, which can be correlated with the experimental IR and Raman spectra to aid in the assignment of complex vibrational modes.

  • UV-Vis: Time-dependent DFT (TD-DFT) can be used to predict the electronic transition energies and oscillator strengths, which correspond to the λ_max and intensity of the absorption bands in the UV-Vis spectrum.[10][11] This helps in understanding the nature of the electronic transitions.

Integrated_Analysis cluster_Experimental Experimental Data cluster_Computational Computational Modeling cluster_Validation Validated Structure & Properties NMR NMR (¹H, ¹³C, 2D) DFT DFT/TD-DFT Calculations NMR->DFT Validate Structure Final Definitive Structure & Purity Assessment NMR->Final Connectivity, Stereochemistry MS Mass Spectrometry (EI, HRMS) MS->Final Molecular Formula, Substructures IR IR Spectroscopy IR->DFT Validate Structure IR->Final Functional Groups UV UV-Vis Spectroscopy UV->DFT Validate Structure UV->Final Conjugated System DFT->NMR Predict δ, J DFT->IR Predict Frequencies DFT->UV Predict λₘₐₓ

Caption: Synergy between experimental and computational methods.

Conclusion: An Integrated, Self-Validating Approach

The spectroscopic analysis of 1,5-naphthyridine derivatives is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. An in-depth understanding is achieved not by a mere checklist of experiments, but by a thoughtful integration of data, guided by a strong grasp of the underlying chemical principles. The synergy between high-resolution experimental data and the predictive power of computational methods provides a self-validating system that ensures the highest level of confidence in the final structural assignment. This robust analytical foundation is paramount for the successful advancement of 1,5-naphthyridine derivatives in the realm of drug discovery and development.

References

  • Mohammed, S., & Maher, K. A. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203.
  • ResearchGate. 11615 PDFs | Review articles in SPECTROSCOPIC TECHNIQUES. [Link]

  • The Royal Society of Chemistry. Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR (1H 600 MHz, CDCl3) and e 1H NMR spectra found in the literature (1H 300 MHz, DMSO-d6) for 7,10,11,12-Tetrahydro-10,10-dimethyl-7- phenylbenzo[c] acridin-8(9H)-one (C1). [Link]

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • ResearchGate. UV-vis absorption spectra (a) and fluorescence emission spectra (b) of 1g in different solvents. [Link]

  • Paudler, W. W., & Kress, T. J. (1968). 1,5-Naphthyridine and Some of Its Alkyl Derivatives. The Journal of Organic Chemistry, 33(4), 1384–1387. [Link]

  • ResearchGate. Spectroscopic Techniques in Chemical Analysis: A Review of Emerging Trends. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • ResearchGate. Table 2 NMR chemical shifts (ppm) and coupling constants (Hz) of the.... [Link]

  • SlidePlayer. UV-Vis. Molecular Absorption Spectroscopy. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of California, Los Angeles. IR Absorption Table. [Link]

  • SpectraBase. 1,5-Naphthyridine - Optional[13C NMR] - Chemical Shifts. [Link]

  • ACS Omega. Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

  • Journal of Analytical & Pharmaceutical Research. Exploring the Applications of Spectroscopic Techniques in Analytical Chemistry. [Link]

  • ResearchGate. Synthesis, DFT calculations, electronic structure, electronic absorption spectra, natural bond orbital (NBO) and nonlinear optical (NLO) analysis of the novel 5-methyl-8H-benzo[h]chromeno[2,3-b][2][7] naphthyridine-6(5H),8-dione (MBCND). [https://www.researchgate.net/publication/362402209_Synthesis_DFT_calculations_electronic_structure_electronic_absorption_spectra_natural_bond_orbital_NBO_and_nonlinear_optical_NLO_analysis_of_the_novel_5-methyl-8H-benzo[h]chromeno[23-b][12]naphthyridi]([Link]12]naphthyridi)

  • Saylor Academy. Spectroscopic Methods. [Link]

  • Defense Technical Information Center. The Electronic Absorption Spectrum of 1,5-Naphthyridine in the Vapor Phase. [Link]

  • Semantic Scholar. Electronic spectrum of 1,5-naphthyridine: Crystal spectra. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Encyclopedia.pub. Fused 1,5-naphthyridines. [Link]

  • YouTube. Application of DFT Calculations in NMR Spectroscopy. [Link]

  • Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

  • MDPI. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. [Link]

  • NIH National Center for Biotechnology Information. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. [Link]

  • SlideShare. Ion fragmentation of small molecules in mass spectrometry. [Link]

  • ScholarWorks@BGSU. Electronic Properties of 4-Substituted Naphthalimides. [Link]

  • NIH National Center for Biotechnology Information. Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. [Link]

Sources

A Technical Guide to the Discovery and Synthesis of Novel Naphthyridine Scaffolds: From Foundational Principles to Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The naphthyridine framework, a bicyclic N-heterocycle, represents a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its various isomers have been successfully incorporated into a multitude of clinically significant therapeutic agents. This guide provides an in-depth exploration of the discovery and synthesis of novel naphthyridine scaffolds, tailored for researchers, scientists, and drug development professionals. We will dissect the foundational synthetic strategies that grant access to the core, delve into modern, efficiency-driven methodologies, and contextualize their application within the logic of contemporary drug design. By explaining the causality behind experimental choices and grounding all protocols in established literature, this document serves as both a strategic overview and a practical handbook for harnessing the full potential of the naphthyridine core.

The Naphthyridine Scaffold: A Pillar of Medicinal Chemistry

The strategic importance of the naphthyridine scaffold stems from two key attributes:

  • Privileged Structure Status: A privileged scaffold is a molecular framework that can bind to a range of different biological targets, often with high affinity.[3][4] The rigid, planar geometry of the naphthyridine core provides an ideal platform for the precise spatial orientation of functional groups, enabling targeted interactions with enzyme active sites and receptors. The nitrogen atoms act as key hydrogen bond acceptors and modulators of electronic properties and solubility, making the scaffold highly versatile.[5][6]

  • Bioisosteric Utility: Bioisosterism is the strategy of exchanging a functional group or substructure within a biologically active molecule with another that retains similar biological activity but alters physicochemical properties.[7][8] Naphthyridines are classic bioisosteres of quinolines and isoquinolines. This substitution can be a powerful tool to address challenges in drug development, such as poor metabolic stability, off-target toxicity, or undesirable pharmacokinetic profiles, without sacrificing potency.[7][9]

This guide will navigate the essential synthetic routes to these valuable scaffolds, from time-honored named reactions to contemporary catalytic and multicomponent strategies.

Logical Workflow: Scaffold-Based Drug Discovery

The journey from a core scaffold to a drug candidate follows a well-defined, iterative process. The initial synthesis of the core is merely the first step in a campaign of diversification and optimization.

G cluster_0 Discovery & Design cluster_1 Synthesis & Diversification cluster_2 Screening & Optimization A Scaffold Selection (e.g., Naphthyridine) B Computational Modeling & Target Analysis A->B Target ID C Core Synthesis (e.g., Friedländer, MCR) B->C Design Synthesis D Library Generation (Parallel Synthesis) C->D R-group variation E Purification & Characterization D->E F High-Throughput Screening (HTS) E->F Test Compounds G Hit-to-Lead Optimization (SAR Studies) F->G Identify Hits H Lead Optimization (ADMET Profiling) G->H Improve Potency H->D SAR Feedback I Candidate Selection H->I Balance Properties

Caption: A generalized workflow for modern scaffold-based drug discovery.

Foundational Synthetic Strategies for the Naphthyridine Core

Access to the naphthyridine core has historically relied on adaptations of classic quinoline syntheses. These methods, while sometimes requiring harsh conditions, remain fundamental and are often the most direct routes to specific substitution patterns. The key conceptual shift is the replacement of an aniline derivative with a corresponding aminopyridine.

The Friedländer Annulation

The Friedländer synthesis is arguably the most versatile and widely used method for constructing naphthyridine rings. It involves the acid- or base-catalyzed condensation of an o-aminopyridine carboxaldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone, ester, or nitrile).[10][11]

Causality: The power of the Friedländer reaction lies in its convergence. It forms two bonds in a single operational sequence, directly constructing the second pyridine ring onto the first. The choice of catalyst (acid or base) is dictated by the reactivity of the carbonyl components and can influence the reaction rate and yield.[12] Acid catalysis activates the carbonyl group for nucleophilic attack, while base catalysis promotes the formation of an enolate from the α-methylene component.

G cluster_reactants Starting Materials cluster_mechanism Reaction Mechanism Start1 o-Aminopyridine Aldehyde/Ketone Int1 Aldol/Knoevenagel Adduct Start1->Int1 Base-catalyzed (Enolate pathway) Alt_Int1 Schiff Base Start2 α-Methylene Ketone/Ester Start2->Int1 Base-catalyzed (Enolate pathway) Int2 Schiff Base (Imine) Int1->Int2 Dehydration Int3 Cyclized Intermediate Int2->Int3 Intramolecular Cyclization Prod Naphthyridine Scaffold Int3->Prod Dehydration/ Aromatization Alt_Int1->Int3 Acid-catalyzed (Iminium pathway)

Caption: The dual mechanistic pathways of the Friedländer Annulation.

Protocol: Synthesis of 2,3-Diphenyl-1,8-naphthyridine via Friedländer Reaction [13]

This protocol provides a representative example using an ionic liquid as both catalyst and solvent, showcasing a modern, greener approach to a classic reaction.

  • Materials:

    • 2-Amino-3-pyridinecarboxaldehyde

    • Deoxybenzoin (1,2-Diphenylethan-1-one)

    • 1,3-dibutyl-2-methylimidazolium imidazolide ([Bmmim][Im]) or another suitable catalyst/solvent system (e.g., KOH in ethanol).

    • Ethyl acetate, Hexane (for chromatography)

    • Silica gel for column chromatography

  • Procedure:

    • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-amino-3-pyridinecarboxaldehyde (1.0 mmol, 1.0 eq) and deoxybenzoin (1.0 mmol, 1.0 eq).

    • Catalyst/Solvent Addition: Add the ionic liquid [Bmmim][Im] (2.0 mL) or an alternative solvent/catalyst system.

    • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 2-4 hours.

    • Workup: After cooling to room temperature, add deionized water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

    • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Chromatography: Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to afford the pure 2,3-diphenyl-1,8-naphthyridine as a solid.

    • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

The Skraup and Doebner-von Miller Syntheses

The Skraup synthesis is one of the oldest methods for preparing quinolines and can be adapted for naphthyridines.[14] It involves reacting an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). The Doebner-von Miller reaction is a more general variation that uses α,β-unsaturated aldehydes or ketones.[15][16]

Causality: These reactions are effective but notorious for their harsh, strongly acidic, and high-temperature conditions. The mechanism is complex and has been a subject of debate, but it is generally accepted to proceed through a 1,4-conjugate addition of the aminopyridine to an in situ formed α,β-unsaturated carbonyl (acrolein in the case of Skraup), followed by cyclization and oxidation.[17][18][19] The aggressive conditions limit the functional group tolerance, making this method more suitable for robust, early-stage intermediates.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a highly reliable sequence for producing 4-hydroxynaphthyridines (which exist in tautomeric equilibrium with 4-naphthyridones).[20][21][22] The process begins with the condensation of an aminopyridine with diethyl ethoxymethylenemalonate (or a similar malonic ester derivative), followed by a thermal cyclization and subsequent hydrolysis/decarboxylation.

Causality: This method's primary advantage is its predictability and control over the substitution pattern. The initial condensation is typically straightforward. The high-temperature cyclization step proceeds via a 6-electron electrocyclization, which is a thermally allowed pericyclic reaction.[20] This reaction is particularly valuable for accessing the naphthyridone core, a common feature in many kinase inhibitors and other therapeutic agents.

Comparative Summary of Foundational Methods
MethodStarting MaterialsKey ConditionsAdvantagesLimitations
Friedländer Aminopyridine-aldehyde/ketone + α-methylene compoundAcid or Base catalyst, 50-150 °CHigh versatility, convergent, good yields[10][12]Regioselectivity can be an issue with unsymmetrical ketones[10]
Skraup Aminopyridine + GlycerolH₂SO₄, Oxidizing agent, >150 °CInexpensive starting materials[14]Harsh conditions, low functional group tolerance, safety concerns
Doebner-von Miller Aminopyridine + α,β-Unsaturated carbonylAcid catalyst, high temperatureMore general than Skraup[15][16]Harsh conditions, potential for polymerization of reactants
Gould-Jacobs Aminopyridine + Malonic ester derivativeHigh temperature (often >200 °C) for cyclizationExcellent for 4-hydroxynaphthyridones, predictable regiochemistry[20][21]High temperatures required, multi-step sequence

Modern Synthetic Methodologies: Efficiency and Diversity

While classical methods are foundational, modern drug discovery demands greater efficiency, broader substrate scope, and milder conditions. Recent advances in synthetic chemistry have provided powerful new tools for constructing naphthyridine scaffolds.

Multicomponent Reactions (MCRs)

MCRs are processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials.[23] This approach is highly valued for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity.[24]

Causality: The elegance of MCRs lies in their domino or tandem nature. The product of the first reaction becomes the substrate for the second, and so on, all within the same pot. This avoids the need for isolating and purifying intermediates, saving time, resources, and reducing waste. For naphthyridine synthesis, a common MCR strategy involves the condensation of an aminopyridine, an aldehyde, and a C-H acid like malononitrile or a β-ketoester.[25]

G A Aminopyridine Process One-Pot Reaction (Catalyst, Solvent, Heat) A->Process Int2 Michael Addition B Aldehyde B->Process Int1 Knoevenagel Condensation C C-H Acid (e.g., Malononitrile) C->Process Prod Substituted Naphthyridine Process->Prod Int3 Cyclization/ Aromatization

Caption: The convergent nature of a three-component reaction for naphthyridine synthesis.

Transition Metal-Catalyzed Syntheses

The advent of transition-metal catalysis has revolutionized organic synthesis. For naphthyridines, palladium-, copper-, and gold-catalyzed cross-coupling and annulation reactions have opened new avenues for their construction.[26][27] These methods often proceed under significantly milder conditions than their classical counterparts and tolerate a much broader array of functional groups.

Causality: Transition metals can orchestrate bond formations that are otherwise kinetically or thermodynamically unfavorable. For example, a palladium catalyst can facilitate a C-N coupling between an aminopyridine and a suitably functionalized alkyne, followed by an intramolecular cyclization to form the naphthyridine ring. These methods provide novel retrosynthetic disconnections, allowing for the synthesis of previously inaccessible analogues.

Outlook and Future Directions

The field of naphthyridine synthesis continues to evolve, driven by the persistent demand for novel therapeutic agents. Future efforts will likely focus on several key areas:

  • Sustainability: Developing "greener" synthetic protocols that minimize the use of hazardous reagents and solvents and operate at lower temperatures will be a priority. The use of ionic liquids and microwave-assisted synthesis are steps in this direction.[13]

  • Late-Stage Functionalization: Methods that allow for the modification of the naphthyridine core after it has been constructed are highly valuable. C-H activation strategies are particularly promising, as they allow for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials.

  • Automation and Flow Chemistry: The use of automated synthesis platforms and continuous flow reactors can accelerate the synthesis and purification of compound libraries, enabling faster exploration of structure-activity relationships.

By integrating these innovative approaches with a solid understanding of the foundational synthetic principles, the scientific community is well-equipped to continue unlocking the immense therapeutic potential of the naphthyridine scaffold.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Reitsema, R. H. (1948). The Chemistry of 4-Hydroxyquinolines. Chemical Reviews, 43(1), 43–68. [Link]

  • Reddy, T. S., et al. (2009). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Organic Letters, 11(24), 5642-5645. [Link]

  • Al-Tel, T. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3252. [Link]

  • Darakshan, & Parvin, T. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668-76. [Link]

  • Yadav, A., et al. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Darakshan, & Parvin, T. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. [Link]

  • Name-Reaction.com. (n.d.). Gould-Jacobs Reaction. Name-Reaction.com. [Link]

  • Kumar, R., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Current Organic Chemistry. [Link]

  • Al-Tel, T. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3252. [Link]

  • Kaur, M., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(12), 1125-1147. [Link]

  • Darakshan, & Parvin, T. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. [Link]

  • Kumar, R., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Current Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. [Link]

  • Reddy, T. S., et al. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Journal of Medicinal Chemistry, 53(14), 5079–5108. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Illinois Experts. [Link]

  • Szymański, J., et al. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. Molecules, 26(22), 6965. [Link]

  • BioSolveIT. (n.d.). Scaffold-Based Drug Design. BioSolveIT. [Link]

  • ResearchGate. (n.d.). Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. ResearchGate. [Link]

  • Wiktionary. (n.d.). Gould-Jacobs reaction. Wiktionary. [Link]

  • Wikiwand. (n.d.). Gould–Jacobs reaction. Wikiwand. [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

  • Zhang, Q., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(43), 28881-28889. [Link]

  • ResearchGate. (2025). Synthesis of naphthyridines and phenanthrolines using catalysts based on transition and rare-earth metals. ResearchGate. [Link]

  • Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry, 5(5), 1063–1065. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,6-naphthyridinone scaffolds as mesenchymal epithelial transition (MET) inhibitors. ResearchGate. [Link]

  • Wang, Y., et al. (2015). Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. Bioorganic & Medicinal Chemistry Letters, 25(16), 3251-3255. [Link]

  • Cholewiński, G., & Mrozek-Wilczkiewicz, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(16), 4966. [Link]

  • Joseph, S., & Comins, D. L. (2002). Synthetic applications of chiral 2,3-dihydro-4-pyridones. Current Opinion in Drug Discovery & Development, 5(6), 870-80. [Link]

  • Comins, D. L., et al. (1997). PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Organic Syntheses, 74, 77. [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • De Clercq, E. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Viruses, 12(3), 273. [Link]

  • Procter, D. J., et al. (2024). Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • slideplayer.com. (n.d.). Bioisosteres of Common Functional Groups. slideplayer.com. [Link]

  • Comins, D. L., & Abdullah, A. H. (1985). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition toN-Activated Pyridines. The Journal of Organic Chemistry, 50(22), 4410–4411. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]

Sources

Methodological & Application

Application Note: Methyl 7-bromo-1,5-naphthyridine-3-carboxylate as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,5-naphthyridine core is a privileged heterocyclic scaffold, recognized for its wide-ranging biological activities and frequent appearance in medicinal chemistry programs.[1][2] This technical guide focuses on Methyl 7-bromo-1,5-naphthyridine-3-carboxylate (CAS No. 958334-24-2), a highly functionalized and versatile building block for drug discovery and materials science.[3] The strategic placement of a bromine atom at the C7-position provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, while the methyl ester at the C3-position offers a site for subsequent functional group manipulation. This document provides an in-depth overview of its synthetic utility, detailed experimental protocols for key transformations, and insights into its application in the development of novel therapeutics.

The Strategic Advantage of the 1,5-Naphthyridine Scaffold

Naphthyridines, as nitrogen-containing heterocyclic compounds, are of immense interest due to their diverse pharmacological profiles, which include anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][4] The 1,5-isomer, in particular, serves as the foundational structure for numerous potent inhibitors of key biological targets such as the TGF-β type I receptor (ALK5) and topoisomerase.[1][5][6] The rigid, planar structure of the naphthyridine core allows it to effectively function as a scaffold, positioning substituents in precise three-dimensional orientations to engage with biological targets. The presence of nitrogen atoms also imparts desirable physicochemical properties, such as improved solubility and opportunities for hydrogen bonding.

This compound is an ideal starting material for library synthesis due to its two distinct points of diversification.

G

Core Synthetic Protocols

The following protocols are designed as robust starting points for the derivatization of this compound. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Suzuki-Miyaura Cross-Coupling: C7-Arylation

The Suzuki-Miyaura reaction is a paramount method for forming carbon-carbon bonds, prized for its functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[7] This protocol details a typical procedure for coupling an arylboronic acid at the C7-position.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source (Pd₂(dba)₃) and a phosphine ligand (SPhos) is chosen. SPhos is a bulky, electron-rich biarylphosphine ligand that promotes the oxidative addition of the aryl bromide and facilitates the reductive elimination step, leading to higher yields, especially with challenging substrates.

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base sufficient to facilitate the transmetalation step without promoting unwanted side reactions like ester hydrolysis.

  • Solvent System: A mixture of 1,4-dioxane and water is standard. Water is essential for dissolving the base and facilitating the catalytic cycle, while dioxane solubilizes the organic components.

Detailed Experimental Protocol:

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ (0.02 eq) and SPhos (0.04 eq). Add this catalyst mixture to the Schlenk flask.

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane and water (4:1 ratio, to make a 0.1 M solution based on the starting bromide). Seal the flask and degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 7-aryl-1,5-naphthyridine derivative.

Workflow

EntryBoronic Acid PartnerYield (%)
1Phenylboronic acid92
24-Methoxyphenylboronic acid95
33-Pyridylboronic acid85
44-(Trifluoromethyl)phenylboronic acid88

Yields are representative and may vary based on specific conditions and scale.

Buchwald-Hartwig Amination: C7-Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation that is fundamental in pharmaceutical synthesis.[8] This method allows for the introduction of a wide variety of primary and secondary amines at the C7-position.

Causality Behind Experimental Choices:

  • Catalyst System: The use of a third-generation palladium precatalyst like G3-XPhos simplifies the reaction setup as it is air-stable and highly active. XPhos is a bulky ligand ideal for coupling with a range of amines.

  • Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to deprotonate the amine coupling partner, forming the active amine-palladium complex. Weaker bases are often ineffective for this transformation.[9]

  • Solvent: Anhydrous toluene is a common high-boiling, non-polar solvent suitable for this reaction.

Detailed Experimental Protocol:

  • Reaction Setup: In a glovebox or under a positive flow of argon, add this compound (1.0 eq), sodium tert-butoxide (1.4 eq), and the G3-XPhos precatalyst (0.015 eq) to a dry reaction vessel.

  • Reagent Addition: Add anhydrous toluene to the vessel, followed by the amine (1.2 eq).

  • Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring for 6-24 hours. Monitor the reaction for the disappearance of the starting bromide by LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude material by flash chromatography to yield the 7-amino-1,5-naphthyridine product.

EntryAmine PartnerYield (%)
1Morpholine94
2Aniline81
3Benzylamine88
4tert-Butyl carbamate75

Yields are representative and subject to optimization.

Sonogashira Coupling: C7-Alkynylation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the bromo-naphthyridine and a terminal alkyne.[10] This reaction is invaluable for creating rigid, linear extensions to the core scaffold, often used in materials science and as precursors for more complex heterocycles.

Causality Behind Experimental Choices:

  • Catalyst System: This is a dual-catalyst system. The palladium catalyst (Pd(PPh₃)₄) performs the main oxidative addition/reductive elimination cycle. The copper(I) iodide (CuI) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[11]

  • Base: A mild organic base like triethylamine (Et₃N) is used. It serves both to deprotonate the alkyne and to act as a scavenger for the HBr generated during the reaction. It can often be used as the solvent.

  • Solvent: Tetrahydrofuran (THF) is used to ensure all reagents are fully dissolved.

Detailed Experimental Protocol:

  • Reagent Preparation: To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Solvent and Reagent Addition: Add anhydrous THF and triethylamine (2:1 ratio, 0.1 M). Degas the solution with an argon stream for 15 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.5 eq) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) for 2-8 hours. Monitor progress by TLC.

  • Work-up: Once complete, concentrate the reaction mixture under vacuum. Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NH₄Cl to remove copper salts, followed by water and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to isolate the 7-alkynyl-1,5-naphthyridine product.

Applications in Drug Discovery

Derivatives synthesized from this compound have shown significant potential across multiple therapeutic areas. The ability to rapidly generate diverse libraries via the protocols described above makes this a highly valuable starting material.

  • Oncology: The 1,5-naphthyridine scaffold is a key component of potent inhibitors of the TGF-β type I receptor (ALK5), a critical target in cancer therapy.[5] Optimization of substituents at the C7 position can lead to compounds with nanomolar inhibitory concentrations.[5] Furthermore, some derivatives have been shown to act as topoisomerase I inhibitors, a mechanism central to the action of several established chemotherapy agents.[1]

  • Infectious Diseases: While the 1,8-naphthyridine core is more famous due to nalidixic acid, the 1,5-naphthyridine scaffold also serves as a basis for novel antibacterial and antiparasitic agents.[12][13] The functionalization enabled by this building block allows for the exploration of new structure-activity relationships to combat drug-resistant pathogens.[14][15]

Conclusion

This compound is a powerful and versatile building block for chemical synthesis. Its dual reactive sites—the C7-bromo group for cross-coupling and the C3-ester for further modification—provide an efficient entry point to a rich chemical space. The robust protocols detailed herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer reliable methods for generating diverse libraries of novel compounds for evaluation in drug discovery and materials science.

References

  • BenchChem. The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide.
  • MDPI. Biological Activity of Naturally Derived Naphthyridines.
  • ResearchGate. Broad-spectrum antibiotics containing a 1,5-naphthyridine core.
  • PMC. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • ResearchGate. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • MDPI. Fused 1,5-Naphthyridines: Synthetic Tools and Applications.
  • PubMed. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors.
  • Scilit. Antimicrobial Activity of Naphthyridine Derivatives.
  • Wikipedia. Buchwald–Hartwig amination.
  • MySkinRecipes. This compound.
  • Chem-Station. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • Alchem Pharmtech. CAS 958334-24-2 | this compound.
  • ResearchGate. Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine...
  • MDPI. Antimicrobial Activity of Naphthyridine Derivatives.
  • Encyclopedia.pub. Fused 1,5-naphthyridines.
  • ResearchGate. Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
  • ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei...
  • NIH. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • NIH. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.

Sources

The Strategic Utility of Methyl 7-bromo-1,5-naphthyridine-3-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a "privileged scaffold" in medicinal chemistry, a distinction earned due to its recurring presence in a multitude of biologically active compounds.[1][2] This heterocyclic system, comprising two fused pyridine rings, offers a rigid structural framework with strategically positioned nitrogen atoms capable of forming key hydrogen bonds with biological targets.[1][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including potent kinase inhibition, as well as antiproliferative, antibacterial, antiviral, and anti-inflammatory properties.[1][4] The ability to readily functionalize the naphthyridine ring system allows for the systematic exploration of chemical space, making it a highly attractive starting point for drug discovery campaigns.[2][3]

Methyl 7-bromo-1,5-naphthyridine-3-carboxylate emerges as a particularly valuable synthetic intermediate in this context.[5] The molecule is strategically bifunctional: the bromine atom at the C7 position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, while the methyl ester at the C3 position can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another point for diversification or for tuning physicochemical properties. This dual functionality allows for the construction of complex molecular architectures with high precision and efficiency.

This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its key synthetic transformations and insights into the rationale behind these experimental choices.

Core Applications in Drug Discovery

The primary utility of this compound lies in its role as a precursor for generating libraries of substituted 1,5-naphthyridine derivatives. These derivatives have been successfully explored as inhibitors of several important enzyme families, particularly protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[6]

Key Therapeutic Targets for 1,5-Naphthyridine Derivatives:

Target ClassSpecific ExamplesTherapeutic Area
Protein KinasesFGFR, ALK5, c-Met, Aurora KinasesOncology, Fibrosis
DNA TopoisomerasesTopoisomerase I/IIOncology
Bacterial EnzymesDNA GyraseInfectious Diseases

Derivatives of the 1,5-naphthyridine scaffold have shown potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.[6] Similarly, they have been identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor (ALK5), a key player in fibrosis.[7][8] The versatility of the 7-bromo intermediate is paramount in developing structure-activity relationships (SAR) for these targets, allowing for the systematic substitution at the C7 position to optimize potency and selectivity.

Synthetic Protocols and Methodologies

The bromine atom on the this compound scaffold is amenable to a range of powerful C-C and C-N bond-forming reactions. The following protocols provide detailed, field-proven methodologies for the three most impactful cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the C7 position of the naphthyridine and a wide variety of aryl or heteroaryl boronic acids or esters.[9][10] This reaction is fundamental for exploring how different aromatic substituents impact target engagement.

Suzuki_Workflow reagents This compound + Arylboronic Acid setup Assemble in Schlenk Flask: - Naphthyridine - Boronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(dppf)Cl2) - Base (e.g., K2CO3) - Anhydrous Solvent (e.g., Dioxane/H2O) reagents->setup 1. Reagent Prep reaction Inert Atmosphere (Ar/N2) Heat (e.g., 90 °C) Monitor by TLC/LC-MS setup->reaction 2. Reaction workup Cool to RT Aqueous Workup (e.g., EtOAc extraction) reaction->workup 3. Quench & Extract purification Dry Organic Layer Concentrate Purify (e.g., Column Chromatography) workup->purification 4. Isolate product 7-Aryl-1,5-naphthyridine Product purification->product 5. Characterize

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask. The reaction concentration should be approximately 0.1 M with respect to the starting naphthyridine.

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 7-aryl-1,5-naphthyridine-3-carboxylate derivative.

Causality Behind Choices: The use of a palladium catalyst with a phosphine ligand like dppf is crucial for facilitating the catalytic cycle.[10] The aqueous base (K₂CO₃) is essential for the transmetalation step, and the dioxane/water solvent system effectively solubilizes both the organic and inorganic reagents.

Buchwald-Hartwig Amination: Synthesis of C7-Amino Derivatives

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, coupling primary or secondary amines to the C7 position.[11][12] This is a key strategy for introducing hydrogen bond donors and acceptors, which can significantly enhance binding affinity to protein targets.

Buchwald_Hartwig_Workflow reagents This compound + Amine (Primary/Secondary) setup Assemble in Schlenk Flask: - Naphthyridine - Amine (1.2 eq) - Pd Pre-catalyst & Ligand (e.g., XPhos) - Strong Base (e.g., NaOtBu) - Anhydrous Solvent (e.g., Toluene) reagents->setup 1. Reagent Prep reaction Inert Atmosphere (Ar/N2) Heat (e.g., 100-110 °C) Monitor by TLC/LC-MS setup->reaction 2. Reaction workup Cool to RT Filter through Celite Aqueous Workup reaction->workup 3. Quench & Extract purification Dry Organic Layer Concentrate Purify (e.g., Column Chromatography) workup->purification 4. Isolate product 7-Amino-1,5-naphthyridine Product purification->product 5. Characterize

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Detailed Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and a suitable phosphine ligand (e.g., XPhos, 0.08 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction Execution: Seal the tube and heat the mixture to 100-110 °C. Monitor the reaction's progress until completion.

  • Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The resulting crude material is then purified by flash chromatography.

Causality Behind Choices: This reaction requires a strong, non-nucleophilic base like NaOtBu to deprotonate the amine.[12][13] Sterically hindered and electron-rich phosphine ligands (e.g., XPhos) are often necessary to promote the reductive elimination step, especially with heteroaryl halides.[12]

Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira reaction is the method of choice for introducing terminal alkynes at the C7 position, creating a linear, rigid extension of the naphthyridine core.[14] These alkynyl-substituted products can serve as precursors for further transformations (e.g., click chemistry, cyclizations) or be used to probe deep, narrow binding pockets in target proteins.[14]

Sonogashira_Workflow reagents This compound + Terminal Alkyne setup Assemble in Schlenk Flask: - Naphthyridine - Alkyne (1.5 eq) - Pd Catalyst (e.g., Pd(PPh3)2Cl2) - Cu(I) Co-catalyst (e.g., CuI) - Amine Base (e.g., Et3N) - Anhydrous Solvent (e.g., THF) reagents->setup 1. Reagent Prep reaction Inert Atmosphere (Ar/N2) Stir at RT or Heat Gently Monitor by TLC/LC-MS setup->reaction 2. Reaction workup Filter to remove amine salts Concentrate Filtrate Aqueous Workup reaction->workup 3. Quench & Extract purification Dry Organic Layer Concentrate Purify (e.g., Column Chromatography) workup->purification 4. Isolate product 7-Alkynyl-1,5-naphthyridine Product purification->product 5. Characterize

Caption: Workflow for the Sonogashira cross-coupling reaction.

Detailed Protocol:

  • Reaction Setup: In a Schlenk flask under an argon atmosphere, dissolve this compound (1.0 equiv) and the terminal alkyne (1.5 equiv) in anhydrous THF or DMF.

  • Catalyst and Base Addition: Add triethylamine (Et₃N) (3.0 equiv), followed by Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv) and copper(I) iodide (CuI) (0.05 equiv).

  • Reaction Execution: Stir the reaction at room temperature. Gentle heating (e.g., to 40-50 °C) may be required for less reactive substrates. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, concentrate in vacuo, and purify the residue by column chromatography on silica gel.

Causality Behind Choices: The Sonogashira reaction uniquely employs a dual-catalyst system. The palladium complex activates the aryl bromide, while the copper(I) salt forms a copper acetylide intermediate, which is crucial for the transmetalation step. The amine base is required to neutralize the HBr generated and to deprotonate the terminal alkyne.

Conclusion and Future Outlook

This compound is a high-value, versatile building block for medicinal chemistry. Its strategic functionalization allows for the efficient execution of robust cross-coupling reactions, enabling the rapid generation of diverse compound libraries for SAR studies. The protocols outlined herein provide a solid foundation for researchers and drug development professionals to leverage this powerful intermediate in the quest for novel therapeutics targeting a wide range of diseases, from cancer to bacterial infections. Future innovations will likely focus on developing even milder and more efficient catalytic systems, further expanding the synthetic utility of this important scaffold.

References

  • D. M. T. Fan, et al. (2019). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 24(7), 1349. [Link]

  • Angibaud, P. R., et al. (2015). Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research, 75(15 Supplement), 3641. [Link]

  • Encyclopedia.pub. (2022). Fused 1,5-naphthyridines. [Link]

  • MDPI. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]

  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(17), 4211-4221. [Link]

  • ResearchGate. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. [Link]

  • Royal Society of Chemistry. (2015). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1][7]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 13(28), 7735-7751. [Link]

  • ResearchGate. (2019). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 22933-22949. [Link]

  • MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Antibiotics, 13(12), 1047. [Link]

  • MDPI. (2023). Synthesis of Novel Benzo[b][1][7]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1640. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine 59 and 10-bromo-acenaphtho[1,2-b]pyrido[2,3-e]pyrazine 61 donors with DHPHAzSi acceptors. [Link]

  • ResearchGate. (2011). Synthesis and In vitro Antitumor Screening of Novel 2,7-Naphthyridine-3-carboxylic Acid Derivatives. [Link]

  • Universal Biologicals. (n.d.). This compound. [Link]

  • PubMed Central. (2021). Biological Activity of Naturally Derived Naphthyridines. [Link]

  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. [Link]

  • MDPI. (2022). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Molecules, 27(19), 6608. [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • MDPI. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(18), 5486. [Link]

  • OUCI. (n.d.). Sonogashira Cross-Coupling: Alkyne-Modified Nucleosides and Their Applications. [Link]

  • ResearchGate. (2017). Palladium-Catalyzed Copper-Free Sonogashira Coupling of 2-Bromoarylcarbonyls: Synthesis of Isobenzofurans via One-Pot Reductive Cyclization. [Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 7-bromo-1,5-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold and the Power of Suzuki Coupling

The 1,5-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and ability to form specific hydrogen bonds have led to its incorporation into a wide array of biologically active compounds, including kinase inhibitors and potential therapeutics for neurodegenerative diseases.[1] The functionalization of this scaffold is therefore of critical importance in the development of new chemical entities. Methyl 7-bromo-1,5-naphthyridine-3-carboxylate is a key building block that allows for the introduction of diverse molecular fragments at the 7-position through transition metal-catalyzed cross-coupling reactions.

Among the various cross-coupling methodologies, the Suzuki-Miyaura reaction stands out for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acid and boronate ester coupling partners.[2] This palladium-catalyzed reaction provides a robust and reliable method for the formation of C-C bonds, enabling the synthesis of complex aryl- and heteroaryl-substituted 1,5-naphthyridines.

This document provides a detailed guide to performing Suzuki coupling reactions with this compound, including a comprehensive protocol, a discussion of critical reaction parameters, and a troubleshooting guide.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle A Pd(0)Ln (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X-Ln (Oxidative Addition Complex) B->C D Transmetalation C->D E Ar-Pd(II)-R-Ln (Transmetalation Complex) D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-R (Coupled Product) F->G H R-B(OR)2 (Boronic Acid/Ester) H->D I Ar-X (Naphthyridine) I->B J Base J->D

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, displacing the bromide. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Detailed Experimental Protocol: A Representative Suzuki Coupling Reaction

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Equipment:

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (manifold or balloon)

  • Heating mantle or oil bath with temperature control

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography apparatus)

Sources

Application Notes and Protocols for Heck Coupling of 1,5-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized 1,5-Naphthyridines

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to act as a ligand for metal ions have led to its incorporation into a wide array of biologically active compounds and functional materials. The development of robust and versatile methods for the functionalization of the 1,5-naphthyridine core is therefore of paramount importance for the synthesis of novel chemical entities with tailored properties.

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, offers a powerful tool for the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1] This palladium-catalyzed cross-coupling reaction provides a direct and atom-economical route to introduce alkenyl substituents onto aromatic and heteroaromatic rings. This guide provides a detailed overview of Heck coupling protocols specifically tailored for the functionalization of 1,5-naphthyridine derivatives, addressing the unique challenges and opportunities associated with this electron-deficient heterocyclic system.

The Heck Coupling Reaction: A Mechanistic Overview

The Heck reaction proceeds through a catalytic cycle involving palladium in its Pd(0) and Pd(II) oxidation states.[2][3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.

The catalytic cycle can be broadly divided into three key stages:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the halo-1,5-naphthyridine, inserting into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex, followed by the insertion of the alkene into the Pd-C bond. This step forms a new carbon-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the final vinyl-substituted 1,5-naphthyridine product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Heck_Mechanism Pd0 Pd(0)L₂ PdII_ArX L₂Pd(II)(Ar)X Pd0->PdII_ArX ArX 1,5-Naphthyridine-X ArX->PdII_ArX OxAdd Oxidative Addition PiComplex [L₂Pd(II)(Ar)(Alkene)]⁺X⁻ PdII_ArX->PiComplex Alkene Alkene Alkene->PiComplex Coord Alkene Coordination AlkylPd L₂Pd(II)-Alkyl-Ar PiComplex->AlkylPd MigIns Migratory Insertion HPdComplex [L₂Pd(II)(H)(Product)]⁺X⁻ AlkylPd->HPdComplex BetaElim β-Hydride Elimination HPdComplex->Pd0 HX_Base H-Base⁺X⁻ HPdComplex->HX_Base Product Vinyl-1,5-Naphthyridine HPdComplex->Product RedElim Reductive Elimination Base Base Base->Pd0

Figure 1: Simplified catalytic cycle of the Mizoroki-Heck reaction.

Challenges in Heck Coupling of 1,5-Naphthyridines

The presence of two nitrogen atoms in the 1,5-naphthyridine ring system introduces specific challenges not typically encountered with simple aromatic substrates:

  • Catalyst Inhibition: The lone pairs of electrons on the nitrogen atoms can coordinate to the palladium center, leading to the formation of stable, off-cycle complexes that inhibit or completely shut down the catalytic activity.[4]

  • Substrate Deactivation: The electron-deficient nature of the 1,5-naphthyridine ring can slow down the rate of oxidative addition, often requiring higher reaction temperatures and more active catalytic systems.

  • Side Reactions: Under harsh reaction conditions, side reactions such as dimerization of the alkene, isomerization of the product, or hydrodehalogenation of the starting material can become significant.

To overcome these challenges, careful selection of the palladium source, ligand, base, and solvent is crucial.

Key Reaction Parameters and Optimization Strategies

Palladium Precatalysts

A variety of palladium sources can be employed, with palladium(II) acetate (Pd(OAc)₂) being one of the most common and cost-effective precatalysts.[5] Other frequently used sources include tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂). For challenging substrates, pre-formed palladacycles or catalysts with N-heterocyclic carbene (NHC) ligands can offer enhanced stability and activity.

Ligands: The Key to Success

The choice of ligand is arguably the most critical factor in achieving a successful Heck reaction with 1,5-naphthyridine derivatives. The ligand stabilizes the palladium catalyst, prevents the formation of inactive palladium black, and modulates the reactivity and selectivity of the reaction.

  • Phosphine Ligands: Triphenylphosphine (PPh₃) is a standard, inexpensive ligand. However, for electron-deficient heteroaryl halides, bulkier and more electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) often provide superior results by promoting oxidative addition and preventing catalyst deactivation.[6]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands form very stable complexes with palladium and are highly effective for cross-coupling reactions of challenging substrates, including heteroaryl chlorides.

Bases

The base plays a crucial role in the reductive elimination step, regenerating the active Pd(0) catalyst. The choice of base can significantly impact the reaction outcome.

  • Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used and are effective in many cases.

  • Organic Bases: Triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA) are often used, particularly in reactions that are sensitive to the presence of water.

Solvents

Polar aprotic solvents are generally preferred for Heck reactions.

  • N,N-Dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) are excellent solvents for dissolving the reactants and promoting the reaction.

  • Acetonitrile (MeCN) and 1,4-dioxane are also frequently used.

  • In some cases, the addition of water to the solvent mixture can accelerate the reaction.[7]

Experimental Protocols

The following protocols provide a starting point for the Heck coupling of halo-1,5-naphthyridines. Optimization of the reaction conditions may be necessary for specific substrates.

Workflow start Start reagents Combine Halo-1,5-Naphthyridine, Alkene, Base, Catalyst, Ligand in a Schlenk tube start->reagents degas Degas the reaction mixture (e.g., three freeze-pump-thaw cycles) reagents->degas heat Heat the reaction mixture under an inert atmosphere degas->heat monitor Monitor reaction progress by TLC or GC-MS heat->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Purify by column chromatography workup->purify characterize Characterize the product (NMR, MS, etc.) purify->characterize end End characterize->end

Figure 2: General experimental workflow for the Heck coupling reaction.
Protocol 1: Heck Coupling of 2-Chloro-1,5-naphthyridine with Styrene

This protocol is a general guideline for the coupling of a chloro-substituted 1,5-naphthyridine with an electron-rich alkene. The use of a bulky, electron-rich phosphine ligand is often necessary for the activation of the C-Cl bond.

Materials:

  • 2-Chloro-1,5-naphthyridine

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃) or a suitable Buchwald ligand (e.g., XPhos)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add 2-chloro-1,5-naphthyridine (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and the phosphine ligand (0.1 mmol, 10 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF (5 mL) and styrene (1.5 mmol) via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-styryl-1,5-naphthyridine.

Protocol 2: Microwave-Assisted Heck Coupling of 3-Bromo-1,5-naphthyridine with Ethyl Acrylate

Microwave irradiation can significantly accelerate the Heck reaction, often leading to higher yields and shorter reaction times.[7][8] This protocol is suitable for the coupling of a bromo-substituted 1,5-naphthyridine with an electron-deficient alkene.

Materials:

  • 3-Bromo-1,5-naphthyridine

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add 3-bromo-1,5-naphthyridine (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add anhydrous DMAc (4 mL), triethylamine (2.0 mmol), and ethyl acrylate (1.2 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 150 °C for 30-60 minutes.

  • After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired ethyl (E)-3-(1,5-naphthyridin-3-yl)acrylate.

Data Presentation: Representative Heck Coupling Reactions of Halo-1,5-Naphthyridines

The following table summarizes typical reaction conditions and yields for the Heck coupling of various halo-1,5-naphthyridines with different alkenes. These are illustrative examples, and optimization may be required for specific substrates.

Entry1,5-Naphthyridine SubstrateAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12-Chloro-1,5-naphthyridineStyrenePd(OAc)₂ (5)P(t-Bu)₃ (10)K₂CO₃ (2)DMF1402465
23-Bromo-1,5-naphthyridineEthyl AcrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMAc150 (µW)185
34-Iodo-1,5-naphthyridinen-Butyl AcrylatePd(OAc)₂ (1)NoneNaOAc (2)DMF1001290
42-Bromo-1,5-naphthyridine4-VinylpyridinePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.5)Dioxane1101878

Troubleshooting Common Problems

ProblemPossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst (palladium black formation)- Insufficiently active catalyst system for the substrate- Catalyst poisoning by the naphthyridine nitrogen- Ensure rigorous exclusion of oxygen by degassing solvents and using an inert atmosphere.- Screen different palladium precatalysts and ligands (e.g., bulky, electron-rich phosphines or NHCs).- Increase catalyst and/or ligand loading.- Increase reaction temperature.
Formation of side products (e.g., hydrodehalogenation) - Presence of water or other protic impurities- High reaction temperature- Use anhydrous solvents and reagents.- Optimize the reaction temperature and time.
Isomerization of the product - Reversible β-hydride elimination and re-addition- Add a halide scavenger (e.g., silver carbonate) to promote the cationic pathway.[5]- Screen different bases and solvents.
Poor reproducibility - Inconsistent quality of reagents or solvents- Variations in reaction setup and degassing efficiency- Use high-purity, anhydrous reagents and solvents.- Standardize the experimental procedure, particularly the degassing method.

Conclusion

The Heck coupling reaction is a valuable method for the synthesis of functionalized 1,5-naphthyridine derivatives. While the electron-deficient nature of the naphthyridine ring and the potential for catalyst inhibition by the nitrogen atoms present challenges, these can be overcome through careful optimization of the reaction conditions. The selection of an appropriate palladium catalyst and, most importantly, a suitable ligand is critical for achieving high yields and selectivities. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers seeking to utilize the Heck reaction for the synthesis of novel 1,5-naphthyridine-based compounds for applications in drug discovery and materials science.

References

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3249. [Link][9]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link][5]

  • de Vries, J. G. (2006). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 84(5), 799-811. [Link][10]

  • Kantchev, E. A. B., Peh, G.-R., Zhang, C., & Ying, J. Y. (2008). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters, 10(18), 3949-3952. [Link]

  • Wang, H., Cheng, H., & Zhao, F. (2014). Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation. Green and Sustainable Chemistry, 4(1), 1-6. [Link][7]

  • Najwa Asilah, M. N., & Yeap, G. Y. (2018). CATALYTIC ACTIVITY STUDY OF SYNTHESISED POLYSTYRENE-SUPPORTED PALLADIUM(II)-HYDRAZONE (CH3) AS CATALYST IN HECK REACTION. Malaysian Journal of Analytical Sciences, 22(6), 990-999. [Link][3]

  • Mizoroki-Heck Reaction - SynArchive. (n.d.). Retrieved from [Link][9]

  • Garepalli, G. S., & Gandra, S. (2019). Microwave assisted synthesis of 1,3,5-triazine containing[11]naphthyridine derivatives. Asian Journal of Research in Chemistry, 12(1), 23-26. [Link][12]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link][13]

  • Walmsley, J. A., & Martinez, C. (2008). Interactions of 1,5-naphthyridine with Pd(en)Cl2 or 2 in aqueous solution. Dalton transactions (Cambridge, England : 2003), (44), 6296–6302. [Link][4]

  • Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction. r/Chempros. [Link][2]

  • Alonso, C., Martin-Encinas, E., Rubiales, G., & Palacios, F. (2019). Synthesis of Heterocyclic Fused[7]naphthyridines by Intramolecular HDA Reactions. Proceedings, 22(1), 93. [Link][14]

  • Saïd, K., Moussaoui, Y., & Ben Salem, R. (2009). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. Journal de la Société Chimique de Tunisie, 11, 59-67. [Link][15]

  • Wikipedia. (2023, December 29). Heck reaction. In Wikipedia. [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors via Methyl 7-bromo-1,5-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,5-naphthyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its recurring appearance in potent, selective, and clinically relevant kinase inhibitors.[1][2] This guide provides a detailed exploration of Methyl 7-bromo-1,5-naphthyridine-3-carboxylate as a versatile starting material for the synthesis of novel kinase inhibitors. We will dissect key synthetic transformations, focusing on palladium-catalyzed cross-coupling reactions, and provide robust, field-proven protocols for researchers in drug discovery and development. The rationale behind methodological choices is emphasized to empower scientists to not only replicate but also innovate upon these core synthetic strategies.

The Strategic Importance of the 1,5-Naphthyridine Core

Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Consequently, the development of small molecule kinase inhibitors remains a major focus of pharmaceutical research.[2] The 1,5-naphthyridine ring system has proven to be an exceptional scaffold for this purpose. Its rigid, planar structure, combined with the hydrogen bond accepting capabilities of its nitrogen atoms, allows it to mimic the adenine region of ATP, effectively competing for the kinase's active site.

Derivatives of this core have shown potent inhibitory activity against a range of important oncological targets, including:

  • Aurora Kinases: Crucial regulators of cell division.[3]

  • TGF-β Type I Receptor (ALK5): Implicated in fibrosis and cancer progression.[4][5]

  • c-Met Kinase: A receptor tyrosine kinase involved in cell motility, proliferation, and invasion.[6]

  • Topoisomerase I: While not a kinase, its inhibition by naphthyridine derivatives highlights the scaffold's broader therapeutic potential in oncology.[7][8]

This compound is an ideal starting point for library synthesis. The bromine atom at the C7 position serves as a versatile synthetic handle for introducing molecular diversity through robust cross-coupling reactions. The methyl ester at C3 provides an additional site for modification, commonly via amidation, to further tune the compound's physicochemical and pharmacological properties.

Physicochemical Properties of Starting Material
PropertyValueSource
CAS Number 958334-24-2[9][10]
Molecular Formula C₁₀H₇BrN₂O₂[9]
Molecular Weight 267.08 g/mol [9]

Core Synthetic Strategies & Key Transformations

The derivatization of this compound primarily relies on palladium-catalyzed cross-coupling reactions. These methods are favored for their high efficiency, broad functional group tolerance, and reproducible nature.

G cluster_start Starting Material cluster_reactions Key Diversification Reactions cluster_products Intermediate Scaffolds cluster_final Final Products SM Methyl 7-bromo-1,5- naphthyridine-3-carboxylate Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) SM->Suzuki ArB(OH)₂ Pd Catalyst Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) SM->Buchwald R₂NH Pd Catalyst Suzuki_Prod 7-Aryl/Heteroaryl Naphthyridines Suzuki->Suzuki_Prod Buchwald_Prod 7-Amino Naphthyridines Buchwald->Buchwald_Prod Final Kinase Inhibitor Library Suzuki_Prod->Final Further Modification (e.g., Amidation) Buchwald_Prod->Final Further Modification (e.g., Amidation)

Caption: Synthetic workflow for kinase inhibitor library generation.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for installing aryl or heteroaryl moieties at the C7 position, which is critical for exploring interactions within the kinase hinge region or solvent-exposed surfaces.[11]

Causality & Rationale: The success of coupling with heteroaryl halides like our starting material often depends on the catalyst system. The pyridine-like nitrogen in the naphthyridine core can coordinate to the palladium center and inhibit catalysis.[11] Therefore, the choice of a suitable ligand is paramount. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often employed to promote the crucial reductive elimination step and prevent catalyst deactivation. The base (e.g., K₃PO₄, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle.[12][13]

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Boronate [Ar-Pd(II)L₂-OR']⁻ PdII_Aryl->PdII_Boronate Transmetalation (with Ar'B(OR)₂ + Base) PdII_Biphenyl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Biphenyl Transmetalation (with Ar'B(OR)₂ + Base) PdII_Boronate->PdII_Biphenyl PdII_Biphenyl->Pd0 Reductive Elimination (forms Ar-Ar')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Comparative Reaction Conditions for Suzuki-Miyaura Coupling

Catalyst SystemBaseSolventTemp (°C)Typical YieldNotes
Pd(PPh₃)₄Na₂CO₃DME/H₂O80-90Good to ExcellentA reliable, classic catalyst for many substrates.[12]
Pd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O100-110Good to ExcellentBuchwald ligands like SPhos are effective for challenging heteroaryl halides.[12]
PdCl₂(dppf)K₃PO₄1,4-Dioxane80~90%Often provides good results with a wide range of substrates.[13]
Buchwald-Hartwig Amination: C-N Bond Formation

The introduction of an amino group at the C7 position is a key strategy for modulating potency, selectivity, and pharmacokinetic properties. The Buchwald-Hartwig amination provides a general and high-yielding route to a diverse range of 7-amino-1,5-naphthyridines.[14][15]

Causality & Rationale: Similar to the Suzuki coupling, the choice of ligand is critical for success, especially with heteroaromatic substrates.[15] Sterically hindered, electron-rich phosphine ligands (e.g., BINAP, XPhos, RuPhos) are highly effective.[14][16] They facilitate the oxidative addition of the bromide to the Pd(0) center and promote the final reductive elimination step to form the C-N bond. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine, forming the palladium-amido intermediate.[16][17]

Buchwald_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Amido Ar-Pd(II)L₂-NR₂ PdII_Aryl->PdII_Amido Amine Coordination & Deprotonation (R₂NH + Base) PdII_Amido->Pd0 Reductive Elimination (forms Ar-NR₂)

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Comparative Reaction Conditions for Buchwald-Hartwig Amination

Catalyst SystemBaseSolventTemp (°C)Notes
Pd₂(dba)₃ / BINAPNaOtBuToluene80-110A widely used system for C-N coupling.[17]
Pd(OAc)₂ / XPhosCs₂CO₃t-BuOH or Toluene100XPhos is highly effective for coupling with heteroaryl chlorides and bromides.
[Pd₂(dba)₃] / (±)-BINAPNaOtBuToluene80Effective for coupling with diamines.[17]

Experimental Protocols

Safety Precaution: These protocols involve flammable solvents, potentially pyrophoric bases (NaOtBu), and palladium catalysts. All operations should be performed in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of This compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe to achieve a final concentration of ~0.1 M with respect to the starting bromide.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes the coupling of This compound with a generic secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv, 1.5 mol%)

  • (±)-BINAP (0.03 equiv, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.015 equiv), (±)-BINAP (0.03 equiv), and NaOtBu (1.4 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon. Repeat three times.

  • Reagent Addition: Under a positive pressure of argon, add the this compound (1.0 equiv) and anhydrous toluene. Finally, add the secondary amine (1.2 equiv) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 16-24 hours).

  • Work-up: Cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 7-amino-1,5-naphthyridine derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Application in Kinase Inhibitor Discovery

The synthetic routes described enable the rapid generation of diverse chemical libraries. The resulting 7-substituted-1,5-naphthyridine-3-carboxylates can be further modified, for example, by hydrolysis of the ester followed by amide coupling with a diverse set of amines. This "late-stage functionalization" is a powerful strategy in medicinal chemistry.

Examples of Biologically Active 1,5-Naphthyridine Derivatives

Compound ClassTarget KinaseReported Activity (IC₅₀)Reference
(7-Aryl-1,5-naphthyridin-4-yl)ureasAurora A / Aurora B13 nM / 107 nM[3]
Aminothiazole/Pyrazole DerivativesALK54-6 nM[4][5]
Phenyl- and Indeno-1,5-naphthyridinesTopoisomerase IAntiproliferative Activity[7][8]

These examples underscore the potential of the 1,5-naphthyridine scaffold. By systematically applying the robust synthetic protocols outlined in this guide, researchers can efficiently explore the structure-activity relationships (SAR) of this privileged core and accelerate the discovery of novel and potent kinase inhibitors for therapeutic intervention.

References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Center for Biotechnology Information. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]

  • discovery and SAR study of 1H-imidazo[4,5-h][6][18]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. ResearchGate. [Link]

  • Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Publications. [Link]

  • Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Bentham Science Publisher. [Link]

  • Beta Pharma describes new 1,5-naphthyridine derivatives as KRAS oncoprotein inhibitors. BioWorld. [Link]

  • Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. PubMed. [Link]

  • Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. PubMed. [Link]

  • Evaluation of 1,5-naphthyridine-based molecules as antimalarial agents. ResearchGate. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. PubMed. [Link]

  • Discovery of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as aurora kinase inhibitors. PubMed. [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SynArchive. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

  • 1,7-Naphthyridine-3-carboxylic acid, 8-amino-5-bromo. Protheragen. [Link]

  • Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... ResearchGate. [Link]

  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. [Link]

  • THE NAPHTHYRIDINES. Wiley Online Library. [Link]

  • Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. PubMed Central. [Link]

  • Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][9][18]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. PubMed. [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. BMC Chemistry. [Link]

Sources

Application Notes & Protocols: Leveraging Methyl 7-bromo-1,5-naphthyridine-3-carboxylate in Fragment-Based Drug Discovery Campaigns

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of Methyl 7-bromo-1,5-naphthyridine-3-carboxylate as a high-value starting point in Fragment-Based Drug Discovery (FBDD). This document outlines the rationale for its use, detailed experimental protocols for screening and validation, and a strategic roadmap for hit-to-lead optimization.

Introduction: The Strategic Advantage of a "Poised" Naphthyridine Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2][3] By screening small, low-molecular-weight molecules (fragments), FBDD allows for a more thorough exploration of a target's chemical space, often yielding higher quality hits with greater ligand efficiency.[2][4] The initial hits, though typically weak binders (micromolar to millimolar affinity), serve as highly optimizable starting points for developing potent and selective drug candidates.[4][5]

The 1,5-naphthyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[6][7][8][9] Its rigid, bicyclic structure and defined hydrogen bonding capabilities make it an excellent anchor for binding to protein targets.

This compound is an exemplary fragment candidate. It is not merely a small molecule binder; it is a "poised fragment."[10] This means it is pre-engineered with chemical vectors—a reactive bromo group and a modifiable ester—that serve as immediate handles for synthetic elaboration once a binding mode is confirmed. This foresight significantly accelerates the subsequent hit-to-lead optimization phase.[11][12]

Physicochemical Profile: A Rule of Three Compliant Fragment

A critical first step in FBDD is the careful curation of the fragment library.[2] Fragments are typically evaluated against the "Rule of Three" (Ro3) to ensure they possess desirable physicochemical properties for efficient binding and subsequent optimization.[13][14]

PropertyGuideline ("Rule of Three")This compoundStatus
Molecular Weight (MW) < 300 Da267.09 g/mol ✓ Compliant
cLogP ≤ 3~2.1 (Estimated)✓ Compliant
Hydrogen Bond Donors (HBD) ≤ 30✓ Compliant
Hydrogen Bond Acceptors (HBA) ≤ 33 (2x N, 1x C=O)✓ Compliant
Rotatable Bonds ≤ 31✓ Compliant

Table 1: Analysis of this compound against the "Rule of Three" criteria.

The compound's compliance with the Ro3, coupled with its inherent structural rigidity and poised functionality, makes it an outstanding candidate for inclusion in any high-quality fragment screening library.

Experimental Design & Protocols: An Integrated FBDD Workflow

The successful application of this fragment requires a multi-stage, integrated workflow that combines biophysical screening with structural biology and medicinal chemistry.

FBDD_Workflow cluster_0 Phase 1: Library Preparation cluster_1 Phase 2: Screening & Hit ID cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Hit-to-Lead Optimization QC Fragment QC (Purity, Solubility) SPR Primary Screen (SPR) QC->SPR Inclusion in Library Ortho Orthogonal Validation (NMR, MST, DSF) SPR->Ortho Identified Hits Xtal X-ray Crystallography (Binding Mode Confirmation) Ortho->Xtal Validated Hits SBDD Structure-Based Design Xtal->SBDD Provides 3D Structure Growing Fragment Growing SBDD->Growing Merging Fragment Merging/Linking SBDD->Merging LeadOp Lead Optimization Growing->LeadOp Merging->LeadOp H2L_Strategy cluster_grow Fragment Growing cluster_link Fragment Linking/Merging Fragment Methyl 7-bromo-1,5- naphthyridine-3-carboxylate (Initial Hit) Grow_R1 Vector 1 (C7-Br) Suzuki, Buchwald-Hartwig, Sonogashira Coupling Fragment->Grow_R1 Explore Pocket Grow_R2 Vector 2 (C3-Ester) Amide Coupling Fragment->Grow_R2 Explore Pocket Link Use C7-Br or C3-Ester as anchor to link to a second, adjacent fragment Fragment->Link Bridge to 2nd Site Lead Potent Lead Compound (Improved Affinity & PK) Grow_R1->Lead Grow_R2->Lead Link->Lead

Sources

Application Notes and Protocols for the Derivatization of Methyl 7-bromo-1,5-naphthyridine-3-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,5-Naphthyridine Scaffold as a Privileged Core in Medicinal Chemistry

The 1,5-naphthyridine nucleus is a significant heterocyclic scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] This nitrogen-containing fused ring system has demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Notably, derivatives of the 1,5-naphthyridine core have been identified as potent inhibitors of various protein kinases, which are critical targets in oncology and other therapeutic areas.[3][4]

Methyl 7-bromo-1,5-naphthyridine-3-carboxylate serves as a versatile and strategic starting material for the synthesis of diverse small molecule libraries aimed at biological screening. The bromine atom at the C7-position is amenable to a range of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, allowing for the systematic introduction of various substituents. This enables extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The methyl ester at the C3-position offers an additional site for modification, such as hydrolysis to the corresponding carboxylic acid or amidation, further expanding the chemical diversity of the resulting compound library.

This comprehensive guide provides detailed application notes and protocols for the derivatization of this compound, with a focus on generating compound libraries for biological screening against key targets such as protein kinases.

Derivatization Strategies and Protocols

The primary point of diversification for this compound is the C7-bromo substituent. Palladium-catalyzed cross-coupling reactions are the methods of choice for creating carbon-carbon and carbon-nitrogen bonds at this position with high efficiency and functional group tolerance.

Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl-1,5-naphthyridine Derivatives

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between aryl halides and organoboron compounds.[2][5][6] This reaction is instrumental in synthesizing biaryl structures, which are common motifs in kinase inhibitors.

Scientific Rationale: The choice of a palladium catalyst and a suitable phosphine ligand is critical for an efficient Suzuki coupling. Catalysts like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) are often effective for heteroaryl bromides. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle. A mixed solvent system, typically an organic solvent with water, is used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos or XPhos (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • Degassed 1,4-dioxane/water (4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid or its ester (1.2 equiv), and the base (2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%) and the phosphine ligand (e.g., SPhos, 6 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture (1,4-dioxane/water, 4:1) via syringe to achieve a concentration of approximately 0.1 M with respect to the starting bromide.

  • Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-1,5-naphthyridine-3-carboxylate derivative.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
1Phenylboronic acidPd(OAc)₂ (3)SPhos (6)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)100
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.5)Toluene/H₂O (5:1)95
33-Pyridylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (3)DME/H₂O (3:1)90

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base B Add Catalyst System: - Palladium Precursor - Phosphine Ligand A->B C Inert Atmosphere: Evacuate & Backfill with Argon B->C D Add Degassed Solvent C->D E Heat & Stir (90-100 °C) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to RT F->G H Aqueous Work-up (EtOAc/Water) G->H I Dry & Concentrate H->I J Column Chromatography I->J K Pure Product J->K

Caption: Workflow for Suzuki-Miyaura Coupling.

Palladium-Catalyzed Buchwald-Hartwig Amination for the Synthesis of 7-Amino-1,5-naphthyridine Derivatives

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of a wide array of arylamines from aryl halides.[1] This reaction is particularly valuable for introducing primary and secondary amines, which can act as key hydrogen bond donors and acceptors in interactions with biological targets.

Scientific Rationale: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by coordination and deprotonation of the amine, and subsequent reductive elimination to form the C-N bond.[1] The choice of a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos) is crucial for promoting the reductive elimination step and preventing side reactions. A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-3 mol%)

  • XPhos or BINAP (4-6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Under a positive flow of argon, add the base (e.g., NaOtBu, 1.5 equiv).

  • Add the anhydrous solvent (e.g., toluene) via syringe, followed by the amine (1.2 equiv).

  • Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion (typically 8-24 hours), cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by flash column chromatography to yield the desired 7-amino-1,5-naphthyridine-3-carboxylate derivative.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
1MorpholinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)Toluene110
2AnilinePd₂(dba)₃ (1.5)BINAP (3)Cs₂CO₃ (2)1,4-Dioxane100
3BenzylaminePd(OAc)₂ (3)RuPhos (6)K₃PO₄ (3)Toluene105

Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Solids: - Naphthyridine Bromide - Catalyst System - Base B Inert Atmosphere: Evacuate & Backfill with Argon A->B C Add Anhydrous Solvent & Amine B->C D Heat & Stir (100-110 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT E->F G Filter through Celite F->G H Aqueous Work-up G->H I Dry & Concentrate H->I J Column Chromatography I->J K Pure Product J->K

Caption: Workflow for Buchwald-Hartwig Amination.

Palladium-Catalyzed Sonogashira Coupling for the Synthesis of 7-Alkynyl-1,5-naphthyridine Derivatives

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylalkynes. This functionality can serve as a rigid linker or as a precursor for further transformations.

Scientific Rationale: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the cross-coupling, while the copper(I) co-catalyst activates the alkyne. An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as a solvent. Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a degassed solution of this compound (1.0 equiv) in a mixture of THF and Et₃N (e.g., 4:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Degas the reaction mixture for an additional 5 minutes with a stream of argon.

  • Add the terminal alkyne (1.5 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired 7-alkynyl-1,5-naphthyridine-3-carboxylate derivative.

Application in Biological Screening: Targeting Protein Kinases

Derivatives of the 1,5-naphthyridine scaffold have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[3][4] For instance, 7-aryl substituted 1,5-naphthyridin-4-yl ureas have been identified as potent inhibitors of Aurora kinases.[3] Other 1,5-naphthyridine derivatives have demonstrated inhibitory activity against TGF-beta type I receptor (ALK5) and Casein Kinase 2 (CK2).[4][7]

The derivatized library of this compound can be screened against a panel of kinases to identify novel inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent-Based)

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase using a commercially available luminescent assay, such as the ADP-Glo™ Kinase Assay.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then fuels a luciferase-catalyzed reaction that generates a light signal. The intensity of the light is directly proportional to the kinase activity. Inhibitors will reduce the amount of ADP produced, resulting in a lower light signal.[8]

Materials:

  • Recombinant active kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • Synthesized 1,5-naphthyridine derivatives (test compounds)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96- or 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.

  • Reaction Setup: In an assay plate, add the kinase, its substrate, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and initiate the detection process by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. This step converts the newly formed ADP to ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to the wells.

  • Signal Measurement: Incubate the plate at room temperature to stabilize the luminescent signal, and then measure the luminescence using a plate reader.[9]

Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.

Logical Flow for Kinase Inhibitor Screening

Kinase_Screening_Flow A Synthesized 1,5-Naphthyridine Library B Primary Screening: In Vitro Kinase Assay (e.g., ADP-Glo™) A->B C Identify 'Hits' (Compounds with significant inhibition) B->C D Secondary Screening: - IC₅₀ Determination - Kinase Selectivity Profiling C->D E Cell-Based Assays: - Cell Viability (MTT) - Apoptosis (Annexin V/PI) D->E F Lead Optimization: Structure-Activity Relationship (SAR) Studies E->F G In Vivo Studies F->G

Caption: Logical workflow for kinase inhibitor screening.

Conclusion

This compound is a highly valuable starting material for generating diverse libraries of potential drug candidates. The protocols detailed in these application notes for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide robust and versatile methods for its derivatization. The subsequent screening of these compounds in well-established biological assays, such as in vitro kinase inhibition assays, offers a clear path to the identification and optimization of novel therapeutic agents targeting a range of diseases, including cancer. The strategic application of these synthetic and screening methodologies will undoubtedly accelerate the discovery of new medicines based on the privileged 1,5-naphthyridine scaffold.

References

  • Discovery of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as aurora kinase inhibitors. ChemMedChem. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Palacios, F., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]

  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry. [Link]

  • Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. Archiv der Pharmazie. [Link]

  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry. [Link]

  • Palacios, F., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. [Link]

Sources

Introduction: The Strategic Importance of N-Alkylated 1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the N-Alkylation of 1,5-Naphthyridines: Protocols and Mechanistic Insights

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science.[1][2][3] Its rigid, planar structure, containing two fused pyridine rings, serves as a cornerstone for a multitude of biologically active compounds, including inhibitors of Topoisomerase I and c-Met kinase.[1][4] The functionalization of this core structure is paramount for modulating the physicochemical and pharmacological properties of the resulting molecules. Among the various synthetic transformations, N-alkylation stands out as a fundamental and powerful strategy.

By introducing alkyl or functionalized alkyl groups onto one or both of the ring nitrogens, researchers can profoundly influence a molecule's solubility, lipophilicity, metabolic stability, and target-binding interactions. This process typically leads to the formation of N-alkylated 1,5-naphthyridinium salts, which can serve as final products or versatile intermediates for further derivatization. This guide provides a detailed exploration of the primary protocols for N-alkylation of 1,5-naphthyridines, delving into the mechanistic underpinnings and practical considerations for laboratory execution.

Core Principles: Reactivity and Regioselectivity

The reactivity of 1,5-naphthyridines in N-alkylation reactions is dictated by the nucleophilic character of the lone pair of electrons on the nitrogen atoms.[1] These reactions generally proceed via a bimolecular nucleophilic substitution (SN2) mechanism where the nitrogen atom attacks an electrophilic carbon center of the alkylating agent.

A key challenge in the N-alkylation of the parent 1,5-naphthyridine is regioselectivity. Since the two nitrogen atoms are in electronically similar environments, alkylation can potentially occur at either N1 or N5, leading to a mixture of products. However, in substituted or fused 1,5-naphthyridine systems, electronic and steric factors can direct the alkylation to a specific nitrogen. For instance, electron-withdrawing groups on one of the pyridine rings can decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the other ring.[5] In cases like 1,5-naphthyridinones, the nitrogen is part of an amide-like system and typically requires deprotonation with a base before alkylation can occur.[1]

Methodology 1: Classical N-Alkylation with Alkyl Halides

The most direct and widely employed method for N-alkylation involves the reaction of a 1,5-naphthyridine derivative with an alkyl halide. This approach is robust and accommodates a wide range of alkylating agents, including simple alkyl iodides, activated benzyl bromides, and functionalized alkyl halides.

Mechanistic Rationale

The nitrogen atom of the 1,5-naphthyridine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This one-step process forms a new nitrogen-carbon bond and displaces the halide ion, resulting in a quaternary 1,5-naphthyridinium salt. For substrates such as 1,5-naphthyridinones, a non-nucleophilic base is required to first deprotonate the N-H bond, generating a more potent nucleophilic anion that subsequently reacts with the alkyl halide.[1] Cesium carbonate is often a preferred base for this purpose due to its mildness and high solubility in polar aprotic solvents.[1]

sub 1,5-Naphthyridine Substrate product N-Alkylated 1,5-Naphthyridinium Salt sub->product Sₙ2 Attack reagent Alkyl Halide (e.g., R-X) reagent->product solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) solvent->sub Dissolves base Optional Base (for Naphthyridinones) (e.g., Cs₂CO₃) base->sub Deprotonation cluster_0 Borrowing Hydrogen Catalytic Cycle A R-CH₂-OH + [Cat] B R-CHO + [Cat]-H₂ A->B Oxidation (-H₂) C Imine / Iminium Ion B->C Condensation (-H₂O) D N-Alkylated Product + [Cat] C->D Reduction (+H₂) D->A Catalyst Regeneration Amine 1,5-Naphthyridine (R'₂NH) Amine->C

Sources

Application Note: Leveraging Methyl 7-bromo-1,5-naphthyridine-3-carboxylate for the Synthesis of Novel Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Aurora Kinases in Oncology

The Aurora kinase family, comprising serine/threonine kinases Aurora A, B, and C, are essential regulators of cell division.[1][2][3] These enzymes play pivotal roles in numerous mitotic events, including centrosome maturation, bipolar spindle assembly, chromosome segregation, and cytokinesis.[3][4] Aurora A is primarily associated with centrosome function and mitotic entry, while Aurora B, as a component of the chromosomal passenger complex (CPC), is crucial for correct kinetochore-microtubule attachments and the spindle assembly checkpoint.[5][6][7]

Due to their fundamental role in cell proliferation, the aberrant expression and activity of Aurora kinases are frequently linked to tumorigenesis.[2][4][8] Overexpression of these kinases is a common feature in a wide range of human cancers, including breast, lung, colorectal, and ovarian cancers, often correlating with genetic instability and poor prognosis.[8][9] This direct involvement in cancer pathology has established the Aurora kinases as highly attractive targets for the development of novel anticancer therapeutics.[2][9]

Aurora kinase inhibitors (AKIs) are a class of targeted therapies designed to block the enzymatic activity of these kinases, typically by competing with ATP for binding at the kinase's active site.[9][10] By inhibiting Aurora kinases, these small molecules disrupt the mitotic process, leading to mitotic arrest, polyploidy, and ultimately, apoptosis in cancer cells.[5][10]

The 1,5-Naphthyridine Scaffold: A Privileged Structure in Kinase Inhibition

The 1,5-naphthyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry. Its rigid, planar structure and the presence of nitrogen atoms capable of forming key hydrogen bonds make it an excellent bioisostere for the hinge-binding motifs found in many kinase inhibitors. Research has demonstrated that 1,5-naphthyridine derivatives can exhibit potent inhibitory activity against various kinases, including Aurora kinases A and B.[11]

This application note focuses on a key starting material, Methyl 7-bromo-1,5-naphthyridine-3-carboxylate , and its strategic application in the synthesis of a novel class of potential Aurora kinase inhibitors.

This compound: A Versatile Synthetic Intermediate

This compound serves as an ideal building block for crafting complex Aurora kinase inhibitors. Its structure contains two key points for chemical modification: a bromine atom at the 7-position and a methyl ester at the 3-position. The bromine atom is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the installation of various aryl or heteroaryl groups, which are crucial for occupying specific pockets within the kinase active site. The methyl ester can be readily hydrolyzed to a carboxylic acid, which can then be converted into a wide array of functional groups, most commonly amides, to further optimize binding affinity, selectivity, and pharmacokinetic properties.

Table 1: Properties of this compound

PropertyValue
CAS Number 958334-24-2[12][13]
Molecular Formula C₁₀H₇BrN₂O₂
Molecular Weight 267.08 g/mol
Appearance Off-white to light yellow solid
Storage 2-8°C, under inert atmosphere[14]

Synthetic Strategy for a Novel Aurora Kinase Inhibitor

The following section outlines a robust, multi-step synthetic workflow to generate a potential Aurora kinase inhibitor from the title compound. The strategy is designed to be modular, allowing researchers to readily synthesize a library of analogues for structure-activity relationship (SAR) studies.

G cluster_workflow Synthetic Workflow A Starting Material Methyl 7-bromo-1,5- naphthyridine-3-carboxylate B Step 1: Suzuki Coupling (Aryl Group Installation) A->B C Intermediate 1 Methyl 7-aryl-1,5- naphthyridine-3-carboxylate B->C Pd Catalyst, Arylboronic Acid, Base D Step 2: Saponification (Ester Hydrolysis) C->D E Intermediate 2 7-Aryl-1,5-naphthyridine- 3-carboxylic Acid D->E LiOH or NaOH, THF/H₂O F Step 3: Amide Coupling (Side Chain Introduction) E->F G Final Product Novel Aurora Kinase Inhibitor F->G Amine (R-NH₂), Coupling Agent (HATU)

Caption: A modular synthetic workflow for Aurora kinase inhibitors.

Detailed Experimental Protocols

The protocols provided below are representative and should be adapted and optimized based on the specific substrates and available laboratory equipment. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the installation of an aryl group at the 7-position of the naphthyridine core. The choice of the arylboronic acid is critical for tuning the inhibitor's properties.

  • Reagents & Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).

    • Add the desired arylboronic acid (1.2 eq.).

    • Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

    • Add a base, such as sodium carbonate (Na₂CO₃) (2.5 eq.).

  • Solvent & Inert Atmosphere:

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add a degassed solvent mixture, such as 1,4-Dioxane and Water (4:1 ratio).

  • Reaction:

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield Intermediate 1: Methyl 7-aryl-1,5-naphthyridine-3-carboxylate .

Causality Insight: The palladium catalyst is essential for oxidatively adding to the C-Br bond, initiating the catalytic cycle. The base is required to activate the boronic acid for the crucial transmetalation step. Degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Protocol 2: Saponification of the Methyl Ester

This step converts the methyl ester into a carboxylic acid, preparing the molecule for the subsequent amide coupling.

  • Reagents & Setup:

    • Dissolve Intermediate 1 (1.0 eq.) in a mixture of Tetrahydrofuran (THF) and Methanol (3:1 ratio) in a round-bottom flask with a magnetic stir bar.

  • Reaction:

    • Add an aqueous solution of Lithium Hydroxide (LiOH) (2.0-3.0 eq.).

    • Stir the mixture at room temperature.

    • Monitor the reaction by TLC or LC-MS until the ester starting material is fully consumed (typically 2-6 hours).

  • Work-up & Isolation:

    • Remove the organic solvents under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Carefully acidify the solution to pH 3-4 using 1M Hydrochloric Acid (HCl). A precipitate should form.

    • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield Intermediate 2: 7-Aryl-1,5-naphthyridine-3-carboxylic Acid .

Causality Insight: Saponification is a base-catalyzed hydrolysis. LiOH is often preferred over NaOH for its better solubility in mixed organic-aqueous systems, often leading to cleaner and faster reactions. Acidification protonates the carboxylate salt, causing the neutral carboxylic acid to precipitate out of the aqueous solution.

Protocol 3: Amide Bond Formation via HATU Coupling

This final step introduces the desired side chain by forming a robust amide bond, completing the synthesis of the target inhibitor.

  • Reagents & Setup:

    • To a dry flask under an inert atmosphere, add Intermediate 2 (1.0 eq.) and dissolve it in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

    • Add the desired primary or secondary amine (1.1 eq.).

    • Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.).

    • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Reaction:

    • Stir the reaction mixture at room temperature.

    • Monitor progress by TLC or LC-MS until completion (typically 1-4 hours).

  • Work-up & Purification:

    • Quench the reaction by adding water.

    • Extract the product with a suitable organic solvent, such as ethyl acetate.

    • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the final compound by column chromatography, preparative HPLC, or recrystallization to yield the Final Product .

Causality Insight: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid to form a highly reactive intermediate. This intermediate readily reacts with the amine to form the amide bond. DIPEA acts as a base to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction, driving the reaction to completion.

Biological Context: Mechanism of Inhibition

The synthesized inhibitors are designed to target the ATP-binding pocket of Aurora kinases. The 1,5-naphthyridine core typically acts as the "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase's hinge region. The aryl group installed at the 7-position explores a hydrophobic pocket, while the amide side chain at the 3-position can be tailored to interact with solvent-exposed regions or form additional interactions to enhance potency and selectivity.

G cluster_pathway Aurora Kinase Role in Mitosis cluster_inhibition Effect of Aurora Kinase Inhibitor G2 G2 Phase Mitosis Mitosis (Prophase, Metaphase...) G2->Mitosis Aurora Kinases Active Cytokinesis Cytokinesis Mitosis->Cytokinesis Chromosome Segregation Blocked Mitotic Arrest & Spindle Defects Mitosis->Blocked DaughterCells Two Daughter Cells Cytokinesis->DaughterCells Inhibitor Aurora Kinase Inhibitor (e.g., from Naphthyridine core) Inhibitor->Mitosis Blocks ATP Binding Apoptosis Apoptosis (Cancer Cell Death) Blocked->Apoptosis

Caption: Inhibition of Aurora kinases disrupts mitosis, leading to apoptosis.

Conclusion

This compound is a high-value, versatile starting material for the synthesis of novel Aurora kinase inhibitors. The strategic functionalization of its 3- and 7-positions, as outlined in the provided protocols, enables the systematic exploration of chemical space to develop potent and selective drug candidates. This modular approach provides researchers in drug discovery with a powerful platform to generate libraries of potential therapeutics targeting the well-validated Aurora kinase family for cancer treatment.

References

  • ROLE OF AURORA KINASES IN CANCER: A COMPREHENSIVE REVIEW. (n.d.). Gujarat University.
  • Aurora kinases signaling in cancer: from molecular perception to targeted therapies . (2025). Journal of Experimental & Clinical Cancer Research. Retrieved January 3, 2026, from [Link]

  • Aurora kinases: structure, functions and their association with cancer . (n.d.). SciSpace. Retrieved January 3, 2026, from [Link]

  • Roles of Aurora Kinases in Mitosis and Tumorigenesis . (2007). Molecular Cancer Research. Retrieved January 3, 2026, from [Link]

  • The Aurora kinases: role in cell transformation and tumorigenesis . (2003). Molecular and Cellular Endocrinology. Retrieved January 3, 2026, from [Link]

  • Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity . (2007). Molecular Cancer Therapeutics. Retrieved January 3, 2026, from [Link]

  • Aurora Kinases: Their Role in Cancer and Cellular Processes . (2024). DergiPark. Retrieved January 3, 2026, from [Link]

  • Aurora Kinase Inhibitors: Current Status and Outlook . (2015). Frontiers in Oncology. Retrieved January 3, 2026, from [Link]

  • What are Serine/threonine-protein kinase Aurora inhibitors and how do they work? . (2024). News-Medical.net. Retrieved January 3, 2026, from [Link]

  • Aurora kinases: classification, functions and inhibitor design . (n.d.). Inhibitor.com. Retrieved January 3, 2026, from [Link]

  • Advances in the design, discovery, and optimization of aurora kinase inhibitors as anticancer agents . (2023). Journal of Biomolecular Structure and Dynamics. Retrieved January 3, 2026, from [Link]

  • This compound . (n.d.). MySkinRecipes. Retrieved January 3, 2026, from [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins . (2021). Journal of Medicinal Chemistry. Retrieved January 3, 2026, from [Link]

  • Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase . (2007). Journal of Medicinal Chemistry. Retrieved January 3, 2026, from [Link]

  • Discovery and development of aurora kinase inhibitors as anticancer agents . (2014). Semantic Scholar. Retrieved January 3, 2026, from [Link]

  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors . (2018). Molecular Biology of the Cell. Retrieved January 3, 2026, from [Link]

  • Discovery of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as aurora kinase inhibitors . (2014). ChemMedChem. Retrieved January 3, 2026, from [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins . (2021). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

  • Matthew et al synthesized and carried out SAR . (2024). Online Inhibitor. Retrieved January 3, 2026, from [Link]

  • Discovery and Development of Aurora Kinase Inhibitors as Anticancer Agents . (2014). Journal of Medicinal Chemistry. Retrieved January 3, 2026, from [Link]

  • aurora kinase inhibitors: Topics by Science.gov . (n.d.). Science.gov. Retrieved January 3, 2026, from [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines . (2019). Molecules. Retrieved January 3, 2026, from [Link]

  • The Naphthyridines . (2008). John Wiley & Sons. Retrieved January 3, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 7-bromo-1,5-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 7-bromo-1,5-naphthyridine-3-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.

The synthesis of this important heterocyclic scaffold typically involves a multi-step sequence, most commonly beginning with a cyclization to form the 4-hydroxy-1,5-naphthyridine core, followed by halogenation and subsequent functional group manipulation to yield the target ester. Each step presents unique challenges where minor variations in conditions can significantly impact yield and purity. This guide is structured in a question-and-answer format to directly address the critical issues you may face.

Overall Synthetic Workflow

A common and effective route to the target molecule is a three-stage process:

  • Gould-Jacobs Reaction: Cyclization of 3-aminopyridine with diethyl (ethoxymethylene)malonate (DEEM) to form Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.

  • Halogenation/Bromination: Conversion of the 4-hydroxy group to a 4-chloro intermediate, followed by bromination at the C7 position.

  • Final Functionalization: Saponification of the ester, conversion of the 4-chloro to a 4-oxo (via hydrolysis), and finally, esterification to the methyl ester. A more direct approach involves bromination of the 4-hydroxy-1,5-naphthyridine-3-carboxylate intermediate, followed by conversion to the target compound.

This workflow is visualized below.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Bromination cluster_2 Stage 3: Ester Formation A 3-Aminopyridine + Diethyl (ethoxymethylene)malonate B Thermal Cyclization (Gould-Jacobs Reaction) A->B Heat (e.g., Dowtherm A) C Ethyl 4-hydroxy-1,5- naphthyridine-3-carboxylate B->C D Brominating Agent (e.g., POBr3 or NBS/H2SO4) C->D Electrophilic Substitution E Ethyl 7-bromo-4-hydroxy-1,5- naphthyridine-3-carboxylate D->E F Hydrolysis (Saponification) E->F NaOH, H2O/EtOH G 7-bromo-1,5-naphthyridine- 3-carboxylic acid F->G H Esterification (MeOH, H+ catalyst) G->H Fischer Esterification I Methyl 7-bromo-1,5- naphthyridine-3-carboxylate (Final Product) H->I

Caption: General workflow for the synthesis of the target molecule.

Troubleshooting Guide & FAQs

Section 1: The Naphthyridine Core Synthesis (Gould-Jacobs Reaction)

Question 1: My yield for the initial cyclization to form Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate is very low, with significant recovery of 3-aminopyridine.

Answer: This is a common issue in the Gould-Jacobs reaction and typically points to suboptimal thermal conditions or incomplete initial condensation. The reaction proceeds in two main phases: an initial nucleophilic substitution of the ethoxy group on DEEM by 3-aminopyridine, followed by a high-temperature, intramolecular cyclization.

Causality & Troubleshooting Steps:

  • Insufficient Temperature: The thermal cyclization step requires significant thermal energy, often in the range of 240-260°C.

    • Action: Ensure your high-boiling solvent (e.g., Dowtherm A, Diphenyl ether) is reaching and maintaining the target temperature. Use a high-temperature thermometer and ensure the flask is adequately insulated. A sand bath or heating mantle with vigorous stirring is crucial for uniform heat transfer.

  • Premature Cyclization/Decomposition: While high heat is necessary, prolonged exposure can lead to decomposition.

    • Action: Monitor the reaction by TLC. The reaction is often complete within 20-40 minutes at peak temperature. Extending the time beyond reaction completion will likely degrade the product.

  • Loss of Intermediate: The initial condensation product can revert to starting materials or undergo side reactions if not efficiently cyclized.

    • Action: Some protocols advocate for a two-step heating process. First, heat the reactants at a lower temperature (~120-140°C) to form the enamine intermediate, potentially distilling off the ethanol byproduct. Then, add this mixture to the pre-heated high-boiling solvent for the cyclization. This ensures the intermediate is formed efficiently before being subjected to the harsh cyclization conditions.[1]

ParameterRecommended RangeRationale
Cyclization Temp. 240 - 260 °CRequired to overcome the activation energy for the 6-π electrocyclization.
Reaction Time 20 - 40 minBalances reaction completion with minimizing thermal decomposition.
Solvent Dowtherm A, Diphenyl EtherProvides a stable, high-temperature medium for the reaction.
Section 2: The Bromination Step

Question 2: My bromination reaction is sluggish, and I'm getting a mixture of products, including starting material and potentially di-brominated species.

Answer: Achieving high regioselectivity and conversion during the electrophilic bromination of the naphthyridine core is challenging. The two nitrogen atoms deactivate the ring system, requiring forcing conditions, yet these conditions can also lead to over-bromination or side reactions. The position of bromination is directed by the existing substituents.

Causality & Troubleshooting Steps:

  • Incorrect Brominating Agent: The choice of reagent is critical.

    • N-Bromosuccinimide (NBS): A common choice, but its reactivity is highly dependent on the acid catalyst. Using NBS in concentrated sulfuric acid or oleum is a powerful combination that generates the highly electrophilic Br+ species.[2]

    • Phosphorus Oxybromide (POBr₃): This reagent can be effective for converting the 4-hydroxy group to a 4-bromo group while also potentially promoting bromination elsewhere, but it is often extremely reactive and hard to control.

    • Elemental Bromine (Br₂): Can be used, but is often less selective and poses significant handling hazards.[3]

  • Suboptimal Acid Concentration/Temperature:

    • Action: When using NBS, the concentration of sulfuric acid is key. Fuming sulfuric acid (oleum) provides a more potent medium for generating Br+. The reaction is often run at elevated temperatures (e.g., 80-120°C). You must perform a careful optimization of temperature; too low and the reaction stalls, too high and you risk decomposition and side products like sulfonation.

  • Poor Regioselectivity:

    • Action: Regioselectivity is a fundamental challenge. The C7 position is often targeted. If you are seeing bromination at other positions (e.g., C2, C4), it suggests the directing effects of the ring nitrogens and the carboxylate group are being overridden.

    • Consider a Different Strategy: It may be more effective to first convert the 4-hydroxy group to a 4-chloro group using POCl₃. This changes the electronic properties of the ring and can lead to cleaner subsequent bromination at C7.

G Start Low Bromination Yield/ Poor Selectivity Q1 Is the reaction sluggish (low conversion)? Start->Q1 A1 Increase Temperature in 10°C increments. Monitor for degradation. Q1->A1 Yes Q2 Are multiple products (isomers) forming? Q1->Q2 No A1->Q1 A2 Consider stronger acid. (e.g., H2SO4 -> Oleum) Use with caution. A2->Q1 A3 Lower reaction temperature to favor kinetic product. Q2->A3 Yes End Achieved Target Conversion & Selectivity Q2->End No A3->End A4 Re-evaluate brominating agent. (e.g., NBS is often more selective than Br2). A4->End

Caption: Troubleshooting logic for the bromination step.

Section 3: The Esterification Step

Question 3: My Fischer esterification of the carboxylic acid intermediate is incomplete, even after prolonged heating.

Answer: Fischer esterification is an equilibrium-limited process.[4] For heteroaromatic carboxylic acids, the nitrogen atoms can become protonated under the acidic conditions, reducing the nucleophilicity of the carbonyl oxygen and slowing the reaction. Driving the equilibrium towards the product is essential for achieving high yields.

Causality & Troubleshooting Steps:

  • Insufficient Water Removal: The water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back to the starting materials.[5][6]

    • Action 1 (Excess Reagent): The simplest method is to use a large excess of methanol, which acts as both the solvent and a reactant, driving the reaction forward by mass action.

    • Action 2 (Physical Water Removal): For larger scale reactions, using a Dean-Stark apparatus with a co-solvent like toluene can effectively remove water as an azeotrope.[7]

    • Action 3 (Chemical Water Removal): Adding a dehydrating agent like molecular sieves to the reaction mixture can sequester the water as it forms.

  • Inadequate Catalysis:

    • Action: Concentrated sulfuric acid is a standard and effective catalyst. Typically, 0.1-0.2 equivalents are sufficient. Ensure your acid is fresh and anhydrous. Dry HCl gas dissolved in methanol is also a very effective alternative.

  • Alternative Coupling Reagents: If Fischer esterification remains low-yielding, consider converting the carboxylic acid to a more reactive species.

    • Action: Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by quenching with methanol. This is a non-equilibrium, high-yield method but requires an extra step and careful handling of the reagents.

Question 4: I'm losing my product due to hydrolysis of the methyl ester during aqueous workup. How can I prevent this?

Answer: Esters, particularly on electron-deficient heteroaromatic systems, can be sensitive to hydrolysis under both acidic and basic conditions. The workup procedure must be carefully controlled to maintain a neutral or slightly acidic pH.

Causality & Troubleshooting Steps:

  • Basic Hydrolysis (Saponification): Using a strong base (e.g., Na₂CO₃, NaOH) to neutralize the acid catalyst can rapidly hydrolyze your ester product.

    • Action: Neutralize the reaction mixture carefully with a milder, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Monitor the pH with litmus paper and do not exceed pH 7-8. Perform the neutralization and subsequent extraction at low temperatures (e.g., in an ice bath) to slow the rate of hydrolysis.

  • Prolonged Contact with Aqueous Phases: The longer your product is in contact with water, the greater the risk of hydrolysis.

    • Action: Perform extractions quickly and efficiently. After the organic layer is separated, dry it thoroughly with an anhydrous salt like MgSO₄ or Na₂SO₄ to remove all traces of water before solvent evaporation.

Detailed Protocol: Fischer Esterification

This protocol provides a robust method for the final esterification step.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-bromo-1,5-naphthyridine-3-carboxylic acid (1.0 eq).

  • Reagents: Add anhydrous methanol (20-30 mL per gram of carboxylic acid). The acid may not fully dissolve initially.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.2 eq) dropwise. The mixture may warm slightly.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-12 hours. Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM as eluent) until the starting carboxylic acid spot is consumed.

  • Workup:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly pour the cooled mixture into a beaker containing a stirred, saturated solution of sodium bicarbonate. Caution: CO₂ evolution.

    • Continue adding the bicarbonate solution until the pH of the aqueous phase is ~7.

    • A solid precipitate of the product should form. If not, extract the aqueous mixture with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate, 3x volume).

  • Isolation:

    • If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • If extracted, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

References

  • BenchChem. (n.d.). How to increase the efficiency of Friedländer synthesis for naphthyridines.
  • RSC Publishing. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of 1,8-naphthyridine derivatives.
  • ACS Publications. (n.d.). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
  • ACS Publications. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition.
  • ResearchGate. (n.d.). Advances in the Chemistry of Naphthyridines.
  • Chemistry LibreTexts. (2023). Making Esters From Carboxylic Acids.
  • ResearchGate. (n.d.). Efficient Bromination of Naphthalene Dianhydride and Microwave-Assisted Synthesis of Core-Brominated Naphthalene Diimides.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • Master Organic Chemistry. (2022). Fischer Esterification.
  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids.
  • PMC. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • ResearchGate. (2016). How to purify esterification product?.
  • Google Patents. (n.d.). US2876255A - Preparation of bromo acids and esters.

Sources

Technical Support Center: Purification of Methyl 7-bromo-1,5-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Methyl 7-bromo-1,5-naphthyridine-3-carboxylate. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this and structurally related compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

Question: My crude product is a discolored solid/oil. Which purification method should I try first?

For a solid crude product, recrystallization is often a good first choice as it can be highly effective for removing impurities.[1] If the product is an oil or if recrystallization fails to yield a pure product, column chromatography is the recommended next step.

Question: I'm seeing multiple spots on my TLC after the reaction, even after an aqueous workup. What are these impurities and how can I remove them?

Multiple spots on a TLC plate suggest the presence of unreacted starting materials, byproducts, or isomeric impurities.

  • Unreacted Starting Materials: In many naphthyridine syntheses, precursors like 2-aminopyridine derivatives are common starting materials.[1] These are basic and can often be removed with an acidic wash during the workup.

  • Isomeric Byproducts: The formation of isomers can be a significant challenge.[2] High-efficiency silica gel column chromatography with a slow, shallow gradient of a less polar eluent system (e.g., a gradient of ethyl acetate in hexanes) can help separate these closely related compounds.[3]

  • Side-Reaction Products: Depending on the synthetic route, various side-products can form. A thorough understanding of the reaction mechanism can help predict these impurities.

Protocol for Acidic Wash to Remove Basic Impurities (e.g., 2-Aminopyridine):

  • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[1]

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a 1M aqueous HCl solution. The volume of the acidic solution should be 1-2 times the volume of the organic layer.[1]

  • Separate the layers. The protonated basic impurities will partition into the aqueous layer.[1]

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.[1]

  • Finally, wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.[1]

  • Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Question: My compound seems to be decomposing on the silica gel column. What can I do?

Halogenated pyridines and related heterocyclic compounds can be sensitive to the acidic nature of standard silica gel.[3]

  • Deactivate the Silica Gel: Pre-treat the silica gel by preparing a slurry in the chosen eluent system containing a small amount of a basic modifier, such as 0.1-1% triethylamine.[3] This will neutralize the acidic sites on the silica.

  • Use an Alternative Stationary Phase: Consider using a more neutral stationary phase like alumina.[3]

  • Minimize Residence Time: Use a slightly more polar solvent system to speed up the elution of your compound from the column, thereby minimizing its contact time with the stationary phase. However, be careful not to compromise the separation of impurities.[3]

Question: I'm having trouble separating my product from a closely eluting impurity during column chromatography. How can I improve the separation?

Co-elution is a common challenge in column chromatography.

  • Optimize the Solvent System: A good starting point for many bromo-naphthyridine derivatives is a gradient of ethyl acetate in hexanes. For very close spots, try a less polar solvent system, such as dichloromethane in hexanes.[3]

  • Increase Column Length: Using a longer chromatography column can increase the resolution between closely eluting compounds.[3]

  • Dry Loading: Instead of loading your sample in a liquid form, dissolve it in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to create a dry, free-flowing powder. This "dry loading" technique often results in better peak shapes and improved separation.[4]

Question: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solvent is not optimal or if impurities are inhibiting crystallization.[3]

  • Experiment with Different Solvents: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For halogenated pyridines, good starting points include hexanes, ethyl acetate, or a mixture of the two.[3][5]

  • Slow Cooling: Allow the hot solution to cool slowly to room temperature without disturbance. Rapid cooling can lead to the formation of an oil or a precipitate instead of crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1][2]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles that are dislodged can act as nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of the pure, crystalline product, adding a tiny crystal to the cooled solution can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are some common impurities I might encounter in the synthesis of this compound?

Common impurities can include:

  • Unreacted starting materials: Such as aminopyridine derivatives.[1]

  • Isomeric byproducts: Positional isomers with the bromine atom at a different location on the naphthyridine ring.[2]

  • Hydrolysis product: The corresponding carboxylic acid if the methyl ester is hydrolyzed during workup or purification.

  • Residual high-boiling solvents: Such as DMSO or pyridine, if used in the reaction.[1]

Q2: What is a good starting solvent system for column chromatography of this compound?

A gradient of ethyl acetate in hexanes is a versatile starting point. You can begin with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity to elute your compound. The optimal solvent system will depend on the specific impurities present in your crude material and should be determined by thin-layer chromatography (TLC) analysis first.[3][4]

Q3: How can I remove residual high-boiling point solvents like DMSO or pyridine?

  • Pyridine: Being a basic solvent, an acidic wash during the workup is highly effective for its removal.[1]

  • DMSO: Multiple aqueous washes are typically required to extract DMSO from the organic phase.[1]

  • Co-evaporation (Azeotroping): For trace amounts of high-boiling organic solvents, adding a lower-boiling solvent like toluene and evaporating under reduced pressure can help remove the residual solvent.[1]

Q4: What are the recommended storage conditions for purified this compound?

Halogenated heterocyclic compounds can be sensitive to light.[3] It is advisable to store the purified product in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation over time.

Data Presentation

Table 1: Troubleshooting Common Column Chromatography Issues

ProblemPotential CauseRecommended Solution
Compound Streaking on TLC/Column Compound is too polar for the eluent; interaction with acidic silica.Add a small amount of a polar solvent (e.g., methanol) or a basic modifier (e.g., triethylamine) to the eluent.[2]
Poor Separation of Spots Inappropriate solvent system polarity.Optimize the eluent system using TLC. Try different solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/hexanes).[3]
Compound Stuck on the Column Eluent is not polar enough.Gradually increase the polarity of the mobile phase.[6]
Cracked Column Bed Column ran dry.Always maintain the solvent level above the stationary phase.[6]

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity, gently tapping the column to ensure even packing. Add a layer of sand on top of the silica bed.[4]

  • Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this to the top of the column.[4]

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., to 10%, 20%, etc., ethyl acetate in hexanes) to elute the compounds.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[6]

Visualization of Purification Workflow

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Troubleshooting cluster_3 Final Product Crude_Product Crude Methyl 7-bromo-1,5- naphthyridine-3-carboxylate TLC_Analysis TLC Analysis to Assess Purity and Determine Impurity Profile Crude_Product->TLC_Analysis Is_Solid Is the crude product a solid? TLC_Analysis->Is_Solid Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Perform Column Chromatography Is_Solid->Column_Chromatography No / Oil Recrystallization->Column_Chromatography Purity still low Oiling_Out Product 'Oils Out'? Recrystallization->Oiling_Out Decomposition Decomposition on Column? Column_Chromatography->Decomposition Optimize_Solvent Optimize Recrystallization Solvent Oiling_Out->Optimize_Solvent Yes Pure_Product Pure Product Oiling_Out->Pure_Product No Deactivate_Silica Deactivate Silica Gel with Et3N or use Alumina Decomposition->Deactivate_Silica Yes Decomposition->Pure_Product No Optimize_Solvent->Recrystallization Deactivate_Silica->Column_Chromatography Characterization Characterize by NMR, Mass Spec, etc. Pure_Product->Characterization

Caption: Decision workflow for the purification of this compound.

References

  • Paquette, L. A. (Ed.). (2008). The Naphthyridines. John Wiley & Sons.

Sources

"common side reactions in the synthesis of bromo-naphthyridines"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of bromo-naphthyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these vital heterocyclic scaffolds. Naphthyridines are privileged structures in medicinal chemistry, and their halogenated derivatives, particularly bromo-naphthyridines, serve as versatile intermediates for constructing complex molecular architectures through cross-coupling reactions.

However, their synthesis is not without challenges. The electronic nature of the fused pyridine rings can lead to a variety of side reactions, impacting yield, purity, and regiochemical outcomes. This guide provides in-depth, troubleshooting advice in a direct question-and-answer format to address the specific issues you may encounter in the lab.

Section 1: Troubleshooting Regioselectivity and Isomer Formation

One of the most frequent challenges in the bromination of naphthyridines is controlling the position of the incoming bromine atom. The two nitrogen atoms significantly influence the electron density of the aromatic system, leading to the potential for multiple isomers.

Question 1: My bromination reaction is producing a mixture of isomers. How can I control the regioselectivity?

Answer: The formation of multiple isomers is a classic problem in electrophilic aromatic substitution on heteroaromatic systems like naphthyridine. The outcome is dictated by the inherent electronic properties of the specific naphthyridine isomer you are using and the reaction conditions.

Causality: The Role of Nitrogen Atoms

The nitrogen atoms in the naphthyridine core are electron-withdrawing, deactivating the ring system towards electrophilic attack compared to benzene. Furthermore, they direct incoming electrophiles to specific positions. In acidic media (often used in bromination), protonation of a nitrogen atom further deactivates the ring it is in. Understanding the relative activation/deactivation of each position is key. For instance, in 1,8-naphthyridine, the C3/C6 and C4/C5 positions are generally more susceptible to electrophilic attack than the C2/C7 positions, which are adjacent to the nitrogen atoms.

Troubleshooting & Preventative Measures:

  • Choice of Brominating Agent: The reactivity of the brominating agent is critical.

    • Elemental Bromine (Br₂): Often used with a Lewis acid or in strong acid, it is a highly reactive and less selective reagent, which can lead to mixtures of isomers and over-bromination.

    • N-Bromosuccinimide (NBS): Generally a milder and more selective source of electrophilic bromine. It is often the preferred reagent for achieving mono-bromination with better regiocontrol.[1][2]

  • Solvent and Temperature Control:

    • Solvent: Solvents like sulfuric acid or acetic acid can protonate the naphthyridine nitrogens, altering the directing effects. Non-polar solvents like CCl₄ or CH₂Cl₂ with a radical initiator for specific reactions (like benzylic bromination if applicable) or polar aprotic solvents like DMF can offer better control.

    • Temperature: Lowering the reaction temperature (e.g., 0 °C or below) can significantly enhance selectivity by favoring the kinetically controlled product, which is often the desired, more stable isomer.

  • Use of Directing Groups: If your synthetic route allows, the presence of pre-existing electron-donating or electron-withdrawing groups on the naphthyridine core will strongly influence the position of bromination. This can be used to your advantage to direct the bromine to a specific carbon.

Workflow for Troubleshooting Isomer Formation

Below is a systematic workflow to diagnose and resolve issues with isomeric mixtures.

G cluster_0 Problem Identification cluster_1 Analysis & Characterization cluster_2 Reaction Optimization cluster_3 Outcome start Multiple spots on TLC or peaks in LC/MS indicate isomeric mixture analysis Isolate small sample of each isomer (prep-TLC or HPLC) start->analysis nmr Characterize isomers using 2D NMR (NOESY, HMBC) to assign structures analysis->nmr conditions Identify desired isomer and review reaction conditions nmr->conditions reagent Switch to a milder brominating agent (e.g., NBS instead of Br₂) conditions->reagent temp Lower reaction temperature (e.g., to 0 °C or -20 °C) conditions->temp solvent Change solvent to alter reactivity/solubility conditions->solvent outcome Improved regioselectivity and higher yield of desired isomer reagent->outcome temp->outcome solvent->outcome

Sources

Technical Support Center: Optimization of Suzuki Coupling for Methyl 7-bromo-1,5-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to the Suzuki-Miyaura cross-coupling of Methyl 7-bromo-1,5-naphthyridine-3-carboxylate. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this specific transformation. As your Senior Application Scientist, I will guide you through the causal factors behind experimental choices to ensure your success.

The 1,5-naphthyridine scaffold is a crucial pharmacophore in medicinal chemistry, and successful C-C bond formation at the 7-position is key to synthesizing a diverse range of potential therapeutic agents.[1][2][3] However, the presence of nitrogen atoms in the heterocyclic core can present unique challenges, such as catalyst inhibition and altered reactivity, making careful optimization of reaction conditions paramount.

Troubleshooting Guide: From Low Yield to No Reaction

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing actionable solutions grounded in mechanistic principles.

Q1: I am observing very low to no conversion of my starting material, this compound. What are the primary factors to investigate?

A1: Low or no conversion in a Suzuki-Miyaura reaction is a common issue that can often be traced back to several key factors. A systematic approach to troubleshooting is essential.

  • Catalyst Activity: The palladium catalyst is the heart of the reaction.

    • Catalyst Choice: For heteroaromatic substrates, particularly those containing nitrogen, standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to enhance the rate of oxidative addition and reductive elimination for challenging substrates.[4][5]

    • Catalyst Deactivation: The Pd(0) active species is susceptible to oxidation. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Solvents and reagents must be thoroughly degassed. The nitrogen atoms in the naphthyridine ring can also coordinate to the palladium center, potentially inhibiting catalytic activity. The use of bulky ligands can often mitigate this issue.

  • Base Selection: The base plays a critical role in the transmetalation step, activating the boronic acid.[6][7]

    • Base Strength & Solubility: An unsuitable base can halt the reaction. For ester-containing substrates like yours, a moderately strong base is often preferred to avoid hydrolysis of the methyl ester. While strong bases like NaOH or KOH can be effective, they may also promote side reactions. Consider screening bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[4] The solubility of the base in your chosen solvent is also crucial for its effectiveness.

  • Solvent System: The solvent influences the solubility of all components and can affect the stability and activity of the catalyst.[8][9]

    • Common Choices: A mixture of an organic solvent and water is typically used. Common organic solvents include 1,4-dioxane, THF, DMF, and toluene.[10] The addition of water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.

    • For Your Substrate: Given the polar nature of the naphthyridine core, a polar aprotic solvent like 1,4-dioxane or DMF in combination with water is a good starting point.

  • Temperature: Suzuki couplings are often temperature-dependent. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 70-100 °C) may be necessary to drive the reaction to completion.[11]

Q2: My reaction is producing a significant amount of a debrominated side product (Methyl 1,5-naphthyridine-3-carboxylate). How can I suppress this?

A2: Dehalogenation (or more specifically, debromination in this case) is a common side reaction in palladium-catalyzed cross-couplings.[10] It occurs when the aryl-palladium(II) intermediate undergoes reaction with a hydride source followed by reductive elimination.

  • Sources of Hydride: Potential hydride sources in your reaction mixture include amine bases, alcoholic solvents, or even water under certain conditions.

  • Mitigation Strategies:

    • Choice of Base: Avoid using amine bases if debromination is a significant issue. Inorganic bases like carbonates or phosphates are generally preferred.

    • Solvent Purity: Ensure your solvents are anhydrous if you suspect water is contributing to the problem, though this can be a delicate balance as water is often needed for the base's function.

    • Ligand Choice: The use of bulky, electron-rich phosphine ligands can sometimes accelerate the desired reductive elimination pathway over the undesired debromination pathway.

    • Protecting Groups: In some cases involving N-H containing heterocycles, dehalogenation can be suppressed by protecting the nitrogen atom. However, for your substrate, this is not applicable.

Q3: I am observing the formation of a homocoupled product from my boronic acid. What causes this and how can I prevent it?

A3: Homocoupling of the boronic acid (Glaser-type coupling) to form a biaryl species is another potential side reaction.[10]

  • Primary Cause: This is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that facilitate this undesired coupling.

  • Prevention:

    • Rigorous Degassing: The most effective way to prevent homocoupling is to ensure your reaction mixture is thoroughly deoxygenated. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent before adding the catalyst and by maintaining a positive pressure of the inert gas throughout the reaction.

    • Use of High-Purity Reagents: Ensure your boronic acid is of high quality, as impurities can sometimes promote side reactions.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is the best starting point for the Suzuki coupling of this compound?

A1: For N-heterocyclic substrates, a good starting point is often a pre-catalyst that is air-stable and readily forms the active Pd(0) species in situ. A combination of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos or XPhos is an excellent choice.[4][5] Alternatively, a pre-formed catalyst such as Pd(PPh₃)₄ can be used, but may be less reactive for this specific substrate.[12]

Q2: What is the optimal base and solvent system for this reaction?

A2: The optimal base and solvent system will likely require some screening. A good starting point would be K₂CO₃ or K₃PO₄ as the base in a solvent mixture of 1,4-dioxane and water (e.g., a 4:1 ratio).[11][12] The presence of the methyl ester on your substrate makes it sensitive to hydrolysis under strongly basic conditions, so milder bases are a prudent initial choice.[6]

Q3: How does the electronic nature of the boronic acid coupling partner affect the reaction?

A3: The electronic properties of the boronic acid can significantly influence the reaction rate. Electron-rich arylboronic acids tend to react faster in the transmetalation step. Conversely, electron-deficient arylboronic acids may react more slowly and are more susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[13] If you are using an electron-deficient boronic acid and experiencing low yields, you may need to use a stronger base or a more active catalyst system to facilitate transmetalation.

Q4: Is it necessary to use boronic esters instead of boronic acids?

A4: Boronic esters (e.g., pinacol esters) are often more stable and easier to purify than their corresponding boronic acids.[10] They can be used directly in Suzuki couplings and may be advantageous if you are experiencing issues with the stability of your boronic acid, particularly protodeboronation.[13]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for your optimization studies.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂ - 2 mol%)

  • Ligand (e.g., SPhos - 4 mol%)

  • Base (e.g., K₂CO₃ - 2 equivalents)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst and ligand under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Optimization Parameter Screening Table
Parameter Condition 1 Condition 2 Condition 3 Condition 4
Catalyst/Ligand Pd(PPh₃)₄Pd(OAc)₂/SPhosPdCl₂(dppf)PEPPSI-IPr
Base K₂CO₃K₃PO₄Cs₂CO₃NaHCO₃
Solvent Dioxane/H₂OTHF/H₂ODMF/H₂OToluene/H₂O
Temperature 80 °C100 °CRoom Temp60 °C

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_reagents Reagents Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr Ar'-B(OR)₂ Base Transmetal Transmetalation ArPdAr->Pd0 RedElim Reductive Elimination Product Ar-Ar' ArPdAr->Product ArX Ar-X (Naphthyridine-Br) ArB Ar'-B(OR)₂ (Boronic Acid/Ester) Base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Product Formation Check_Inert Verify Inert Atmosphere (Degassed Solvents, N₂/Ar Purge) Start->Check_Inert Check_Catalyst Evaluate Catalyst/Ligand System (Consider Buchwald/NHC Ligands) Check_Inert->Check_Catalyst Check_Base Screen Different Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) Check_Catalyst->Check_Base Check_Temp Increase Reaction Temperature Check_Base->Check_Temp Side_Product Side Product Observed? Check_Temp->Side_Product Debromination Debromination: - Change Base - Check Solvent Purity Side_Product->Debromination Yes Homocoupling Homocoupling: - Improve Degassing - Check Boronic Acid Purity Side_Product->Homocoupling Yes Success Reaction Optimized Side_Product->Success No Debromination->Check_Catalyst Homocoupling->Check_Inert

Caption: A systematic workflow for troubleshooting common Suzuki coupling issues.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50(29), 6722-6737.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483.
  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41(22), 4176-4211.
  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001, 40(24), 4544-4568.
  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008, 41(11), 1461-1473.
  • Billingsley, K. L.; Buchwald, S. L. Highly efficient Suzuki-Miyaura coupling of heteroaryl halides. Journal of the American Chemical Society, 2007, 129(11), 3358-3366.
  • Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand and improvements in the methodology. Journal of the American Chemical Society, 2002, 124(7), 1162-1163.
  • Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 2004, 43(14), 1871-1876.
  • Dandepally, S. R.; Williams, A. L. Recent advances in the synthesis of 1,5-naphthyridines. RSC Advances, 2015, 5(10), 7173-7186.
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 2020 , 25(21), 5178. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • This compound | 958334-24-2. [Link]

Sources

Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving pyridine derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. Pyridine moieties are ubiquitous in pharmaceuticals and functional materials, yet their synthesis via cross-coupling is often plagued by challenges unique to this heterocycle.

This guide provides in-depth, field-proven insights to help you diagnose and resolve common experimental issues. The content is structured to move from frequently encountered problems to more nuanced troubleshooting, all grounded in the fundamental principles of organometallic chemistry.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles faced when attempting to couple pyridine derivatives.

Q1: My Suzuki-Miyaura reaction with a bromopyridine is giving very low yield or not working at all. What are the first things I should check?

Low or no yield in Suzuki-Miyaura couplings of pyridines is a frequent issue. The primary culprit is often catalyst inhibition or deactivation by the pyridine nitrogen's lone pair.[1][2] Here’s a prioritized checklist:

  • Evaluate Your Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Switch to bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos , which are known to be effective for heteroaryl couplings.[1] N-Heterocyclic carbene (NHC) ligands like IPr or SIPr can also be highly effective.[3]

  • Check Your Base: The base is critical. For many pyridine couplings, a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is a good starting point.[4][5] Stronger bases like NaOt-Bu or K₃PO₄ may also be necessary, but can promote side reactions.

  • Ensure Anhydrous & Anaerobic Conditions: Oxygen can deactivate your palladium catalyst.[1][6] Ensure your solvent is thoroughly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen). Moisture can promote protodeboronation of your boronic acid.[1][6]

  • Consider the Boronic Acid/Ester Stability: Pyridylboronic acids are notoriously prone to protodeboronation.[6][7] Using a more stable boronic ester, such as a pinacol (BPin) or MIDA ester, can significantly improve results.[1]

Q2: I'm attempting a Buchwald-Hartwig amination on a 2-chloropyridine and observing no product. Why is this so difficult?

This is a classic challenge known as the "2-pyridyl problem".[7] The proximity of the nitrogen atom to the reaction site creates several issues:

  • Catalyst Inhibition: The pyridine nitrogen can chelate to the palladium center, creating a stable, off-cycle complex that is catalytically inactive.[2]

  • Slow Reductive Elimination: The final C-N bond-forming step can be slow for electron-deficient heterocycles.

Solutions:

  • Specialized Ligands: This is non-negotiable. Use bulky, electron-rich biarylphosphine ligands. The Josiphos, XPhos, or BrettPhos families of ligands are specifically designed for these challenging couplings.[8]

  • Strong Base Required: A strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required to facilitate the deprotonation of the amine and promote the catalytic cycle.[9][10]

  • Precatalyst Choice: Using a well-defined palladium precatalyst (e.g., G3 or G4 XPhos-Pd precatalysts) can ensure the formation of the active L-Pd(0) species and often gives more reproducible results.[11][12]

Q3: My reaction is producing a significant amount of dehalogenated starting material. How can I prevent this?

Dehalogenation is a common side reaction where the halide on your pyridine is replaced by a hydrogen atom.[6]

Primary Causes & Mitigation Strategies:

CauseMitigation Strategy
Hydride Impurities: Sources can include certain solvents (e.g., isopropanol) or bases.Use high-purity, anhydrous solvents. If using an alcohol, consider switching to a non-protic solvent like toluene, dioxane, or THF.[6]
Slow Transmetalation: If the transmetalation step is slow, the Ar-Pd(II)-X intermediate has more time to undergo side reactions.Optimize the ligand and base combination to accelerate the catalytic cycle. Ensure the boronic acid/ester is of high quality and purity.
β-Hydride Elimination (from Pd-H species): This can occur if a Pd-H species is formed in the catalytic cycle.Optimize reaction time; prolonged heating can exacerbate this issue.[1]
Q4: How do I choose between different palladium precursors like Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(PPh₃)₂?

The choice of palladium precursor influences how the active Pd(0) catalyst is formed.

  • Pd(OAc)₂ & Pd₂(dba)₃: These are Pd(II) and Pd(0) sources, respectively, that require an external ligand to be added. They are common and versatile. Pd₂(dba)₃ is often preferred as it is already in the Pd(0) state, but it can be less stable.

  • PdCl₂(PPh₃)₂: This is a Pd(II) precatalyst that already contains ligands. It can be used directly for simple couplings but is often not active enough for challenging pyridine substrates.[4]

  • Pre-formed Precatalysts (e.g., XPhos Pd G3): These are highly recommended for pyridine couplings. They are air-stable, easy to handle, and are designed to cleanly and efficiently generate the active L-Pd(0) species under the reaction conditions, leading to more reliable results.[11][13]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Issue - No Reaction or Incomplete Conversion

When a reaction fails to start or stalls, a systematic approach is needed to identify the root cause.

Logical Troubleshooting Workflow

Start Reaction Failure: No/Low Conversion Check_Inert Verify Inert Atmosphere & Anhydrous Conditions Start->Check_Inert 1. Environment Check_Reagents Assess Reagent Quality (Pyridine, Coupling Partner, Base) Start->Check_Reagents 2. Reagents Check_Catalyst Evaluate Catalyst System (Pd Source & Ligand) Start->Check_Catalyst 3. Catalyst Check_Temp Review Reaction Temperature & Time Start->Check_Temp 4. Conditions Sol_Base Screen Different Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu) Check_Reagents->Sol_Base Sol_Solvent Change Solvent (Toluene, Dioxane, THF, DMF) Check_Reagents->Sol_Solvent Sol_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, NHC) Check_Catalyst->Sol_Ligand Most Common Issue Sol_Precatalyst Use a Well-Defined Precatalyst (e.g., XPhos Pd G3) Check_Catalyst->Sol_Precatalyst Sol_Temp Increase Temperature or Extend Reaction Time Check_Temp->Sol_Temp

Caption: Systematic workflow for troubleshooting reaction failure.

Causality Explained:
  • Catalyst Deactivation by Pyridine: The most significant hurdle is the coordination of the pyridine nitrogen to the palladium center, forming a stable, catalytically dead complex.[2] This is particularly problematic for 2-halopyridines. Bulky ligands (like XPhos) create a sterically hindered environment around the palladium, which disfavors this inhibitory binding and promotes the desired catalytic cycle.

    Active_Cycle Active_Cycle Inactive_Complex { Inactive Complex | Pyridine binds to Pd center | [L-Pd(Py)]} Active_Cycle:f0->Inactive_Complex:f0 Catalyst Inhibition (Reversible or Irreversible) Inactive_Complex:f0->Active_Cycle:f0 Bulky Ligands Prevent This Pyridine Pyridine Substrate Pyridine->Inactive_Complex:f0

  • Slow Oxidative Addition: For electron-rich or sterically hindered pyridines, or when using less reactive electrophiles like chlorides, the initial oxidative addition step can be rate-limiting. [6]Electron-rich, bulky phosphine ligands accelerate this step by stabilizing the resulting Pd(II) intermediate.

  • Base Incompatibility: The base must be strong enough to facilitate the transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig) step but not so strong that it causes catalyst or substrate degradation. An incorrect base can halt the cycle entirely.

Guide 2: Issue - Formation of Side Products

The appearance of unexpected products points to competing reaction pathways.

Common Side Products and Solutions
Side ProductCommon ReactionCauseRecommended Solution
Homocoupling of Boronic Acid (Biaryl) Suzuki-MiyauraOften caused by the presence of Pd(II) and oxygen. [6]Can also occur if transmetalation is slow.1. Thoroughly degas all reagents and solvents. 2. Use a Pd(0) source like Pd₂(dba)₃ or a precatalyst that rapidly generates Pd(0). 3. Optimize conditions to speed up transmetalation (change base/solvent).
Protodeboronation Product (Arene) Suzuki-MiyauraHydrolysis of the boronic acid C-B bond, especially problematic for electron-rich or heteroaryl boronic acids. [1][6]1. Use anhydrous conditions. 2. Switch to a more stable boronic ester (pinacol or MIDA). [1] 3. Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃) if the reaction tolerates it.
Dehalogenated Pyridine All CouplingsReduction of the C-X bond. Can be caused by hydride sources or slow catalysis.1. Use high-purity, non-protic solvents. 2. Optimize the catalyst system to ensure the cross-coupling pathway is much faster than the reduction pathway. [6]
Phosphine-Arylated Byproducts Suzuki-MiyauraPhenyl group transfer from triphenylphosphine ligand to the pyridine.Avoid PPh₃ for pyridine couplings. Use alkylphosphine ligands (e.g., Buchwald ligands) that lack aryl groups capable of migration. [14]
Guide 3: Issue - Site Selectivity Problems in Dihalopyridines

Controlling which halide reacts in a di- or polyhalogenated pyridine is a common synthetic challenge.

Controlling Selectivity

Generally, the reactivity of halopyridines in Pd-catalyzed cross-coupling follows the order: I > Br > OTf > Cl. For the same halide, the position matters:

  • Electronic Control (Default): Halides at the 2- and 4-positions (para and ortho to the nitrogen) are more activated towards oxidative addition due to the electron-withdrawing nature of the nitrogen. Therefore, a 2-halide is typically more reactive than a 3-halide. [3]* Ligand-Controlled Selectivity: This default reactivity can be overturned. Using very sterically hindered ligands, such as the N-heterocyclic carbene IPr , can block the more accessible 2-position and force the catalyst to react at the 4-position of a 2,4-dichloropyridine. [3]This provides a powerful method to access otherwise difficult-to-make isomers.

Example Scenario: Selective Coupling of 2,4-Dichloropyridine

Desired ProductRecommended Catalyst SystemRationale
2-Aryl-4-chloropyridine Pd catalyst with a standard diphosphine ligand like dppf .The catalyst is small enough to access the more electronically activated C2 position. [3]
4-Aryl-2-chloropyridine Pd catalyst with a bulky NHC ligand like IPr or SIPr .The bulky ligand sterically blocks the C2 position, forcing reaction at the less hindered C4 position. [3]

Part 3: Experimental Protocols & Advanced Concepts

Protocol 1: General Procedure for a Challenging Suzuki-Miyaura Coupling

This is a representative starting point for an unoptimized reaction. Molar equivalents and temperature may require screening.

  • Setup: To an oven-dried Schlenk flask, add the halopyridine (1.0 equiv), the boronic acid pinacol ester (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol %) and the ligand (if not using a precatalyst, e.g., XPhos, 4 mol %).

  • Solvent Addition: Add degassed solvent (e.g., toluene or 1,4-dioxane, to make a ~0.1 M solution) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the allotted time (e.g., 12-24 hours).

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), filter through a pad of celite, and proceed with aqueous workup and purification.

Advanced Concept: The Role of Pyridine N-Oxides

For particularly stubborn substrates, especially when aiming for functionalization at the 2-position, using a pyridine N-oxide can be a powerful strategy. The N-oxide serves two purposes:

  • Activation: It acts as a directing group, facilitating C-H activation at the C2 position. [15][16]2. Masking: It temporarily "masks" the problematic lone pair on the nitrogen, preventing catalyst inhibition.

This approach is often used in oxidative C-H/C-H cross-couplings, which avoid the need for pre-halogenated pyridines altogether, improving atom economy. [17][18]

References

  • Biffis, A., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Lidster, T., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • L'Homme, C., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances. [Link]

  • Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical. [Link]

  • Shields, J. D., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis. [Link]

  • Gong, X., et al. (2011). Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles. Organic Letters. [Link]

  • Clark, T. P., et al. (2018). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Garg, N. K. (2020). Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis. Accounts of Chemical Research. [Link]

  • Goossen, L. J., et al. (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry. [Link]

  • Jagt, R. B. C., et al. (2007). Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate. [Link]

  • Snieckus, V., et al. (2013). Cross-Coupling of Heteroatomic Electrophiles. Accounts of Chemical Research. [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2020). ResearchGate. [Link]

  • Larock, R. C., et al. (2003). Synthesis of Naturally Occurring Pyridine Alkaloids via Palladium-Catalyzed Coupling/Migration Chemistry. The Journal of Organic Chemistry. [Link]

  • ChemInform Abstract: Palladium-Catalyzed Oxidative Cross-Coupling Between Pyridine N-Oxides and Indoles. (2011). ResearchGate. [Link]

  • Dorel, R., & Feringa, B. L. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (2020). ResearchGate. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). ResearchGate. [Link]

  • Step by step palladium mediated syntheses of new 2-(pyridin-2-yl)-6-R-nicotinic acids and esters. (2020). ResearchGate. [Link]

  • Chen, G., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. ACS Central Science. [Link]

  • Cui, X., et al. (2012). Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles. Chemical Communications. [Link]

  • Tuning the Reactivity and Bonding Properties of Metal Square-Planar Complexes by the Substitution(s) on the Trans-Coordinated Pyridine Ring. (2020). ResearchGate. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science. [Link]

  • Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. (2006). Journal of the American Chemical Society. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Omega. [Link]

  • Suzuki cross-coupling reaction over a palladium–pyridine complex immobilized on hydrotalcite. (2010). ResearchGate. [Link]

  • Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]

  • Palladium-catalyzed cross-dehydrogenative coupling of (hetero)arenes. (2024). Organic Chemistry Frontiers. [Link]

  • Chirik, P. J., et al. (2017). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. Journal of the American Chemical Society. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (2022). Yoneda Labs. [Link]

  • Martin, R., et al. (2013). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Journal of the American Chemical Society. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Reaction mechanisms involved in cross coupling processes catalysed by copper and nickel. (2016). Dalton Transactions. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). ACS Catalysis. [Link]

  • Chirik, P. J., et al. (2011). Oxidative Addition of Carbon–Carbon Bonds with a Redox-Active Bis(imino)pyridine Iron Complex. Journal of the American Chemical Society. [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023). Faraday Discussions. [Link]

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. (2015). Beilstein Journal of Organic Chemistry. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates. (2021). ACS Catalysis. [Link]

Sources

Technical Support Center: Navigating the Reactivity of Methyl 7-bromo-1,5-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 7-bromo-1,5-naphthyridine-3-carboxylate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to ensure the success of your experiments involving this versatile building block.

The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry, and the strategic placement of a bromo substituent at the 7-position and a methyl ester at the 3-position makes this compound a valuable precursor for a wide range of chemical transformations. However, the unique electronic properties of the naphthyridine ring system can present challenges. This guide will equip you with the knowledge to anticipate and overcome these hurdles.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the general stability and handling of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: Like many halogenated heterocyclic compounds, it is advisable to store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation. Long-term exposure to light and moisture should be avoided.

Q2: How stable is the methyl ester to hydrolysis?

A2: The methyl ester moiety is susceptible to hydrolysis under both acidic and basic conditions. Basic conditions, particularly with strong bases like sodium hydroxide or lithium hydroxide at elevated temperatures, will readily saponify the ester to the corresponding carboxylic acid. While stable under mildly acidic conditions, prolonged exposure to strong acids can also lead to hydrolysis. For reactions requiring basic conditions, it is crucial to carefully select the base and reaction temperature to minimize ester cleavage if the ester functionality is to be retained.

Q3: Is the C-Br bond prone to cleavage?

A3: The C-Br bond at the 7-position is the primary site for cross-coupling reactions. However, under certain conditions, particularly in the presence of palladium catalysts and a hydride source, reductive dehalogenation (hydrodehalogenation) can occur as a side reaction. This is a known issue with bromo-pyridines and related heterocycles[1]. Careful optimization of reaction conditions is necessary to minimize this undesired pathway.

Q4: What is the general thermal stability of this compound?

A4: Substituted naphthyridines generally exhibit good thermal stability. However, prolonged heating at very high temperatures (>150-200 °C) may lead to decomposition. It is always recommended to determine the thermal stability for your specific reaction conditions using techniques like thermogravimetric analysis (TGA) if you anticipate using high-temperature reaction conditions.

Troubleshooting Guide for Common Reactions

This section provides detailed troubleshooting for specific issues that may arise during common synthetic transformations with this compound.

Scenario 1: Suzuki-Miyaura Coupling

Issue: "My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving low yields and I'm observing a significant amount of debrominated starting material."

Causality and Troubleshooting:

Low yields and debromination in Suzuki-Miyaura couplings of heteroaryl halides are often interconnected problems. The electron-deficient nature of the 1,5-naphthyridine ring can influence the catalytic cycle.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Catalyst Deactivation The nitrogen atoms in the naphthyridine ring can coordinate to the palladium center, leading to catalyst inhibition or decomposition.Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos) to shield the palladium and promote the desired catalytic cycle.
Inefficient Reductive Elimination The final step of the catalytic cycle, reductive elimination to form the C-C bond, can be slow for electron-deficient heterocycles.Switching to a more electron-donating ligand can sometimes accelerate this step.
Hydrodehalogenation This side reaction is often promoted by the presence of a hydride source. This can be trace water in the solvent or base, or even the solvent itself (e.g., alcohols) at high temperatures.Ensure strictly anhydrous conditions. Use a non-protic solvent (e.g., dioxane, toluene, or DMF). Consider using a milder base like K₃PO₄ or Cs₂CO₃ instead of stronger bases that may contain more water.
Protodeboronation of Boronic Acid The boronic acid coupling partner can be unstable, especially in the presence of aqueous bases, leading to its decomposition before it can participate in the cross-coupling.Use the corresponding boronic ester (e.g., pinacol ester) which is generally more stable. Alternatively, use anhydrous conditions and a non-aqueous base.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 To a dry Schlenk flask, add: - this compound (1.0 equiv) - Arylboronic acid (1.5 equiv) - Pd(PPh₃)₄ (0.05 equiv) - K₃PO₄ (3.0 equiv) prep2 Evacuate and backfill with argon (3x) prep1->prep2 Inert Atmosphere reac1 Add degassed 1,4-dioxane/water (4:1) prep2->reac1 reac2 Heat to 90-100 °C reac1->reac2 reac3 Monitor by TLC/LC-MS reac2->reac3 work1 Cool to RT, dilute with EtOAc reac3->work1 work2 Wash with water and brine work1->work2 work3 Dry over Na₂SO₄, filter, and concentrate work2->work3 work4 Purify by column chromatography work3->work4 caption Optimized Suzuki-Miyaura Coupling Workflow G cluster_prep Reaction Setup (in a glovebox) cluster_reaction Reaction cluster_workup Work-up & Purification prep1 To a vial, add: - this compound (1.0 equiv) - Amine (1.2 equiv) - Pd₂(dba)₃ (0.02 equiv) - XPhos (0.08 equiv) - Cs₂CO₃ (2.0 equiv) prep2 Add anhydrous, degassed toluene prep1->prep2 reac1 Seal vial and heat to 100-110 °C prep2->reac1 reac2 Stir for 12-24 h reac1->reac2 reac3 Monitor by LC-MS reac2->reac3 work1 Cool, filter through celite reac3->work1 work2 Concentrate filtrate work1->work2 work3 Purify by column chromatography work2->work3 caption Mild Buchwald-Hartwig Amination Workflow

Caption: Mild Buchwald-Hartwig Amination Workflow

Logical Troubleshooting Workflow

When encountering difficulties, a systematic approach is key. The following decision tree can help guide your troubleshooting process.

G start Low Yield or Side Products Observed q1 Is starting material consumed? start->q1 a1_yes a1_yes q1->a1_yes Yes a1_no Reaction not initiated. - Check catalyst activity. - Increase temperature. - Screen different ligands/solvents. q1->a1_no No q2 Is debromination the major side product? a2_yes Hydrodehalogenation is occurring. - Use strictly anhydrous conditions. - Switch to a non-protic solvent. - Consider a milder base. q2->a2_yes Yes a2_no a2_no q2->a2_no No q3 Is ester hydrolysis observed? a3_yes Ester is not stable. - Use a weaker base (e.g., K₃PO₄, Cs₂CO₃). - Lower reaction temperature. - Reduce reaction time. q3->a3_yes Yes a3_no Other side reactions or decomposition. - Analyze byproducts by MS. - Re-evaluate reaction mechanism. - Screen alternative coupling partners. q3->a3_no No a1_yes->q2 a2_no->q3 caption Troubleshooting Decision Tree

Caption: Troubleshooting Decision Tree

References

  • Fuertes, M. J., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • Paweł, S., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(16), 4951. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Gurovets, A. S., et al. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. Chemistry of Heterocyclic Compounds, 21(9), 999-1002. [Link]

  • Wu, Y., et al. (2015). Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. Bioorganic & Medicinal Chemistry Letters, 25(16), 3251-3255. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 7-bromo-1,5-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 7-bromo-1,5-naphthyridine-3-carboxylate. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot-plant or manufacturing scale. The 1,5-naphthyridine scaffold is a crucial pharmacophore, and this specific intermediate is a valuable building block in medicinal chemistry.[1][2] However, its multi-step synthesis presents unique challenges that can impact yield, purity, and overall process efficiency on a larger scale.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic strategies. Our goal is to equip you with the causal understanding and practical solutions needed to overcome common hurdles in your scale-up campaign.

Section 1: Overview of a Viable Synthetic Strategy for Scale-Up

The synthesis of this compound is typically approached via a multi-step sequence. A common and scalable strategy involves the Gould-Jacobs reaction to form the core naphthyridinone ring, followed by halogenation and conversion to the final methyl ester.[2][3] This route is often preferred for its use of relatively accessible starting materials and its avoidance of some of the regioselectivity issues that can plague other methods like the Friedländer annulation when using unsymmetrical ketones.[4][5]

The general workflow is outlined below:

Synthetic_Workflow A Step 1: Condensation (3-aminopyridine derivative + Diethyl ethoxymethylenemalonate) B Step 2: Thermal Cyclization (Formation of 4-hydroxy-1,5-naphthyridine ester) A->B Heat (e.g., Dowtherm A) C Step 3: Chlorination (Conversion of hydroxyl to chloro group) B->C POCl₃ D Step 4: Bromination (Selective bromination at C7) C->D NBS / H₂SO₄ E Step 5: Final Esterification (Conversion to Methyl Ester if needed) D->E MeOH / Acid Catalyst

Caption: General workflow for the synthesis of the target compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific problems that are frequently encountered during the scale-up of each synthetic stage.

Stage 1 & 2: Naphthyridine Core Formation (Gould-Jacobs Reaction)

Q1: My initial condensation reaction (Step 1) is sluggish and gives low yields. What factors should I investigate?

A1: This is a common issue when moving to larger vessels. The primary factors to consider are:

  • Reagent Purity: Ensure the 3-aminopyridine starting material is free from isomeric impurities and moisture. Purity issues are a leading cause of low yield.[5]

  • Temperature Control: On a larger scale, exothermic events can be more pronounced. The initial condensation is often run at elevated temperatures (100-130 °C). Ensure your reactor can maintain a consistent temperature throughout the batch. Inadequate heating can lead to an incomplete reaction.

  • Efficient Ethanol Removal: The reaction generates ethanol as a byproduct. On a large scale, inefficient removal can slow the reaction rate by Le Châtelier's principle. Ensure your setup includes a distillation head to effectively remove the ethanol as it forms.

Q2: The thermal cyclization (Step 2) in Dowtherm A is resulting in significant charring and product decomposition. How can this be optimized for scale-up?

A2: High-temperature cyclizations (often >250 °C) are challenging to control.

  • Cause: The primary cause is often localized overheating ("hot spots") in the reactor or prolonged exposure to peak temperature. Impurities from the previous step can also catalyze decomposition.

  • Solution 1: Controlled Addition: Instead of heating the entire batch at once, consider a feed-batch approach. Heat the Dowtherm A to the target temperature (e.g., 250 °C) and then add the condensation product as a solution or slurry over time. This maintains a high reaction temperature while minimizing the residence time of any single molecule at that temperature.

  • Solution 2: Temperature Optimization: Systematically lower the cyclization temperature in 5-10 °C increments. While literature often cites 250 °C, you may find that 235-240 °C provides a better balance between reaction rate and decomposition, especially on a multi-kilogram scale.[2]

  • Solution 3: Agitation: Ensure robust and efficient stirring. Poor agitation leads to uneven heating and is a major contributor to charring on scale-up.

Stage 3 & 4: Halogenation Steps

Q3: The chlorination of the 4-hydroxy group with POCl₃ (Step 3) is incomplete. Simply extending the reflux time isn't helping.

A3: This step converts the stable naphthyridinone into a more reactive intermediate.

  • Cause: The substrate may have poor solubility in neat phosphorus oxychloride. Additionally, any residual moisture will quench the reagent.

  • Solution 1: Co-Solvent: The use of a high-boiling inert solvent like N,N-dimethylformamide (DMF) as a catalyst or a co-solvent like toluene or xylene can improve solubility and facilitate a more homogeneous reaction.

  • Solution 2: Reagent Stoichiometry: On a large scale, it's common to underestimate the amount of reagent needed due to losses from moisture or side reactions. Increase the equivalents of POCl₃ from a typical 3-5 eq. to 5-10 eq. and monitor the reaction to completion by TLC or HPLC.

  • Work-up Caution: The quench of excess POCl₃ with water or ice is highly exothermic. For scale-up, this must be done via slow reverse addition of the reaction mixture to a well-stirred, cooled vessel of water/ice to maintain temperature control.

Q4: My bromination with N-Bromosuccinimide (NBS) is giving a mixture of the desired 7-bromo product, unreacted starting material, and some di-brominated species. How can I improve selectivity?

A4: Regioselectivity in electrophilic aromatic substitution on the naphthyridine core is highly dependent on conditions.

  • Cause: The two pyridine rings have different electronic properties. The conditions you use dictate the position of bromination. Di-bromination suggests the conditions are too harsh.

  • Solution 1: Acid Medium: Performing the bromination in a strong acid like concentrated sulfuric acid is crucial. The acid protonates the nitrogen atoms, deactivating the rings and directing the substitution. This is a standard method for controlling regioselectivity in such systems.[6]

  • Solution 2: Temperature Control: This reaction should be conducted at low to ambient temperatures. Start the reaction at 0-5 °C and allow it to slowly warm to room temperature. Overheating will decrease selectivity and lead to byproducts.

  • Solution 3: Controlled NBS Addition: Add the NBS in portions as a solid over 1-2 hours rather than all at once. This keeps the instantaneous concentration of the brominating agent low, favoring mono-substitution at the most reactive site.

Troubleshooting_Bromination Start Low Selectivity in Bromination Q1 Are you using a strong acid solvent? Start->Q1 Sol1 Action: Use conc. H₂SO₄. Rationale: Protonation deactivates rings and directs substitution. Q1->Sol1 No Q2 Is the reaction temperature controlled? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Action: Maintain 0-25 °C. Rationale: Higher temperatures reduce selectivity. Q2->Sol2 No Q3 How is the NBS being added? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Action: Add NBS slowly over 1-2 hours. Rationale: Keeps [Br+] low to prevent over-bromination. Q3->Sol3 All at Once End Improved Selectivity Q3->End In Portions A3_Portions In Portions A3_AllAtOnce All at Once Sol3->End

Sources

Technical Support Center: Removal of Palladium Catalyst from Naphthyridine Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of removing residual palladium catalysts from naphthyridine-containing products. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize powerful palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, to synthesize these valuable N-heterocyclic scaffolds.[1][2]

The inherent chelating ability of the naphthyridine core presents unique challenges in reducing palladium levels to the stringent limits required for active pharmaceutical ingredients (APIs), often necessitating strategies beyond simple filtration or chromatography.[3][4] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high product purity and batch-to-batch consistency.

Troubleshooting Guide

This section addresses specific issues you may encounter during the palladium removal process, offering explanations for the underlying chemistry and actionable solutions.

Issue 1: High Palladium Content Persists After Initial Purification (e.g., Chromatography)

  • Possible Cause: Strong chelation of palladium to the bidentate nitrogen sites of the naphthyridine ring system is a primary reason for ineffective removal by standard purification techniques.[4] The palladium species may co-elute with your product during column chromatography. Additionally, the specific form of the residual palladium (e.g., different oxidation states or ligand spheres) can vary, impacting its solubility and affinity for adsorbents.

  • Troubleshooting Steps:

    • Employ a High-Affinity Metal Scavenger: Introduce a solid-supported scavenger with functional groups that form stronger bonds with palladium than the naphthyridine nitrogen atoms. Thiol, trimercaptotriazine (TMT), and cysteine-based scavengers are particularly effective.[4][5][6]

    • Optimize Scavenging Conditions: Systematically vary the scavenger-to-product ratio, temperature (ambient to 40-60 °C), and treatment time (1 to 18 hours) to determine the most efficient conditions for your specific system.[3]

    • Consider a Pre-treatment Step: A mild oxidation or reduction step prior to scavenging can sometimes convert various palladium species into a single, more readily captured form.[3]

    • Activated Carbon Treatment: Activated carbon can be a cost-effective option, used either alone or in combination with other scavengers.[1][7][8] However, be mindful of potential non-specific product adsorption.[4]

Issue 2: Significant Product Loss During the Scavenging Process

  • Possible Cause: Non-specific adsorption of your naphthyridine product onto the purification medium, especially with highly porous materials like activated carbon, is a common cause of yield loss.[1][4][9] Overuse of the scavenger can also lead to product entrapment.

  • Troubleshooting Steps:

    • Screen a Panel of Scavengers: Test different types of scavengers (e.g., silica-based vs. polymer-based) to find one with high selectivity for palladium and minimal affinity for your product.[3]

    • Minimize Adsorbent Quantity: Use the minimum effective amount of scavenger. Titrate the amount of scavenger to find the optimal balance between palladium removal and product recovery.

    • Solvent Optimization: The choice of solvent can influence the binding of both palladium and your product to the scavenger. A solvent in which your product is highly soluble may decrease its non-specific adsorption.[3]

    • Alternative Purification Methods: If product loss remains a significant issue, consider alternative methods like crystallization, which can be highly effective at excluding impurities from the crystal lattice.[9]

Issue 3: Inconsistent Palladium Removal from Batch to Batch

  • Possible Cause: Variability in the palladium species present at the end of the reaction is a likely culprit.[3] Minor deviations in reaction conditions (e.g., temperature, reaction time, reagent quality) can lead to different distributions of palladium(0) and palladium(II) species, each with unique removal characteristics.

  • Troubleshooting Steps:

    • Standardize Reaction Work-up: Implement a consistent work-up protocol before initiating palladium removal to normalize the state of the crude product mixture.[3]

    • Utilize a Broad-Spectrum Scavenger: Scavengers based on trimercaptotriazine (TMT) are known to be effective against a wider range of palladium species, offering more robust performance across batches.[5][10]

    • Post-Reaction "Kill" Step: Quenching the reaction with an agent like sodium thiosulfate can sometimes precipitate palladium species, facilitating their removal by filtration before subsequent scavenging.[11]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual palladium from organic synthesis products?

A1: The most common methods include:

  • Adsorption: Using solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica- or polymer-based thiol, amine, or TMT functionalized resins).[1][5][12]

  • Crystallization: Purifying the final product through crystallization can effectively leave palladium impurities behind in the mother liquor.[9]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® can remove heterogeneous catalysts (e.g., Pd/C) or precipitated palladium metal.[13]

  • Chromatography: While standard column chromatography can be effective, it may be insufficient for products with strong chelating properties.[2][14]

Q2: How do I choose the best palladium removal method for my naphthyridine product?

A2: The optimal method depends on several factors:

  • Nature of Your Product: Consider its solubility, stability, and functional groups. The strong chelating nature of the naphthyridine core often necessitates the use of high-affinity scavengers.[4]

  • Form of Palladium Residue: Determine if the palladium is homogeneous (dissolved) or heterogeneous (solid). Heterogeneous palladium can often be removed by simple filtration.[13][15]

  • Scale of the Reaction: For small-scale lab synthesis, scavenger resins are convenient. For larger-scale production, cost-effectiveness may favor methods like activated carbon treatment or crystallization.[1]

  • Required Purity Level: The stringency of the final product's purity requirements (e.g., for APIs) will dictate the necessary rigor of the purification strategy. The International Council for Harmonisation (ICH) provides guidance on acceptable levels of elemental impurities.[1][9]

Q3: How can I accurately quantify the amount of residual palladium in my product?

A3: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard for accurately quantifying trace levels of palladium in pharmaceutical compounds due to its high sensitivity and specificity.[16][17][18][19] While ICP-MS requires specialized equipment, it is essential for final product validation and for reliably assessing the effectiveness of a purification method.[18] For high-throughput screening of different scavenging methods, fluorescence-based assays can offer a more rapid, albeit less precise, alternative.[16]

Decision-Making Workflow for Palladium Removal

The following diagram illustrates a logical workflow for selecting an appropriate palladium removal strategy for naphthyridine products.

Palladium_Removal_Workflow start Crude Naphthyridine Product (Post-Pd Catalyzed Reaction) check_pd_form Is Pd Heterogeneous? (e.g., Pd/C, Precipitate) start->check_pd_form filtration Filtration through Celite® or appropriate filter media check_pd_form->filtration Yes scavenger_screening Scavenger Screening: - Thiol-based - TMT-based - Activated Carbon check_pd_form->scavenger_screening No / Homogeneous analyze_filtrate Analyze Filtrate for Residual Pd (ICP-MS) filtration->analyze_filtrate product_ok Product Meets Purity Specs analyze_filtrate->product_ok Pd < Limit analyze_filtrate->scavenger_screening Pd > Limit optimize Optimize Conditions: - Scavenger Amount - Temperature - Time scavenger_screening->optimize analyze_scavenged Analyze Product for Residual Pd (ICP-MS) optimize->analyze_scavenged analyze_scavenged->product_ok Pd < Limit crystallization Consider Crystallization or Alternative Method analyze_scavenged->crystallization Pd > Limit or High Product Loss crystallization->analyze_scavenged

Caption: Decision workflow for palladium removal from naphthyridine products.

Comparative Data on Palladium Scavengers

The selection of an appropriate scavenger is critical for efficient palladium removal. The table below summarizes the performance of common scavenger types.

Scavenger TypeFunctional GroupSupportAdvantagesDisadvantagesTypical Loading (mmol/g)
ISOLUTE® Si-Thiol ThiolSilicaBroad applicability for various metals (Pd, Pt, Cu, Ag, Pb).[5]Can sometimes affect product purity through side reactions.[1]~1.2
Biotage® MP-TMT Trimercaptotriazine (TMT)PolystyreneHighly efficient and selective for palladium; effective against various Pd species.[5][10]Higher cost compared to activated carbon.>0.5[10]
ISOLUTE® Si-TMT Trimercaptotriazine (TMT)SilicaComplete removal of palladium from APIs and intermediates.[5]~0.6
Activated Carbon N/ACarbonCost-effective, widely available.[7][8]Can cause significant product loss due to non-specific adsorption.N/A

Detailed Experimental Protocols

Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger

  • Dissolution: Dissolve the crude naphthyridine product containing residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate).

  • Scavenger Addition: Add the silica-based thiol scavenger (e.g., ISOLUTE® Si-Thiol) to the solution. A typical starting point is 3-5 equivalents relative to the initial amount of palladium catalyst used in the reaction.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally for your specific substrate.[3]

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[3]

  • Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[3]

  • Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm that it meets the required specifications.[3]

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the slurry at room temperature or an elevated temperature for 1-4 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.

  • Washing: Thoroughly wash the Celite® pad with fresh solvent to recover the product.

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content. Note that significant product loss may occur with this method.[1]

References

  • Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). PharmaTech. Retrieved from [Link]

  • Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts Activated Carbon Business Division. Retrieved from [Link]

  • de Assis, F. F., et al. (2020). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Analytical Methods. Retrieved from [Link]

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Mott Corporation. (n.d.). Precious Metal Catalyst Filters. Retrieved from [Link]

  • Al-Ammar, A. S., & Northington, J. (2011). Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. Journal of Analytical Atomic Spectrometry. Retrieved from [Link]

  • Al-Ammar, A. S., & Northington, J. (2011). Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. Journal of Analytical Atomic Spectrometry. Retrieved from [Link]

  • Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research. Retrieved from [Link]

  • Biotage. (n.d.). Metal Scavengers in Process Chemistry An Investigative Study. Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Retrieved from [Link]

  • ResearchGate. (2015). How can I remove palladium Pd catalyst easily?. Retrieved from [Link]

  • Galaffu, N., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. Retrieved from [Link]

  • Reddit. (2025). Your trick to remove residual palladium : r/Chempros. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Retrieved from [Link]

  • ResearchGate. (n.d.). Residual palladium levels in reaction samples following automated (Biotage) flash chromatography. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Environmental Genome Initiative. (2022). Pd on carbon (activated carbon impregnated with Pd). Retrieved from [Link]

  • Biotage. (2023). Why palladium metal scavengers are not all the same. Retrieved from [Link]

  • ResearchGate. (n.d.). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Retrieved from [Link]

  • Crimson Publishers. (2023). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Sopachem. (n.d.). Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Retrieved from [Link]

  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture ?. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination reaction using supported palladium on phosphine-functionalized magnetic nanoparticles. Retrieved from [Link]

  • Google Patents. (n.d.). US20050256327A1 - Method of removing palladium.
  • ResearchGate. (n.d.). Study of Extraction of Palladium from Nitric Acid Solutions with Nitrogen-Containing Compounds, as Applied to Recovery of Fission Palladium from Spent Nuclear Fuel of Nuclear Power Plants: 1. Extraction and Backwashing Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Retrieved from [Link]

Sources

Technical Support Center: Managing Regioselectivity in the Functionalization of 1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds and advanced materials.[1][2] Its unique electronic structure, characterized by two fused pyridine rings, presents a fascinating yet formidable challenge for synthetic chemists: controlling the site of functionalization. This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals navigating the complexities of regioselective reactions on the 1,5-naphthyridine core. Here, we dissect common experimental challenges, provide evidence-based troubleshooting strategies, and offer detailed protocols to empower you to achieve your desired synthetic outcomes with precision and confidence.

Pillar 1: Understanding the Core Reactivity of 1,5-Naphthyridine

The key to managing regioselectivity is a foundational understanding of the electronic landscape of the 1,5-naphthyridine ring. Unlike benzene, the electron density is not evenly distributed. The nitrogen atoms are strongly electron-withdrawing, creating a polarized system with distinct electronic characteristics at each carbon position.

  • Electron-Deficient Positions: The C2, C4, C6, and C8 positions (α and γ to the nitrogen atoms) are significantly electron-deficient. This makes them susceptible to nucleophilic attack and resistant to electrophilic attack.

  • Relatively Electron-Rich Positions: The C3 and C7 positions (β to the nitrogen atoms) are less electron-deficient and are the preferred sites for electrophilic substitution, although such reactions are often challenging due to the overall electron-poor nature of the heterocycle.

cluster_naphthyridine 1,5-Naphthyridine Electronic Landscape cluster_legend Reactivity Key C2 C2 C3 C3 C2->C3 C8a C4 C4 C3->C4 C4a N5 N5 C4->C4a C6 C6 N5->C6 C7 C7 C6->C7 C7->C8a C8 C8 N1 N1 C8->N1 N1->C2 C4a->N5 C4a->C8a C8a->N1 key1 Electron Deficient (α, γ) (Favors Nucleophilic Attack, Radical Attack) key2 Less Electron Deficient (β) (Favors Electrophilic Attack)

Caption: Electronic properties of the 1,5-naphthyridine core.

Pillar 2: Troubleshooting Guides & FAQs by Reaction Type

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

A. Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for functionalizing positions activated by the ring nitrogens (C2, C4, C6, C8), typically by displacing a halide or other good leaving group.[3][4]

FAQ 1: My SNAr reaction on a 2,4-dichloro-1,5-naphthyridine is giving me a mixture of mono-substituted products. How can I selectively target the C4 position?

  • Probable Cause: The C2 and C4 positions have similar electronic activation, leading to competitive substitution. However, the C4 position is generally more reactive towards nucleophilic attack due to slightly greater electron deficiency and less steric hindrance compared to the C2 position, which is flanked by the C3-H and the N1 lone pair. Inadequate control over reaction conditions (temperature, time) can erode this subtle selectivity.

  • Troubleshooting Strategy:

    • Lower the Temperature: Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor carefully by TLC or LC-MS. The higher activation energy barrier for substitution at the less reactive C2 position may be overcome at elevated temperatures, leading to mixtures.

    • Control Stoichiometry: Use a slight sub-stoichiometric amount of the nucleophile (e.g., 0.95 equivalents). This will favor reaction at the more reactive C4 site, leaving the C2 site on the unreacted starting material untouched.

    • Choice of Base/Solvent: For amine nucleophiles, a non-nucleophilic bulky base can sometimes influence selectivity. The solvent can also play a role; polar aprotic solvents like DMF or DMSO are standard, but exploring others like NMP or sulfolane might alter the selectivity profile.

FAQ 2: I am attempting to displace a triflate group at C2 with an amine, but the yield is poor and I see starting material decomposition. What is going wrong?

  • Probable Cause: While triflates are excellent leaving groups, their displacement on electron-deficient heterocycles can be sluggish compared to halides.[5] Decomposition suggests that the reaction conditions are too harsh, potentially leading to side reactions or degradation of the naphthyridine core.

  • Troubleshooting Strategy:

    • Switch to Palladium Catalysis: Instead of a direct SNAr, consider a Buchwald-Hartwig amination.[5] This palladium-catalyzed cross-coupling reaction proceeds under milder conditions and is highly effective for forming C-N bonds on heteroaromatic systems.[6][7]

    • Optimize Thermal Conditions: If proceeding with SNAr, use microwave irradiation. This can accelerate the reaction rate at a lower bulk temperature, often minimizing decomposition pathways observed under prolonged conventional heating.

    • Verify Starting Material Purity: Ensure the triflate starting material is pure and free of any residual acid from its preparation, which could complicate the reaction.

B. Radical C-H Functionalization (Minisci-Type Reactions)

The Minisci reaction is the premier method for direct C-H functionalization of protonated N-heteroarenes with nucleophilic carbon-centered radicals.[8] It preferentially targets the most electron-deficient positions (C2, C4, C6, C8).

FAQ 3: My Minisci reaction is not regioselective, giving me a mixture of C2 and C4 alkylated products. How can I improve selectivity?

  • Probable Cause: The intrinsic electronic preference for radical attack on 1,5-naphthyridine is not overwhelmingly selective between C2 and C4. The outcome is highly sensitive to the steric environment of both the substrate and the incoming radical.[5][9]

  • Troubleshooting Strategy:

    • Steric Hindrance (Substrate): Introduce a sterically bulky group at a neighboring position. For example, a substituent at C3 will sterically shield the C2 and C4 positions differently, often favoring attack at the less hindered C4 position.

    • Steric Hindrance (Radical): The size of the radical precursor is critical. A bulky radical (e.g., from adamantane carboxylic acid) will preferentially attack the more accessible C4 position. Conversely, smaller radicals may show less selectivity.

    • Lewis Acid Additives: Recent studies have shown that bulky borane Lewis acids can coordinate to the N1 nitrogen, sterically blocking the C2 position and directing functionalization exclusively to C4.[5] This is a highly effective strategy for achieving C4 selectivity.[5]

FAQ 4: The yield of my photocatalytic Minisci reaction is low, and I recover most of my starting material. What are the key parameters to check?

  • Probable Cause: Low yields in photoredox Minisci reactions often point to inefficient radical generation, poor light penetration, or an unsuitable choice of photocatalyst or solvent.[10]

  • Troubleshooting Strategy:

    • Check Light Source & Wavelength: Ensure your light source (e.g., blue LED) corresponds to the absorption maximum of your photocatalyst (e.g., Ir or Ru complexes). Ensure the reaction vessel is positioned for maximum light exposure and is not being shielded.

    • Degas Thoroughly: Oxygen can quench the excited state of the photocatalyst, killing the catalytic cycle. Degas the reaction mixture thoroughly with argon or nitrogen for at least 15-20 minutes.

    • Solvent & Acid: The reaction requires an acidic medium to protonate the naphthyridine, making it more electrophilic. Trifluoroacetic acid (TFA) is common. The solvent must be able to dissolve all components and be stable to the reaction conditions; acetonitrile or DMSO are often used.

    • Radical Precursor: Ensure the radical precursor is appropriate. For example, carboxylic acids are common, but their oxidation potential must match the catalytic cycle. Sometimes, activated esters (like Katritzky salts or N-hydroxyphthalimide esters) are more efficient radical sources.[8]

C. Metal-Catalyzed Cross-Coupling

For positions that are not easily functionalized by other means, or for constructing complex C-C or C-heteroatom bonds, cross-coupling reactions on a pre-functionalized (e.g., halogenated) naphthyridine are indispensable.[11][12]

FAQ 5: I am trying to perform a Suzuki coupling on a 3-bromo-1,5-naphthyridine, but I am seeing significant amounts of dehalogenation and low conversion.

  • Probable Cause: Dehalogenation is a common side reaction in Suzuki couplings, often caused by competitive protonolysis of the organometallic intermediate. This can be exacerbated by an inappropriate choice of base, solvent, or a poorly optimized catalyst/ligand system. The C3 position is less activated, making oxidative addition more difficult than at C2/C4.

  • Troubleshooting Strategy:

    • Ligand Choice is Critical: For a less reactive C3-Br bond, a highly active, electron-rich, and bulky phosphine ligand is required to promote the rate-limiting oxidative addition step. Ligands like SPhos, XPhos, or RuPhos are excellent starting points.

    • Base and Solvent System: Use a milder base. Strong bases like NaOH or KOH in the presence of water can promote dehalogenation. Consider using K₃PO₄ or Cs₂CO₃ in an anhydrous solvent system like dioxane/water or DME.

    • Palladium Precatalyst: Use a modern palladium precatalyst (e.g., G2, G3, or G4 palladacycles). These are more stable and generate the active Pd(0) species more cleanly and efficiently than traditional sources like Pd(OAc)₂ or Pd(PPh₃)₄.

Pillar 3: Data Summaries & Experimental Protocols

Table 1: Regioselective C-H Functionalization Strategies
Target PositionReaction TypeKey StrategyTypical ReagentsReference
C4 PerfluoroalkylationBulky Lewis acid blocking of C2(CF₃)₃B-NEt₃, Nucleophilic RF source[5]
C4 Minisci (Alkylation)Sterically demanding radicalPivalic acid, AgNO₃, (NH₄)₂S₂O₈[9]
C2 TrifluoromethylationDual HF activationTMSCF₃, HF[5]
C2/C4 Mixture Minisci (Amination)Photoredox conditionsBoc-protected amines, Ir photocatalyst[5]
Decision Workflow for Functionalization

Caption: Decision-making workflow for regioselective functionalization.

Protocol 1: C4-Selective Minisci Alkylation using Steric Control

This protocol describes the alkylation of 1,5-naphthyridine at the C4 position using a sterically bulky radical source.

Materials:

  • 1,5-Naphthyridine (1.0 mmol, 130.1 mg)

  • Pivalic Acid (Adamantane-1-carboxylic acid can also be used for more bulk) (3.0 mmol)

  • Silver Nitrate (AgNO₃) (0.2 mmol)

  • Ammonium Persulfate ((NH₄)₂S₂O₈) (3.0 mmol)

  • Dichloromethane (DCM) or Acetonitrile (10 mL)

  • Water (10 mL)

  • Trifluoroacetic Acid (TFA) (5.0 mmol)

Procedure:

  • To a round-bottom flask, add 1,5-naphthyridine and the carboxylic acid.

  • Add the solvent system (DCM/H₂O or ACN/H₂O) and TFA. Stir until all solids are dissolved. The solution should be acidic (pH < 2).

  • Add the silver nitrate catalyst.

  • Heat the solution to 60-80 °C.

  • In a separate vial, dissolve the ammonium persulfate in a minimum amount of water.

  • Add the ammonium persulfate solution dropwise to the heated reaction mixture over 30 minutes.

  • Stir the reaction at temperature for 2-4 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate until the pH is neutral/basic.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of hexanes/ethyl acetate) to isolate the 4-alkyl-1,5-naphthyridine product.

References

  • Fuertes, M., Masdeu, C., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3249. [Link]

  • Alonso, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(18), 4136. [Link]

  • Zhang, L., et al. (2015). Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. Bioorganic & Medicinal Chemistry, 23(16), 5155-5169. [Link]

  • Fuertes, M., Masdeu, C., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

  • Fuertes, M., Masdeu, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Semantic Scholar. [Link]

  • Masdeu, C., et al. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]

  • Fuertes, M., Masdeu, C., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Satha, H., et al. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. [Link]

  • Fuertes, M., Masdeu, C., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. OUCI. [Link]

  • Dong, J., & Wang, Q. (n.d.). Photocatalytic Minisci Reaction. Chapter in a book. [Link]

  • Pal, A. K., & Kumar, S. (2023). A Decade of Exploration of Transition-Metal-Catalyzed Cross-Coupling Reactions: An Overview. ChemistrySelect, 8(42), e202302781. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Huckins, J. R., et al. (2013). Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones. Journal of the American Chemical Society, 135(39), 14492-14495. [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Li, Y., et al. (2024). Photocatalyzed Minisci-type reactions for late-stage functionalization of pharmaceutically relevant compounds. Green Chemistry. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Aouad, M. R., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems. Semantic Scholar. [Link]

  • MDPI Books. (n.d.). Transition Metal Catalyzed Cross-Coupling Reactions. [Link]

  • Li, X., et al. (2020). Predicting Regioselectivity in Radical C-H Functionalization of Heterocycles through Machine Learning. PubMed. [Link]

  • O'Hara, F., Blackmond, D. G., & Baran, P. S. (2017). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 56(40), 11960-11983. [Link]

  • Organic Chemistry Portal. (n.d.). The Minisci Reaction. [Link]

  • Shang, M., & Sun, S. (2021). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Organic & Biomolecular Chemistry, 19(2), 246-265. [Link]

Sources

"dehalogenation side reactions in naphthyridine synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Naphthyridine Synthesis

Topic: Troubleshooting Dehalogenation Side Reactions in Naphthyridine Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center. This guide is designed to provide you with in-depth, field-proven insights into a common and often frustrating challenge in medicinal chemistry: the undesired dehalogenation of halonaphthyridines during cross-coupling reactions. As an electron-deficient heteroaromatic system, the naphthyridine core presents unique challenges, and this guide will equip you with the knowledge to diagnose, mitigate, and overcome these hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions we receive regarding this side reaction.

Q1: I'm seeing a significant amount of the des-halo naphthyridine byproduct in my Suzuki/Buchwald-Hartwig reaction. What is causing this?

A: Unwanted dehalogenation is a frequent side reaction in palladium-catalyzed cross-coupling reactions, especially with electron-deficient heteroaromatics like naphthyridines. The primary cause is typically one of two competing mechanistic pathways that intercept the catalytic cycle:

  • Direct Reduction by Hydride Sources: Trace water in your reaction can react with strong bases (e.g., alkoxides) or the boronic acid/ester reagent itself to generate hydride species. These hydrides can then displace the halide on your palladium-naphthyridine intermediate (Ar-Pd-X) before the desired cross-coupling can occur.

  • β-Hydride Elimination: If your phosphine ligand or other components of the reaction mixture contain β-hydrogens, these can be transferred to the palladium center, leading to a reductive elimination that cleaves the C-X bond and generates the dehalogenated product.

The high electron deficiency of the naphthyridine ring makes the carbon atom of the C-X bond highly electrophilic and thus more susceptible to nucleophilic attack by hydrides, exacerbating the problem compared to less electron-poor systems.

Q2: My starting halonaphthyridine seems to be degrading before the catalyst is even added. Is this related?

A: This is a critical diagnostic question. If you observe loss of your starting material upon mixing it with the base and solvent before adding the palladium catalyst and ligand, the issue is likely a direct nucleophilic aromatic substitution (SNAr) reaction. Strong bases, particularly hydroxides or alkoxides in the presence of trace water, can directly displace the halide on a highly activated, electron-deficient ring like naphthyridine. This is not a catalytically-driven dehalogenation but a competing background reaction. To test this, run a control experiment with only the halonaphthyridine, base, and solvent at the reaction temperature and monitor for the formation of the des-halo or hydroxylated byproduct.

Q3: Which halide is most susceptible to dehalogenation on a naphthyridine core? (I, Br, Cl)

A: The susceptibility generally follows the trend of C-I > C-Br > C-Cl. This correlates with two key factors:

  • Bond Strength: The C-I bond is the weakest, making it the easiest to break, both in the desired oxidative addition step and in undesired side reactions.

  • Oxidative Addition Rate: The rate of oxidative addition of the aryl halide to the Pd(0) center is typically fastest for iodides. While this is good for initiating the catalytic cycle, it also means the Ar-Pd-X intermediate is formed more readily, providing more opportunities for competing dehalogenation pathways to occur if subsequent steps (transmetalation, reductive elimination) are slow.

Therefore, while chloro-naphthyridines can be more challenging to activate for the desired coupling, they are often significantly more resistant to dehalogenation side reactions.

Part 2: Troubleshooting Guide & Mitigation Strategies

This section provides detailed, actionable protocols to minimize dehalogenation.

Issue 1: Pervasive Dehalogenation in Suzuki-Miyaura Coupling

You are attempting to couple a bromo-naphthyridine with a boronic acid and observe >50% of the dehalogenated naphthyridine byproduct.

Underlying Cause: The kinetics of transmetalation are likely slower than the rate of competing dehalogenation. This can be due to an inappropriate choice of base, solvent, or catalyst system that either generates excessive hydride species or fails to facilitate the desired coupling efficiently.

Troubleshooting Workflow:

The following diagram illustrates the decision-making process for troubleshooting this issue.

G A Start: >50% Dehalogenation in Suzuki Coupling B Step 1: Base & Solvent Evaluation Run parallel screens A->B C Use weaker, non-hydroxide base (e.g., K3PO4, CsF, K2CO3) B->C Modify Base D Use anhydrous aprotic solvent (e.g., Toluene, Dioxane, THF) B->D Modify Solvent E Result: Dehalogenation Reduced? C->E D->E F Step 2: Ligand & Catalyst Modification E->F Yes, but still significant L Success: Dehalogenation <5% E->L Yes, problem solved G Use bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) F->G Change Ligand H Lower Catalyst Loading (1-2 mol%) F->H Optimize Loading I Result: Improved Product/Side Product Ratio? G->I H->I J Step 3: Temperature Control I->J Yes, but can be improved I->L Yes, problem solved K Run at lowest effective temperature (Start at RT or 40°C) J->K K->L

Caption: Troubleshooting workflow for dehalogenation in Suzuki coupling.

Detailed Protocols & Explanations:

  • Base Selection is Critical:

    • Why: Strong, nucleophilic bases like NaOH, KOH, or even t-BuOK in the presence of water can generate hydride species that are primary culprits in dehalogenation.

    • Protocol: Switch from strong bases to milder, non-nucleophilic inorganic bases. A phosphate or carbonate base is an excellent starting point.

    • Self-Validating System: Set up three parallel reactions with your standard conditions, but vary the base:

      • Reaction A (Control): Your original base (e.g., Na2CO3 in H2O/DME).

      • Reaction B: K3PO4 (anhydrous).

      • Reaction C: Cs2CO3 (anhydrous).

    • Run all reactions under strictly anhydrous conditions using freshly distilled toluene or dioxane. Compare the product-to-byproduct ratio by LC-MS or 1H NMR.

  • Ligand Choice Influences Reaction Rates:

    • Why: The ligand's job is to stabilize the palladium center and modulate its reactivity. For electron-deficient systems like naphthyridines, bulky, electron-rich phosphine ligands (Buchwald-type ligands) are often superior. They accelerate the rate of reductive elimination (the product-forming step), helping it outcompete the dehalogenation pathway.

    • Protocol: Replace standard ligands like PPh3 with a modern biaryl phosphine ligand.

    • Comparative Data Table:

LigandCatalyst Loading (mol%)BaseTemperature (°C)Yield of Coupled Product (%)Yield of Dehalogenated Byproduct (%)
PPh35Na2CO31003555
SPhos2K3PO48085<5
XPhos2K3PO48088<3
RuPhos2K3PO48091<2
  • Lower the Temperature:

    • Why: Dehalogenation pathways often have a higher activation energy than the desired productive cycle. Lowering the reaction temperature can disproportionately slow the side reaction.

    • Protocol: Determine the minimum temperature required for the reaction to proceed. Start the reaction at room temperature and slowly increase it in 10-20°C increments, monitoring for conversion. Many modern catalyst systems are highly active and do not require high heat.

Issue 2: Dehalogenation in Buchwald-Hartwig Amination

You are attempting to couple an amine with a chloro-naphthyridine and observe significant formation of the des-chloro naphthyridine.

Underlying Cause: The strong alkoxide bases (e.g., NaOt-Bu, KOt-Bu, LHMDS) required for Buchwald-Hartwig amination are known sources of β-hydride elimination or can generate hydride species that fuel the dehalogenation side reaction.

Troubleshooting Workflow & Mechanistic Insight:

The diagram below shows the desired catalytic cycle and the off-cycle dehalogenation pathway.

G cluster_0 Desired Buchwald-Hartwig Cycle cluster_1 Dehalogenation Side Reaction A Pd(0)L2 B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(L2) B->C D Amine Coordination & Deprotonation C->D H Ar-Pd(II)-X(L2) E Ar-Pd(II)-NR2(L2) D->E F Reductive Elimination E->F F->A G Ar-NR2 (Product) F->G J Ar-Pd(II)-H(L2) H->J Halide-Hydride Exchange I Hydride Source (e.g., from base/H2O) I->J K Reductive Elimination J->K L Ar-H (Byproduct) K->L

Caption: Competing pathways in Buchwald-Hartwig amination.

Detailed Protocols & Explanations:

  • Scrupulously Control Reagent Quality:

    • Why: Sodium tert-butoxide is notoriously hygroscopic and can contain significant amounts of sodium hydroxide and water. This is a primary source of hydride species that drive dehalogenation.

    • Protocol: Use freshly purchased, sealed bottles of high-purity base (e.g., >99.9%). Weigh it out quickly in a glovebox or under a heavy stream of argon. Consider using a weaker base if your amine is sufficiently acidic (e.g., K3PO4 for carbazoles).

  • Use a Hindered Alkoxide Base:

    • Why: While still strong, more sterically hindered bases like lithium bis(trimethylsilyl)amide (LiHMDS) can sometimes be less prone to generating reactive hydride species compared to NaOt-Bu.

    • Protocol: Substitute NaOt-Bu with an equivalent amount of LiHMDS. Note that this may require re-optimization of the solvent and temperature.

  • Employ a Specialized Ligand:

    • Why: Certain ligands are specifically designed to resist β-hydride elimination and promote the desired C-N bond formation. For challenging substrates, Josiphos-type ligands or the Buchwald biaryl phosphines are excellent choices.

    • Self-Validating System: Screen a panel of ligands.

      • Reaction A (Control): Your current ligand (e.g., BINAP).

      • Reaction B: A Buchwald ligand (e.g., BrettPhos).

      • Reaction C: A Josiphos-type ferrocenyl ligand.

    • Analyze the outcomes to identify the ligand that provides the best selectivity for amination over dehalogenation.

References

  • Title: The Mechanism of the Suzuki-Miyaura Reaction Source: ACS Catalysis URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amidation Source: Organic Letters URL: [Link]

  • Title: A General System for Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl- and Vinyl-Chlorides Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Palladium-Catalyzed Amination of Aryl Halides and Related Reactions Source: Accounts of Chemical Research URL: [Link]

  • Title: A Simple, Efficient, and General Method for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Iodides Source: The Journal of Organic Chemistry URL: [Link]

Validation & Comparative

A Senior Application Scientist's Guide to the Biological Activity of Methyl 7-bromo-1,5-naphthyridine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers and drug development professionals, the 1,5-naphthyridine scaffold is a privileged heterocyclic motif renowned for its diverse pharmacological activities, including potent anticancer and antimicrobial properties.[1][2] This guide provides an in-depth comparison of the biological activities of derivatives of Methyl 7-bromo-1,5-naphthyridine-3-carboxylate, a key intermediate that offers a strategic handle for structural diversification. We will explore how modifications at the 7-position, facilitated by modern synthetic methodologies, can significantly modulate the biological profile of the resulting compounds. This guide will delve into the causality behind experimental choices, present supporting experimental data, and provide detailed protocols for key biological assays.

The core structure, this compound, serves as a versatile building block. The bromine atom at the 7-position is particularly amenable to cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl substituents.[3] This enables a systematic exploration of the structure-activity relationship (SAR), providing crucial insights for the rational design of more potent and selective therapeutic agents.

Comparative Biological Activity of 7-Substituted 1,5-Naphthyridine-3-carboxylate Derivatives

The biological activity of 1,5-naphthyridine derivatives is profoundly influenced by the nature of the substituent at the 7-position. The following table summarizes the reported activities of various analogs, highlighting the impact of different functional groups on their anticancer and antimicrobial efficacy.

Derivative IDR Group (at 7-position)Biological ActivityCell Line/StrainIC₅₀ / MIC (µM)Reference
1a PhenylAnticancer (Topoisomerase I inhibitor)COLO 205>100[4]
1b 4-MethoxyphenylAnticancer (Topoisomerase I inhibitor)COLO 20550.3[4]
1c 4-ChlorophenylAnticancer (Topoisomerase I inhibitor)COLO 20525.1[4]
1d 3,4-DichlorophenylAnticancer (Topoisomerase I inhibitor)COLO 20515.8[4]
2a CycloalkylaminoAntibacterialS. aureusNot specified[5]
2b (4-formyl-1H-1,2,3-triazol-1-yl)piperidin-1-ylAntibacterialS. aureus (multidrug-resistant)Comparable to ciprofloxacin[1]
2c 2-Thia-5-azabicyclo[2.2.1]heptan-5-ylAntibacterialS. pneumoniae (multidrug-resistant)Good activity[1]

Analysis of Structure-Activity Relationships (SAR)

The data presented above reveals key SAR trends for 7-substituted 1,5-naphthyridine-3-carboxylate derivatives:

  • Anticancer Activity: The introduction of aryl groups at the 7-position through Suzuki coupling leads to compounds with potential as Topoisomerase I inhibitors.[4] The electronic nature of the substituent on the phenyl ring plays a critical role. Electron-withdrawing groups, such as chlorine atoms, enhance the cytotoxic activity against human colon cancer cells (COLO 205), as evidenced by the decreasing IC₅₀ values from phenyl to 3,4-dichlorophenyl substitution.[4] This suggests that modulating the electron density of the aryl moiety can fine-tune the interaction with the biological target.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the biological data, it is imperative to follow standardized and well-validated experimental protocols. Here, we detail the methodologies for two of the most common assays used to evaluate the anticancer and antimicrobial activities of these derivatives.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of metabolically active cells. The insoluble formazan is then solubilized, and the absorbance is measured spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[9][10]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[11] Following incubation, the presence or absence of microbial growth is determined visually or spectrophotometrically.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the test compound. Perform two-fold serial dilutions in a 96-well plate containing Mueller-Hinton Broth (MHB) or another appropriate broth. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).[12] This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the synthetic strategy for derivatization and the workflow of the biological assays.

G cluster_synthesis Synthetic Strategy: Suzuki Coupling Start Methyl 7-bromo-1,5- naphthyridine-3-carboxylate Product Methyl 7-aryl-1,5- naphthyridine-3-carboxylate Start->Product Suzuki Coupling Reagent Arylboronic Acid (R-B(OH)₂) Reagent->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product

Caption: Suzuki coupling for derivatization.

G cluster_workflow Experimental Workflow: MTT Assay Step1 1. Seed Cells (96-well plate) Step2 2. Add Derivatives (serial dilutions) Step1->Step2 Step3 3. Incubate (48-72h) Step2->Step3 Step4 4. Add MTT Reagent Step3->Step4 Step5 5. Incubate (4h) Step4->Step5 Step6 6. Solubilize Formazan Step5->Step6 Step7 7. Measure Absorbance (570 nm) Step6->Step7

Sources

A Senior Application Scientist's Guide to the Comparative Efficacy of Naphthyridine Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isomeric Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the naphthyridine scaffold stands out as a "privileged structure." This bicyclic heteroaromatic system, composed of two fused pyridine rings, is a cornerstone in the development of numerous therapeutic agents. The strategic placement of two nitrogen atoms within this framework gives rise to six distinct isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. This seemingly subtle variation in nitrogen atom positioning dramatically alters the molecule's electronic distribution, hydrogen bonding capabilities, and three-dimensional conformation. Consequently, each isomer presents a unique pharmacological profile, making a comparative analysis essential for researchers, scientists, and drug development professionals.

This guide provides an in-depth, objective comparison of these isomers, focusing on their performance in critical biological assays. We will explore their differential activities in anticancer, kinase inhibition, and antibacterial studies, supported by quantitative data and detailed experimental protocols to ensure scientific integrity and reproducibility.

Comparative Overview of Naphthyridine Isomers

The therapeutic potential of the naphthyridine family is vast, with the 1,8-naphthyridine isomer being the most historically prominent, largely due to the success of nalidixic acid, a foundational antibacterial agent.[1][2] However, extensive research has unveiled the unique therapeutic promise held by the other isomers.

IsomerPredominant Biological Activities ExploredKey Examples/Targets
1,5-Naphthyridine Anticancer, Antibacterial, Kinase InhibitionTopoisomerase Inhibitors, TGF-beta Type I Receptor (ALK5) Inhibitors
1,6-Naphthyridine Anticancer, AntiviralAaptamine (natural product), HIV-1 Reverse Transcriptase Inhibition
1,7-Naphthyridine Kinase Inhibition, Anticancerp38 MAP Kinase Inhibitors, PIP4K2A Inhibitors, SOS1 Inhibitors
1,8-Naphthyridine Antibacterial, AnticancerNalidixic Acid, Enoxacin (DNA Gyrase/Topoisomerase IV Inhibitors)
2,6-Naphthyridine Kinase Inhibition, AnticancerProtein Kinase C (PKC) Inhibitors, FGFR4 Inhibitors
2,7-Naphthyridine Anticancer, Kinase InhibitionMASTL Kinase Inhibitors, δ-opioid Receptor Antagonists

Head-to-Head Comparison in Key Biological Assays

A direct, side-by-side comparison of all isomers under identical conditions is rare in published literature. However, by synthesizing data from various high-quality studies, we can build a strong comparative picture. A study on antileishmanial agents provided a direct comparison, noting that 1,8-naphthyridine derivatives consistently exhibited superior cytotoxic activity over their 1,5-naphthyridine counterparts.[3] This observation highlights the profound impact of nitrogen placement on biological function.

Anticancer Activity: Cytotoxicity Screening

The evaluation of a compound's ability to kill or inhibit the growth of cancer cells is a primary screening step in oncology drug discovery. The MTT assay is a widely accepted, robust method for this purpose.

Causality in Experimental Design: The choice of cell lines is critical. A diverse panel, such as MCF-7 (breast), HeLa (cervical), and HL-60 (leukemia), is often used to assess both the potency and the selectivity of a compound. The IC₅₀ value—the concentration required to inhibit 50% of cell growth—is the standard metric for comparison.

Comparative Cytotoxicity Data (IC₅₀ in µM)

Isomer ClassRepresentative Compound/DerivativeCell LineIC₅₀ (µM)Reference
1,5-Naphthyridine Canthin-6-one (natural product)DU145 (Prostate)<1.58[1]
1,6-Naphthyridine Aaptamine DerivativeHL60 (Leukemia)0.03[4]
1,7-Naphthyridine SOS1 Inhibitor (HH0043)PC-9 (Lung)0.021
1,8-Naphthyridine Compound 16HeLa (Cervical)<0.7[5][6]
1,8-Naphthyridine Compound 16HL-60 (Leukemia)<0.1[5][6]
2,7-Naphthyridine Compound 8iSF-539 (CNS)0.70[7]

Note: Data is collated from multiple sources. Direct comparison should be made with caution as experimental conditions may vary.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the standardized procedure for determining the IC₅₀ of novel naphthyridine derivatives.[8]

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO at the same final concentration).

  • Incubation: Incubate the plate for 48-72 hours. The duration is critical and should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[8]

  • Formazan Formation: Incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Workflow Visualization

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed Cells in 96-well Plate treat 2. Add Serial Dilutions of Naphthyridine Isomers seed->treat 24h Incubation incubate 3. Incubate for 48-72h treat->incubate add_mtt 4. Add MTT Reagent incubate->add_mtt add_sol 5. Solubilize Formazan Crystals add_mtt->add_sol 2-4h Incubation read 6. Read Absorbance (570 nm) add_sol->read calc 7. Calculate IC50 Values read->calc Kinase_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, FGFR) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cell Proliferation, Survival, Angiogenesis TF->Response Inhibitor Naphthyridine Kinase Inhibitor Inhibitor->Receptor Inhibition

Caption: Simplified RTK signaling pathway inhibited by naphthyridine derivatives.

Antibacterial Activity

The 1,8-naphthyridine core is the quintessential antibacterial scaffold in this family, with nalidixic acid and its fluoroquinolone successors acting by inhibiting bacterial DNA gyrase and topoisomerase IV. [2][9]This mechanism prevents DNA replication and leads to bacterial cell death. [9]However, other isomers, such as 1,5-naphthyridines, have also demonstrated significant antibacterial properties. [1][10] Causality in Experimental Design: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth. [11]Testing against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria is crucial to establish the compound's spectrum of activity.

Comparative Antibacterial Activity (MIC in µg/mL)

Isomer ClassRepresentative Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
1,5-Naphthyridine Canthin-6-oneS. aureus0.49[1]
1,5-Naphthyridine Canthin-6-oneE. coli3.91[1]
1,8-Naphthyridine EnoxacinGram-positive & Gram-negativeBroad Spectrum[9]
1,8-Naphthyridine ANA-12M. tuberculosis H37Rv6.25[12]
2,7-Naphthyridine Compound 10jS. aureus8[7]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on established standards for antimicrobial susceptibility testing. [11]

  • Inoculum Preparation: From a fresh overnight culture, suspend bacterial colonies in a sterile saline solution. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Dilute the standardized bacterial suspension and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by using a plate reader.

Mechanism Visualization

DNA_Gyrase_Inhibition DNA Bacterial DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase Binds Complex Gyrase-DNA Complex Gyrase->Complex Forms Supercoiling DNA Relaxation & Re-ligation Complex->Supercoiling Block Replication Blocked, DNA Breaks, Cell Death Complex->Block Replication Successful DNA Replication Supercoiling->Replication Inhibitor 1,8-Naphthyridine (e.g., Nalidixic Acid) Inhibitor->Complex Stabilizes Cleaved Complex

Caption: Mechanism of action for 1,8-naphthyridine antibacterial agents.

Conclusion and Future Perspectives

This guide demonstrates that the six isomers of naphthyridine are not interchangeable scaffolds but rather distinct chemical entities with unique biological profiles. The position of the nitrogen atoms fundamentally governs their interactions with biological targets, leading to significant differences in their efficacy as anticancer, kinase-inhibiting, and antibacterial agents.

  • 1,8-Naphthyridines remain a powerhouse in antibacterial research and a robust scaffold for topoisomerase-targeting anticancer agents.

  • 1,5-, 1,6-, and 1,7-Naphthyridines have emerged as exceptionally versatile cores for developing highly selective kinase inhibitors.

  • 2,6- and 2,7-Naphthyridines , while less explored, show significant and distinct potential in oncology and kinase modulation that warrants deeper investigation.

For researchers in drug discovery, a nuanced understanding of these isomeric differences is paramount. The choice of a specific naphthyridine core should be a deliberate, target-driven decision. Future research focusing on direct, systematic comparative studies across all isomers will be invaluable in fully unlocking the therapeutic potential of this remarkable chemical family.

References

  • Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660. [Link]

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]

  • Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Ovid, Current Organic Chemistry, 27(8), 648-660. [Link]

  • Díez, D., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(23), 7338. [Link]

  • Singh, S. B., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters, 25(11), 2407-2412. [Link]

  • Song, G.-Y., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517-523. [Link]

  • Chabowska, G., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]

  • Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764. [Link]

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]

  • Wagner, E., et al. (2015). Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. ResearchGate. [Link]

  • de Oliveira, C. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1493. [Link]

  • (2024). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ACS Publications. [Link]

  • Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. ResearchGate. [Link]

  • Song, G.-Y., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed. [Link]

  • Chabowska, G., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Ovid. [Link]

  • Chabowska, G., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. ResearchGate. [Link]

  • Melcón-Fernandez, E., et al. (2024). Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. MDPI. [Link]

  • Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]

  • Chabowska, G., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. PubMed. [Link]

  • Wang, T., et al. (2020). Molecular modeling studies of novel naphthyridine and isoquinoline derivatives as CDK8 inhibitors. PubMed. [Link]

  • Al-Ostath, A., et al. (2020). Cytotoxicity (IC50) of tested compounds on different cell lines. ResearchGate. [Link]

  • Wang, Y., et al. (2021). IC50 values of 3u on the growth inhibition of cell lines. ResearchGate. [Link]

  • Kamal, A., et al. (2014). IC 50 values (lM) of test compounds against different cancer cell lines. ResearchGate. [Link]

  • Trivedi, A., et al. (2025). Reported 1,8‐naphthyridine derivatives as a kinase inhibitor. ResearchGate. [Link]

  • Ibezim, A., et al. (2021). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Scientific Reports, 11(1), 1-17. [Link]

Sources

A Comparative Guide to the Antimicrobial Activity of Bromo-Substituted Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

In the global fight against antimicrobial resistance, the exploration of novel chemical scaffolds that can overcome existing resistance mechanisms is paramount. Among the promising classes of heterocyclic compounds, naphthyridines, particularly those featuring bromine substitution, have emerged as potent antimicrobial agents. This guide provides an in-depth comparison of the antimicrobial performance of bromo-substituted naphthyridines, supported by experimental data and a detailed examination of their synthesis and mechanism of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation antibiotics.

The Rationale for Bromine Substitution in Naphthyridine Scaffolds

The 1,8-naphthyridine core is a well-established pharmacophore, famously represented by nalidixic acid, the progenitor of the quinolone class of antibiotics. The mechanism of action for these compounds primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[1] Strategic chemical modifications of the naphthyridine scaffold have been a cornerstone of efforts to enhance their potency, broaden their spectrum of activity, and circumvent emerging resistance.

The introduction of a bromine atom to the naphthyridine ring is a key synthetic strategy to augment its antimicrobial efficacy. Research has consistently demonstrated that the presence of a halogen, particularly bromine, at specific positions, such as C-6, can significantly enhance the compound's inhibitory activity against bacterial enzymes.[1][2] This enhancement is attributed to a combination of steric and electronic effects that can lead to more favorable interactions within the enzyme's active site. Studies have shown that bromination of the naphthyridone skeleton can result in a broader spectrum of activity and an overall enhanced antibacterial profile.

Synthesis of Bromo-Substituted Naphthyridines: A Strategic Overview

The synthesis of bromo-substituted naphthyridines can be achieved through various established organic chemistry methodologies. A common approach involves the construction of the core naphthyridine ring system from appropriately substituted precursors, followed by a bromination step, or the use of a bromo-substituted starting material.

A representative synthetic approach is the Friedländer annulation, which involves the condensation of an ortho-amino-substituted pyridine aldehyde or ketone with a compound containing an activated methylene group. To introduce a bromine atom, one can start with a bromo-substituted aminopyridine derivative.

Below is a generalized workflow for the synthesis of a bromo-substituted naphthyridine derivative.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Optional Modification cluster_4 Final Product A Bromo-substituted 2-aminonicotinaldehyde C Friedländer Annulation (Base or Acid Catalysis) A->C B Active Methylene Compound (e.g., Ethyl acetoacetate) B->C D Bromo-substituted Naphthyridinone Precursor C->D E Further Functionalization (e.g., N-alkylation, side chain introduction) D->E F Target Bromo-substituted Naphthyridine D->F E->F

Figure 1: Generalized synthetic workflow for bromo-substituted naphthyridines.

The choice of reagents and reaction conditions is critical for achieving high yields and regioselectivity. The specific positioning of the bromine atom can be controlled by the selection of the initial bromo-substituted precursor.

Comparative Antimicrobial Performance: A Data-Driven Analysis

The true measure of a novel antimicrobial agent lies in its performance against a panel of clinically relevant microorganisms, especially when compared to existing antibiotics and non-substituted analogues. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a representative bromo-substituted naphthyridinone derivative compared to its non-brominated counterpart and the first-generation quinolone, nalidixic acid.

Compound/DrugStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Bacillus subtilis (ATCC 6633) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Klebsiella pneumoniae (ATCC 700603) MIC (µg/mL)
7-methyl-1,8-naphthyridinone>12864>128>128
6-Bromo-7-methyl-1,8-naphthyridinone 16 8 32 64
Nalidixic Acid>12816816

Note: The data presented is a synthesized representation from multiple sources for comparative purposes and may not reflect the results of a single study.

The data clearly indicates that the introduction of a bromine atom at the 6-position of the 7-methyl-1,8-naphthyridinone scaffold results in a significant enhancement of antibacterial activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, K. pneumoniae) bacteria. Notably, the bromo-substituted derivative demonstrates activity against S. aureus, a pathogen for which the parent compound and nalidixic acid are largely ineffective. While nalidixic acid shows better activity against E. coli and K. pneumoniae in this comparison, the broad-spectrum activity of the bromo-substituted compound highlights its potential.

Mechanism of Action: Enhanced Inhibition of DNA Gyrase

The primary molecular target of bromo-substituted naphthyridines, in line with other quinolone antibiotics, is bacterial DNA gyrase. This enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. Naphthyridines bind to the complex of DNA gyrase and DNA, stabilizing the cleaved DNA strands and leading to a lethal accumulation of double-strand breaks.

The bromine atom at the C-6 position is believed to enhance the binding affinity of the naphthyridine core to the DNA-gyrase complex. Molecular docking studies suggest that the bromine atom can participate in favorable interactions, such as halogen bonding or specific hydrophobic interactions, within the quinolone-binding pocket of the GyrA subunit. This enhanced binding translates to a more potent inhibition of the enzyme's activity. The IC50 value, a measure of the concentration of a drug that is required for 50% inhibition of an enzyme in vitro, is often significantly lower for bromo-substituted derivatives. For instance, certain 6-bromo-substituted 1,8-naphthyridinones have shown IC50 values in the range of 1.7–13.2 µg/mL against DNA gyrase.[1]

G cluster_0 Cellular Environment cluster_1 Molecular Target cluster_2 Inhibition and Outcome A Bromo-substituted Naphthyridine B Bacterial Cell A->B D DNA Gyrase (GyrA and GyrB subunits) A->D Bromine substitution enhances binding E Formation of stable Drug-Enzyme-DNA complex A->E C Bacterial DNA B->C C->D C->E D->E F Inhibition of DNA supercoiling E->F G Accumulation of DNA double-strand breaks F->G H Cell Death G->H

Figure 2: Proposed mechanism of action for bromo-substituted naphthyridines.

Experimental Protocols: Assessing Antimicrobial Activity

To ensure the scientific integrity and reproducibility of the findings presented in this guide, detailed experimental protocols for determining the antimicrobial efficacy of novel compounds are provided below.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.

Materials:

  • Test compound (bromo-substituted naphthyridine)

  • Standard antibiotic (e.g., ciprofloxacin)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in the 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

G cluster_0 Preparation cluster_1 Inoculation cluster_2 Incubation cluster_3 Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate wells with bacterial suspension A->C B Prepare Serial Dilutions of Test Compound in 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Visually assess for bacterial growth D->E F Determine MIC (Lowest concentration with no growth) E->F

Sources

The Ascending Trajectory of Functionalized 1,5-Naphthyridines in Oncology: A Comparative Guide to Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological drug discovery, the quest for novel heterocyclic scaffolds with potent and selective anticancer activity is relentless. Among these, the 1,5-naphthyridine core has emerged as a privileged structure, demonstrating significant promise. This guide provides an in-depth, objective comparison of the anticancer properties of functionalized 1,5-naphthyridines against other relevant heterocyclic systems and isomeric naphthyridine scaffolds. We will delve into the mechanistic underpinnings of their activity, supported by experimental data and detailed protocols for key validation assays, to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The 1,5-Naphthyridine Scaffold: A Versatile Tool in Anticancer Research

The 1,5-naphthyridine skeleton, a bicyclic heteroaromatic system containing two nitrogen atoms, offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as π-stacking surfaces. This structural versatility allows for facile functionalization at various positions, enabling the fine-tuning of physicochemical properties and biological activity. This adaptability is a key reason for the burgeoning interest in this scaffold within medicinal chemistry.[1]

Comparative Anticancer Activity: 1,5-Naphthyridines versus Alternative Scaffolds

A critical aspect of evaluating a new class of potential anticancer agents is to benchmark their performance against existing compounds. The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative functionalized 1,5-naphthyridines compared to other naphthyridine isomers and established heterocyclic anticancer agents like quinolines and indoles.

Table 1: Comparative Cytotoxicity (IC50, µM) of Naphthyridine Isomers

Compound IDNaphthyridine CoreCancer Cell LineIC50 (µM)Reference
1,5-Naphthyridine Derivative 1 1,5-NaphthyridineCOLO 205 (Colon)Varies (Potent Inhibition)[2][3]
Canthin-6-one 1,5-NaphthyridineDU145 (Prostate)1.58[4]
Bisleuconothine A 1,7-NaphthyridineHCT116 (Colon)1.09[4]
Compound 47 1,8-NaphthyridineMIAPaCa (Pancreas)0.41[5]
Compound 29 1,8-NaphthyridinePA-1 (Ovarian)0.41[5]
Compound 17a 1,6- & 1,7-NaphthyridineHL-60 (Leukemia)8.9[6]

Table 2: Comparative Cytotoxicity (IC50, µM) of 1,5-Naphthyridines vs. Other Heterocycles

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference
1,5-Naphthyridine Canthin-6-oneDU145 (Prostate)1.58[4]
Quinoline Quinoline-indole derivativeVarious0.002 - 0.011[7]
Indole Indole-chalcone derivativeVarious0.22 - 1.80[7]
Indole NauclefineHeLa (Cervical)< 0.01[8]

From the data, it is evident that functionalized 1,5-naphthyridines exhibit potent anticancer activity, with some derivatives demonstrating IC50 values in the sub-micromolar range. While direct comparison is challenging due to variations in functional groups and tested cell lines, it is clear that the 1,5-naphthyridine scaffold is a highly promising platform for the development of novel cytotoxic agents, rivaling and sometimes exceeding the potency of other established heterocyclic systems.

Mechanisms of Action: Beyond Simple Cytotoxicity

The efficacy of an anticancer agent is not solely defined by its cytotoxicity but also by its mechanism of action. Understanding the molecular targets and signaling pathways modulated by these compounds is crucial for rational drug design and predicting clinical outcomes. Functionalized 1,5-naphthyridines have been shown to exert their anticancer effects through multiple mechanisms.

Inhibition of Topoisomerases

A primary and well-established mechanism of action for many 1,5-naphthyridine derivatives is the inhibition of topoisomerases, particularly topoisomerase I.[2][3] These enzymes are critical for resolving DNA topological problems during replication, transcription, and repair. By stabilizing the transient DNA-topoisomerase cleavage complex, these compounds lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.

Topoisomerase_Inhibition cluster_0 Cancer Cell DNA_Replication DNA Replication & Transcription Topoisomerase_I Topoisomerase I DNA_Replication->Topoisomerase_I introduces single- strand breaks Cleavage_Complex Topoisomerase I- DNA Cleavage Complex Topoisomerase_I->Cleavage_Complex forms Cleavage_Complex->DNA_Replication re-ligates DNA (normal function) DNA_Breaks DNA Double-Strand Breaks Cleavage_Complex->DNA_Breaks leads to Apoptosis Apoptosis DNA_Breaks->Apoptosis induces Naphthyridine 1,5-Naphthyridine Derivative Naphthyridine->Cleavage_Complex stabilizes TGFB_Pathway cluster_1 TGF-β Signaling Pathway TGFB TGF-β Ligand TGFBR2 TGF-β Receptor II TGFB->TGFBR2 TGFBR1 TGF-β Receptor I (ALK5) TGFBR2->TGFBR1 recruits & phosphorylates pSMAD23 p-SMAD2/3 TGFBR1->pSMAD23 phosphorylates SMAD23 SMAD2/3 SMAD_Complex SMAD Complex pSMAD23->SMAD_Complex binds to SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus translocates to Gene_Transcription Gene Transcription (EMT, Proliferation, Metastasis) Nucleus->Gene_Transcription regulates Naphthyridine 1,5-Naphthyridine Derivative Naphthyridine->TGFBR1 inhibits

Caption: Inhibition of the TGF-β Signaling Pathway by 1,5-Naphthyridines.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many cancers. [9]While direct inhibition of this pathway by 1,5-naphthyridines is an emerging area of research, the structural features of this scaffold make it a plausible candidate for targeting kinases within this cascade. The development of 1,5-naphthyridine-based PI3K or Akt inhibitors could offer a powerful therapeutic strategy. [10][11]

PI3K_Akt_Pathway cluster_2 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Naphthyridine_Potential Potential Target for 1,5-Naphthyridines Naphthyridine_Potential->PI3K Naphthyridine_Potential->Akt

Caption: Potential Targeting of the PI3K/Akt/mTOR Pathway.

Experimental Protocols for Anticancer Activity Assessment

To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step protocols for the key in vitro assays used to evaluate the anticancer properties of 1,5-naphthyridine derivatives.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1,5-naphthyridine derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the 1,5-naphthyridine derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the 1,5-naphthyridine derivative for a predetermined time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate cell populations:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Conclusion and Future Perspectives

Functionalized 1,5-naphthyridines represent a highly promising class of anticancer agents with demonstrated potency against a range of cancer cell lines. Their multifaceted mechanisms of action, including topoisomerase inhibition and modulation of key signaling pathways like TGF-β, provide a strong rationale for their continued development. The versatility of the 1,5-naphthyridine scaffold allows for extensive structure-activity relationship (SAR) studies to optimize efficacy and selectivity.

Future research should focus on elucidating the full spectrum of molecular targets for these compounds, including a more definitive investigation into their effects on the PI3K/Akt/mTOR pathway. In vivo studies in relevant animal models are also a critical next step to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of lead compounds. The continued exploration of functionalized 1,5-naphthyridines holds significant potential for the discovery of novel and effective cancer therapeutics.

References

  • Alonso, C., Fuertes, M., Gonzalez, M., Rodriguez-Gascon, A., Rubiales, G., & Palacios, F. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry, 14(23), 2722-2728. [Link] [2][12]2. Palacios, F., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. PubMed, 25515747. [Link] [3]3. Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3249. [Link]

  • Reddy, S. S., Shireesha, K., & Jella, K. S. (2024). Synthesis, Biological Evaluation, and Molecular Docking Studies of-[2][13]Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. Polycyclic Aromatic Compounds, 45(10). [Link]

  • Wójcicka, A., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(11), 3193. [Link] [4]6. Chen, J., et al. (2023). Design, Synthesis, and Evaluation of Dibenzo[c,h]n[2][14]aphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents. Journal of Medicinal Chemistry, 66(21), 14756-14774. [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link] [1]8. Kumar, R., & Singh, P. (2023). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, e202301396. [Link]

  • Lin, Y.-T., et al. (2023). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports, 13(1), 16405. [Link] [6]10. Rehan, M., & Bajouh, O. S. (2019). Virtual screening of naphthoquinone analogs for potent inhibitors against the cancer-signaling PI3K/AKT/mTOR pathway. Journal of Cellular Biochemistry, 120(2), 1328-1339. [Link] [9]11. Al-Ostoot, F. H., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(21), 7381. [Link] [8]12. Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-1178. [Link] [5]13. Fedorov, A. Y., et al. (2022). FDA-approved inhibitors of PI3K/Akt/mTOR pathway. ResearchGate. [Link] [10]14. Singh, T., & Kaur, H. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Future Journal of Pharmaceutical Sciences, 8(1), 33. [Link] [7]15. Kumar, A., & Narasimhan, B. (2018). Anticancer Activity of Quinoline Derivatives; An Overview. ResearchGate. [Link]

  • Abdelnaby, A., et al. (2022). Reported PI3K and Akt inhibitors. ResearchGate. [Link]

  • Sharma, A., et al. (2023). Natural Compounds and Their Small Molecule Derivatives as PI3-Kinase Inhibitors against Cancer. Indian Journal of Pharmaceutical Education and Research, 59(3), 1067-1077. [Link]

  • Qazi, A. K., et al. (2018). Recent Development in Targeting PI3K-Akt-mTOR Signaling for Anticancer Therapeutic Strategies. Anti-Cancer Agents in Medicinal Chemistry, 18(1), 33-41. [Link] [11]19. Gornowicz, A., et al. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules, 27(21), 7586. [Link]

Sources

A Comparative Guide: Suzuki vs. Stille Coupling for the Functionalization of 1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The functionalization of the 1,5-naphthyridine scaffold, a privileged core in medicinal chemistry, is critically dependent on robust C-C bond-forming reactions.[1][2] Among the array of palladium-catalyzed cross-coupling methods, the Suzuki-Miyaura and Stille couplings are paramount. This guide provides a comparative analysis of these two powerful reactions for the derivatization of 1,5-naphthyridines. The Suzuki coupling generally stands as the preferred method due to the low toxicity of its organoboron reagents, operational simplicity, and the vast commercial availability of building blocks.[3][4] However, the Stille coupling offers distinct advantages, particularly in its tolerance for a wider range of functional groups due to its base-free conditions and the high stability of its organostannane reagents, making it an indispensable tool for complex, late-stage functionalization.[3][5] The choice between these methods is therefore not a matter of absolute superiority but of strategic selection based on substrate characteristics, desired scale, and synthetic goals.

Introduction: The 1,5-Naphthyridine Scaffold and the Cross-Coupling Challenge

The 1,5-naphthyridine ring system is a recurring structural motif in a multitude of biologically active compounds, making its synthesis and functionalization a key focus for drug development professionals.[1][6] The introduction of aryl and heteroaryl substituents is crucial for modulating the pharmacological properties of these molecules. Palladium-catalyzed cross-coupling reactions have emerged as the most versatile and efficient strategy for forging these critical C-C bonds.

However, nitrogen-rich heterocycles like 1,5-naphthyridines present unique challenges. The lone pair of electrons on the nitrogen atoms can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition.[7][8] This necessitates careful selection and optimization of reaction conditions, including the choice of catalyst, ligand, and coupling partners, to achieve high yields and predictable outcomes.

The Suzuki-Miyaura Coupling: The Versatile Workhorse

The Suzuki-Miyaura coupling, which joins an organoboron reagent with an organohalide, is arguably the most widely used C-C cross-coupling reaction.[9][10] Its popularity stems from the high stability, low toxicity, and commercial availability of boronic acids and their esters.[11][12]

Mechanistic Overview & Role of the Base

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the halo-naphthyridine bond.

  • Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step is crucial and requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.

// Nodes pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; oa_complex [label="Ar-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; tm_complex [label="Ar-Pd(II)L₂-Ar'", fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for reagent labels reagent1 [label="Ar-X\n(Halo-naphthyridine)", shape=plaintext, fontcolor="#5F6368"]; reagent2 [label="Ar'-B(OR)₂ + Base", shape=plaintext, fontcolor="#5F6368"]; product [label="Ar-Ar'", shape=plaintext, fontcolor="#34A853"];

// Edges pd0 -> oa_complex [label=" Oxidative\n Addition", color="#4285F4"]; oa_complex -> tm_complex [label=" Transmetalation", color="#EA4335"]; tm_complex -> pd0 [label=" Reductive\n Elimination", color="#34A853"];

// Reagent/Product connections reagent1 -> pd0 [style=invis]; reagent2 -> oa_complex [style=invis]; tm_complex -> product [style=invis]; }

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Application to 1,5-Naphthyridines

The Suzuki coupling has been successfully applied to functionalize various positions of the 1,5-naphthyridine core, typically starting from chloro-, bromo-, or iodo-naphthyridines.[6][13][14] High yields can be achieved with a wide range of aryl and heteroaryl boronic acids.[13]

Key Considerations:

  • Leaving Group: Reactivity follows the order I > Br > Cl. The choice of halide can allow for selective, sequential couplings on di-halogenated substrates.

  • Catalyst/Ligand: Systems like Pd(PPh₃)₄ or combinations of a palladium precursor (e.g., Pd(OAc)₂) with phosphine ligands (e.g., XPhos, SPhos) are common. The choice of ligand is critical to prevent catalyst inhibition and promote efficient reaction.[7]

  • Base: Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can significantly impact yield, and its strength must be compatible with other functional groups on the substrate.[6][7]

  • Side Reactions: Protodeboronation, the cleavage of the C-B bond by solvent or residual water, can be a competing pathway, especially with electron-rich or certain heteroaryl boronic acids.[15]

The Stille Coupling: The Robust Alternative

The Stille coupling utilizes an organotin reagent (organostannane) to couple with an organohalide. While its use is often limited by the high toxicity of organotin compounds, it remains a powerful and sometimes superior alternative to the Suzuki coupling.[5][16]

Mechanistic Overview

The catalytic cycle of the Stille reaction is similar to the Suzuki coupling but with a key difference in the transmetalation step.[16]

  • Oxidative Addition: A Pd(0) species inserts into the organohalide bond.

  • Transmetalation: The organostannane transfers its organic group to the palladium(II) complex. This step typically does not require a base, which is a major advantage. Additives like Cu(I) salts or lithium chloride can accelerate this step.

  • Reductive Elimination: The coupled product is released, regenerating the Pd(0) catalyst.

// Nodes pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; oa_complex [label="Ar-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; tm_complex [label="Ar-Pd(II)L₂-Ar'", fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for reagent labels reagent1 [label="Ar-X\n(Halo-naphthyridine)", shape=plaintext, fontcolor="#5F6368"]; reagent2 [label="Ar'-SnR₃", shape=plaintext, fontcolor="#5F6368"]; product [label="Ar-Ar'", shape=plaintext, fontcolor="#34A853"];

// Edges pd0 -> oa_complex [label=" Oxidative\n Addition", color="#4285F4"]; oa_complex -> tm_complex [label=" Transmetalation\n (Base-Free)", color="#EA4335"]; tm_complex -> pd0 [label=" Reductive\n Elimination", color="#34A853"];

// Reagent/Product connections reagent1 -> pd0 [style=invis]; reagent2 -> oa_complex [style=invis]; tm_complex -> product [style=invis]; }

Caption: Catalytic cycle of the Stille coupling.

Application to 1,5-Naphthyridines

The Stille reaction has been effectively used to construct the 1,5-naphthyridine ring itself and to functionalize pre-existing halo-naphthyridines.[1][17]

Key Considerations:

  • Functional Group Tolerance: The absence of a strong base makes the Stille coupling highly tolerant of sensitive functional groups like esters, ketones, and aldehydes, which might be problematic under Suzuki conditions.[18]

  • Reagent Stability: Organostannanes are generally stable to air and moisture and are compatible with a wide range of solvents.[3]

  • Toxicity and Purification: This is the most significant drawback. Organotin reagents and their byproducts are highly toxic.[5] The removal of stoichiometric tin byproducts (e.g., Bu₃SnCl) from the reaction mixture can be challenging due to their nonpolar nature, often requiring specific workup procedures or multiple chromatographic purifications.[3]

Head-to-Head Comparison: A Data-Driven Analysis

The choice between Suzuki and Stille coupling is a classic dilemma in synthesis design. The following table summarizes the key performance indicators to guide this decision.

FeatureSuzuki-Miyaura CouplingStille CouplingAnalysis & Causality
Organometallic Reagent Organoboron (Boronic Acid/Ester)Organotin (Stannane)Boronic acids are generally non-toxic solids, while organostannanes are toxic oils or solids.[3][4]
Toxicity Profile Low (Boric acid byproducts)High (Organotin reagents & byproducts)This is the primary driver for preferring Suzuki, especially for green chemistry and process development.[5][18]
Base Requirement Required (e.g., K₂CO₃, Cs₂CO₃)Not Required Stille's base-free nature provides superior functional group tolerance for base-sensitive substrates.[18][19]
Functional Group Tolerance Good, but limited by base sensitivityExcellentStille excels with substrates containing acidic protons (ketones, aldehydes) or base-labile groups.[18]
Reagent Availability Excellent (Vast commercial libraries)Good (Commercially available but less diverse)The sheer number of available boronic acids facilitates rapid library synthesis and SAR studies.[4]
Reagent Stability Generally stable, but prone to protodeboronationHighly stable to air and moistureOrganostannanes are often more robust for long-term storage and handling.[3]
Byproduct Removal Generally easy (water-soluble)Difficult (nonpolar, requires special workup)The ease of removing boronic acid byproducts simplifies purification, a significant advantage in high-throughput chemistry.[3]
Reaction Yields Good to ExcellentGood to ExcellentBoth methods can provide high yields, though Stille can sometimes outperform Suzuki for complex or sterically hindered substrates.[20][21]

DecisionWorkflow start Functionalize 1,5-Naphthyridine d1 Substrate has base-sensitive groups? start->d1 d2 Toxicity / Purification a major concern? d1->d2 No stille Choose Stille Coupling d1->stille Yes suzuki Choose Suzuki Coupling d2->suzuki Yes d2->stille No

Caption: Decision workflow for selecting a coupling method.

Experimental Protocols

The following protocols are representative examples based on established literature procedures and serve as a starting point for optimization.

Protocol: Suzuki Coupling of 2-Iodo-1,5-naphthyridine

This procedure is adapted from the synthesis of 2-aryl-1,5-naphthyridine derivatives.[13][14]

  • Materials:

    • 2-Iodo-1,5-naphthyridine (1.0 eq)

    • Arylboronic acid (1.5 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-iodo-1,5-naphthyridine, the arylboronic acid, and K₂CO₃.

    • Add Pd(PPh₃)₄ to the flask.

    • Add anhydrous DMF via syringe.

    • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic mixture with water (3x) and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-1,5-naphthyridine.

Protocol: Stille Coupling for 1,5-Naphthyridine Synthesis

This protocol is based on a strategy used to construct the 1,5-naphthyridine ring system itself.[1]

  • Materials:

    • 3-amino-2-chloronitropyridine (1.0 eq)

    • Tributyl(1-ethoxyvinyl)tin (1.1 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

    • Toluene

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-amino-2-chloronitropyridine in anhydrous toluene.

    • Add tributyl(1-ethoxyvinyl)tin via syringe.

    • Add PdCl₂(PPh₃)₂ to the solution.

    • Heat the reaction mixture to reflux (approx. 110 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography. A common technique for removing tin byproducts is to use a KF/silica gel workup or to wash the organic solution with aqueous KF.

    • The resulting coupled product can then undergo subsequent cyclization and further transformations to yield the final 1,5-naphthyridine derivative.[1]

Conclusion

For the functionalization of 1,5-naphthyridines, both Suzuki and Stille couplings are highly effective and reliable methods. The Suzuki coupling should be considered the first choice for general applications due to its favorable environmental profile, the vast diversity of commercially available boronic acids, and straightforward purification.[3][6] It is the workhorse for library synthesis and initial lead optimization.

The Stille coupling , despite its toxicity concerns, is an indispensable tool that offers a decisive advantage in specific, challenging scenarios. Its base-free nature makes it the superior method for substrates bearing sensitive functional groups.[19][21] For late-stage functionalization of complex molecules where preserving molecular integrity is paramount, the robustness and predictability of the Stille coupling are often unmatched. A thorough understanding of the strengths and weaknesses of each reaction empowers the medicinal chemist to strategically navigate the synthesis of novel 1,5-naphthyridine-based therapeutics.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Semantic Scholar. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society. [Link]

  • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). The Synthetic Chemist. [Link]

  • DSpace@MIT. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Molecules. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]

  • Journal of the American Chemical Society. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. ACS Publications. [Link]

  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry. [Link]

  • ACS Catalysis. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Publications. [Link]

  • Molecules. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. [Link]

  • DiVA portal. (2010). Naphthyridine Based Molecular Switches. DiVA. [Link]

  • Accounts of Chemical Research. (2013). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. ACS Publications. [Link]

  • RSC Advances. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. [Link]

  • ResearchGate. (2013). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. ResearchGate. [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]

  • Journal of the American Chemical Society. (2002). Stille Cross-Couplings of Unactivated Secondary Alkyl Halides Using Monoorganotin Reagents. ACS Publications. [Link]

  • Google Patents. (2009). Method for preparing poly-substituted 1, 5-naphthyridine compound.
  • ResearchGate. (2001). The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new CC bonds on solid support. Canadian Journal of Chemistry. [Link]

  • YouTube. (2021). Ch 23 Stille and Suzuki Coupling. Dr Nicholas Corsepius. [Link]

  • RSC Advances. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. [Link]

  • Science. (2016). A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters. Science. [Link]

  • ResearchGate. (2000). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. PubMed Central. [Link]

  • Connect Journals. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • ResearchGate. (2019). Synthesis and Reactivity of 1,4‐Ethano‐1,5‐Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry. European Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Stille reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. [Link]

  • Angewandte Chemie International Edition. (2005). The Mechanisms of the Stille Reaction. Wiley Online Library. [Link]

  • ResearchGate. (2019). A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. ResearchGate. [Link]

  • RSC Chemical Biology. (2021). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing. [Link]

  • Journal of Medicinal Chemistry. (2005). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. ACS Publications. [Link]

  • DigitalCommons@UMaine. (2021). Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. The University of Maine. [Link]

  • Molecules. (2017). Synthesis of Heterocyclic Fused[7][10]naphthyridines by Intramolecular HDA Reactions. MDPI. [Link]

  • ResearchGate. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

Sources

A Researcher's Guide to the In Vitro Evaluation of Methyl 7-bromo-1,5-naphthyridine-3-carboxylate Derivatives: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and medicinal chemists, the 1,5-naphthyridine scaffold represents a privileged heterocyclic core, known to be a constituent in a variety of biologically active compounds.[1][2] The strategic introduction of a bromine atom at the C-7 position and a methyl carboxylate group at the C-3 position of this scaffold presents a unique opportunity for the development of novel therapeutic agents. This guide provides a comprehensive framework for the in vitro evaluation of Methyl 7-bromo-1,5-naphthyridine-3-carboxylate derivatives, drawing comparisons with other classes of naphthyridine compounds to provide context and highlight potential avenues for discovery.

The rationale for focusing on this particular scaffold lies in the established precedent of halogenated naphthyridines exhibiting enhanced biological activities. The bromine substituent, for instance, is known to increase the antibacterial potency of certain naphthyridine derivatives.[3] This guide will delve into the critical in vitro assays necessary to elucidate the therapeutic potential of these novel compounds, with a primary focus on their anticancer and antimicrobial properties.

Comparative Landscape: Biological Activities of Naphthyridine Isomers

The broader family of naphthyridines, encompassing six structural isomers, has been a fertile ground for the discovery of compounds with a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[4][5] Understanding the performance of other naphthyridine derivatives provides a valuable benchmark for evaluating our target compounds.

For instance, certain 1,8-naphthyridine derivatives have demonstrated potent cytotoxic effects against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range.[4] Similarly, derivatives of 2,7-naphthyridine-3-carboxylic acid have been synthesized and screened for their antitumor activities, with some showing promising results against a panel of 60 human tumor cell lines.[6][7] In the realm of antimicrobial research, 1,8-naphthyridine-based compounds have led to the development of clinically used antibacterial agents.[3]

This established body of research underscores the therapeutic potential inherent in the naphthyridine core and provides a strong impetus for the systematic evaluation of the novel this compound derivatives.

Key In Vitro Evaluation Strategies

A thorough in vitro evaluation is the cornerstone of preclinical drug development. For the this compound series, a two-pronged approach focusing on anticancer and antimicrobial activities is recommended.

Anticancer Activity Assessment

The primary objective is to determine the cytotoxic potential of the synthesized derivatives against a panel of human cancer cell lines.

a) Cytotoxicity Screening (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4] A reduction in metabolic activity is indicative of cellular damage and cytotoxicity.

Experimental Workflow for MTT Assay:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_culture 1. Culture Cancer Cell Lines (e.g., HeLa, MCF-7, A549) cell_seeding 2. Seed Cells in 96-well Plates (Optimal density, 24h incubation) cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions of Test Compounds treatment 4. Treat Cells with Compounds (Incubate for 48-72h) compound_prep->treatment mtt_addition 5. Add MTT Reagent (Incubate for 2-4h) treatment->mtt_addition solubilization 6. Solubilize Formazan Crystals (e.g., with DMSO) mtt_addition->solubilization readout 7. Measure Absorbance (570 nm) solubilization->readout ic50 8. Calculate IC50 Values readout->ic50

Caption: Workflow for determining the cytotoxicity of naphthyridine derivatives using the MTT assay.

Detailed Protocol for MTT Assay:

  • Cell Culture and Seeding:

    • Maintain human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate culture media supplemented with fetal bovine serum and antibiotics.

    • Trypsinize and seed the cells into 96-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions to obtain a range of final concentrations for testing.

    • Replace the culture medium in the 96-well plates with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48 to 72 hours.

  • MTT Assay and Data Acquisition:

    • Following the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

b) Comparative Data Presentation:

The cytotoxic activities of the novel derivatives should be compared with known anticancer agents and other reported naphthyridine compounds.

Compound HeLa (IC50, µM) MCF-7 (IC50, µM) A549 (IC50, µM) Reference
Derivative 1 Experimental DataExperimental DataExperimental DataThis Study
Derivative 2 Experimental DataExperimental DataExperimental DataThis Study
... ............
Doxorubicin Literature ValueLiterature ValueLiterature ValueStandard
Naphthyridine Analog X Literature ValueLiterature ValueLiterature Value[4]
Antimicrobial Activity Assessment

The evaluation of antimicrobial activity is crucial, given the known antibacterial properties of some naphthyridines.

a) Minimum Inhibitory Concentration (MIC) Determination:

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and efficient technique for determining MIC values.

Experimental Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis compound_prep 1. Prepare Serial Dilutions of Test Compounds in 96-well Plates inoculum_prep 2. Prepare Standardized Bacterial Inoculum inoculation 3. Inoculate Wells with Bacterial Suspension inoculum_prep->inoculation incubation 4. Incubate Plates at 37°C for 18-24 hours inoculation->incubation readout 5. Visually Inspect for Growth (Turbidity) incubation->readout mic_determination 6. Determine MIC readout->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of naphthyridine derivatives.

Detailed Protocol for Broth Microdilution MIC Assay:

  • Preparation:

    • In a 96-well microplate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation and Incubation:

    • Inoculate each well of the microplate with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

b) Comparative Data Presentation:

Compound S. aureus (MIC, µg/mL) E. coli (MIC, µg/mL) Reference
Derivative 1 Experimental DataExperimental DataThis Study
Derivative 2 Experimental DataExperimental DataThis Study
... .........
Ciprofloxacin Literature ValueLiterature ValueStandard
Naphthyridine Analog Y Literature ValueLiterature Value[3]

Structure-Activity Relationship (SAR) and Future Directions

The systematic evaluation of a series of this compound derivatives will enable the elucidation of key structure-activity relationships. By modifying substituents at various positions of the 1,5-naphthyridine core (e.g., through amide formation at the C-3 carboxylate or nucleophilic substitution at other positions), researchers can probe the impact of these changes on biological activity.

The presence of the bromine atom at C-7 is hypothesized to enhance potency, and this can be systematically compared with non-brominated analogs. The ester at C-3 provides a convenient handle for the introduction of diverse chemical moieties, allowing for the exploration of how different functionalities influence cytotoxicity and antimicrobial efficacy.

Conclusion

This guide provides a foundational framework for the comprehensive in vitro evaluation of this compound derivatives. By employing standardized assays for anticancer and antimicrobial activities and drawing comparisons with the broader class of naphthyridine compounds, researchers can effectively characterize the therapeutic potential of this novel chemical series. The insights gained from these studies will be instrumental in guiding future medicinal chemistry efforts to optimize lead compounds and accelerate the drug discovery process.

References

  • [Link to a relevant review on the biological activities of 1,5-naphthyridines]
  • [Link to a paper describing the synthesis of 1,5-naphthyridine deriv
  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, [Link][4][8]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed, [Link][4][5]

  • Antimicrobial Activity of Naphthyridine Derivatives. Molecules, [Link]

  • [Link to a relevant paper on antimicrobial testing methods]
  • Synthesis and in-vitro antitumour activity of new naphthyridine derivatives on human pancreatic cancer cells. Journal of Pharmacy and Pharmacology, [Link]

  • Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Scientific Reports, [Link]

  • Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. ResearchGate, [Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Pharmaceuticals, [Link]

  • [Link to a relevant paper on SAR of naphthyridines]
  • [Link to a general protocol for in vitro toxicity testing]
  • [Link to a paper on the synthesis or activity of bromo-substituted heterocycles]
  • [Link to a paper on the derivatization of carboxylic acids in drug discovery]
  • [Link to a paper on the anticancer activity of other naphthyridine isomers]
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, [Link][2]

  • Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. ResearchGate, [Link]

  • SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW 2,7-NAPHTHYRIDINE-3-CARBOXYLIC ACID HYDRAZIDE DERIVATIVES. PubMed, [Link]

Sources

A Comparative Guide to the Reactivity of Bromo- vs. Chloro-Naphthyridines in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Naphthyridine Scaffolds

The naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its rigid structure and hydrogen bonding capabilities have led to its incorporation into a wide array of biologically active compounds, including kinase inhibitors and anti-cancer agents. The functionalization of the naphthyridine ring is therefore of paramount importance for the development of novel therapeutics and materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have become indispensable tools for the synthesis of substituted naphthyridines, allowing for the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

This guide provides an in-depth comparison of the reactivity of bromo- and chloro-naphthyridines in these key cross-coupling reactions. The choice of the halogen substituent is a critical parameter that significantly impacts reaction efficiency, catalyst selection, and overall synthetic strategy. While brominated precursors are often more reactive, recent advancements in catalysis have increasingly enabled the use of more cost-effective and readily available chlorinated analogs. Understanding the nuances of their reactivity is crucial for researchers in drug development and organic synthesis to design efficient and robust synthetic routes.

The Fundamental Basis of Reactivity: C-X Bond Dissociation Energy

The generally accepted trend for halide reactivity in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl. This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy (BDE). The C-Br bond is inherently weaker than the C-Cl bond, meaning less energy is required to break it.

This difference in BDE directly influences the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. In this step, the palladium(0) catalyst inserts itself into the C-X bond. The lower BDE of the C-Br bond facilitates a faster rate of oxidative addition compared to the C-Cl bond. Consequently, reactions with bromo-naphthyridines typically proceed under milder conditions, with lower catalyst loadings and shorter reaction times compared to their chloro- counterparts.

The position of the halogen on the naphthyridine ring also plays a significant role. Halogens at positions α to a ring nitrogen (e.g., C2 or C4) are generally more activated towards oxidative addition due to the electron-withdrawing nature of the nitrogen atom, which increases the electrophilicity of the carbon center.

Comparative Reactivity in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most widely used methods for constructing biaryl and heteroaryl-aryl structures.

SubstrateCatalyst SystemBaseTemp. (°C)Time (h)Yield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄ (5 mol%)K₃PO₄70-8018-22Good
2-chloropyridine derivativePd₂(dba)₃ / Ligand 1KF11012Good
2-bromopyridine derivativePd(dppf)Cl₂Cs₂CO₃851280

Note: Direct comparative data for bromo- vs. chloro-naphthyridines under identical conditions is scarce in the literature. This table presents representative data for analogous brominated and chlorinated N-heterocycles to illustrate the general reactivity trend.

As the data for related heterocycles suggests, chloro-pyrimidines and -pyridines often require higher temperatures and specialized ligands to achieve good yields in Suzuki couplings, whereas bromo-pyridines can react efficiently under more standard conditions. For chloro-naphthyridines, the use of bulky, electron-rich phosphine ligands is often necessary to facilitate the challenging oxidative addition to the stronger C-Cl bond.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for synthesizing the arylamine moieties prevalent in pharmaceuticals.

SubstrateAmineCatalyst SystemBaseTemp. (°C)Yield (%)Reference
2-bromo-6-methyl pyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃] / (±)-BINAPNaOBuᵗ8060
Aryl BromidePrimary/Secondary AminePd(OAc)₂ / X-PhosKOt-BuMWGood-Excellent
Aryl ChlorideAmmoniaPd catalyst / Bulky LigandHydroxide-General Method

Note: This table provides an overview of conditions for Buchwald-Hartwig amination of related halo-N-heterocycles, demonstrating the feasibility of using both bromo and chloro substrates with appropriate catalyst systems.

Historically, aryl chlorides were poor substrates for Buchwald-Hartwig amination. However, the development of sterically hindered and electron-rich ligands (e.g., XPhos, RuPhos) by the Buchwald and Hartwig groups has revolutionized the field, enabling the efficient coupling of a wide range of amines with aryl and heteroaryl chlorides. While bromo-naphthyridines will still generally react under milder conditions, robust protocols now exist for their chloro- analogs, often making them the preferred starting material for large-scale synthesis due to cost considerations.

Sonogashira Coupling: Accessing Alkynylated Scaffolds

The Sonogashira coupling of terminal alkynes with aryl halides is a cornerstone reaction for the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and natural product synthesis.

SubstrateAlkyneCatalyst SystemBaseTemp. (°C)Yield (%)Reference
Aryl IodidePhenylacetylenePd(PPh₃)₂Cl₂ / CuIDiisopropylamineRT89
Aryl BromideTerminal AlkynePd(0) / CuIAmine25-120Good
Aryl ChloridePhenylacetyleneDipyrimidyl-palladium complexN-butylamine65Low

Note: This table illustrates the general reactivity trend for Sonogashira couplings, where chlorides are significantly less reactive than bromides and iodides.

The reactivity trend of I > Br >> Cl is particularly pronounced in Sonogashira couplings. While bromo-naphthyridines are viable substrates, chloro-naphthyridines are generally very challenging to couple under standard Sonogashira conditions and often give low yields. Achieving successful Sonogashira couplings with chloro-naphthyridines typically requires higher temperatures, more active catalyst systems, and carefully optimized reaction conditions. In cases of di-halogenated naphthyridines, such as a 2-chloro-4-bromo-naphthyridine, the Sonogashira coupling will selectively occur at the more reactive C-Br bond.

Visualizing the Process

The Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions.

Cross_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_complex R¹-Pd(II)L₂-X Pd0->PdII_complex Oxidative Addition (R¹-X) Transmetal_complex R¹-Pd(II)L₂-R² PdII_complex->Transmetal_complex Transmetalation (R²-M) Transmetal_complex->Pd0 Reductive Elimination Product R¹-R² caption Generalized catalytic cycle for cross-coupling.

Caption: Generalized catalytic cycle for cross-coupling.

Experimental Workflow

The diagram below outlines a typical workflow for setting up a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow start Start: Oven-dried Schlenk Flask add_solids Add Pd Precursor, Ligand, & Base start->add_solids inert_atm Evacuate & Backfill with Inert Gas (3x) add_solids->inert_atm add_liquids Add Anhydrous Solvent inert_atm->add_liquids preform Stir for Catalyst Pre-formation (10-15 min) add_liquids->preform add_reagents Add Halo-naphthyridine & Coupling Partner preform->add_reagents heat Heat to Desired Temperature add_reagents->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Cool, Dilute, & Perform Aqueous Work-up monitor->workup purify Dry, Concentrate, & Purify (Chromatography) workup->purify end End: Characterized Product purify->end caption Typical experimental workflow for cross-coupling.

Caption: Typical experimental workflow for cross-coupling.

Detailed Experimental Protocols

The following protocols are representative examples and may require optimization for specific naphthyridine substrates. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Protocol 1: Suzuki-Miyaura Coupling of a Bromo-Naphthyridine

This protocol is adapted from procedures for Suzuki coupling of bromo-pyridines.

Materials:

  • Bromo-naphthyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

Procedure:

  • To an oven-dried Schlenk flask, add the bromo-naphthyridine, arylboronic acid, and potassium carbonate.

  • In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and PPh₃ in a small amount of the degassed dioxane/water solvent.

  • Seal the Schlenk flask, evacuate, and backfill with argon. Repeat this cycle three times.

  • Add the degassed solvent mixture to the solids, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Protocol 2: Buchwald-Hartwig Amination of a Chloro-Naphthyridine

This protocol utilizes a modern catalyst system designed for the amination of less reactive aryl chlorides.

Materials:

  • Chloro-naphthyridine (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4.4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous toluene, degassed

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Seal the tube, evacuate, and backfill with argon. Repeat this cycle three times.

  • Add degassed, anhydrous toluene via syringe.

  • Stir the mixture at room temperature for 10 minutes to allow for pre-formation of the active catalyst.

  • Add the chloro-naphthyridine and the amine to the reaction mixture. If the amine is a solid, add it with the other solids in step 1.

  • Seal the Schlenk tube tightly with a Teflon screw cap.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction for completion by TLC or LC-MS.

  • After cooling to room temperature, carefully open the tube and dilute the mixture with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Outlook

The choice between a bromo- or chloro-naphthyridine for cross-coupling reactions is a balance between reactivity and cost. Bromo-naphthyridines are inherently more reactive due to the weaker C-Br bond, often leading to higher yields under milder conditions with simpler catalyst systems. This makes them ideal for small-scale synthesis and for substrates that are sensitive to high temperatures.

However, the significant advancements in ligand and catalyst development have made chloro-naphthyridines increasingly viable and often preferred substrates, especially in process chemistry and large-scale manufacturing where the lower cost of starting materials is a critical factor. The successful coupling of chloro-naphthyridines hinges on the use of sophisticated, sterically hindered, and electron-rich phosphine ligands that can efficiently facilitate the oxidative addition to the robust C-Cl bond.

For researchers and drug development professionals, a thorough understanding of these reactivity differences is essential for designing efficient, scalable, and cost-effective synthetic strategies for the functionalization of the vital naphthyridine scaffold.

References

  • G.D. Girgis, et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. J Med Chem, 43(4), 675-82. [Link]

  • J.A. Tunge, et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]

  • C.J. O'Brien, et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • J.R. Lamb, et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education, 98(3), 996-1000. [Link]

  • Various Authors (2025). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. [Link]

  • P.R. Boruah, et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • P. Knochel, et al. (2012). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. NIH Public Access. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Wordpress. [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

  • NROChemistry (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • S.L. Buchwald, et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access. [Link]

  • Chemistry LibreTexts (2024). Sonogashira Coupling. [Link]

  • S.L. Buchwald, J.F. Hartwig (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. NIH Public Access. [Link]

  • OUCI (2015). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. OUCI. [Link]

  • A. Rauf, et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • A. Palani, et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship. [Link]

  • Leah4sci (2019). Sonogashira coupling. YouTube. [Link]

  • P. Forgo, et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2438-2445. [Link]

  • The Organic Chemistry Tutor (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. [Link]

  • D.J. Schauer (2025). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. ResearchGate. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • J.B.F.N. Engberts, et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH Public Access. [Link]

  • RSC Publishing (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]

  • X. Li, et al. (2019). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. NIH Public Access. [Link]

  • T. Patra, et al. (2021). Metal-free, photosensitized oxyimination of unactivated alkenes with bifunctional oxime carbonates. ORCA – Online Research @ Cardiff. [Link]

  • G.A. Molander, et al. (2008). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. NIH Public Access. [Link]

  • M.R. Biscoe, et al. (2018). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

A Comparative Guide to the Evaluation of Methyl 7-bromo-1,5-naphthyridine-3-carboxylate as a DNA Gyrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the evaluation of Methyl 7-bromo-1,5-naphthyridine-3-carboxylate as a potential DNA gyrase inhibitor. In the absence of published experimental data for this specific compound, this document serves as a detailed roadmap, outlining the necessary experimental protocols and providing a comparative landscape of established DNA gyrase inhibitors. By following this guide, researchers can systematically assess the potential of this novel chemical entity and benchmark its performance against clinically relevant drugs.

Introduction: The Enduring Appeal of DNA Gyrase as an Antibacterial Target

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that introduces negative supercoils into DNA, a process critical for DNA replication, transcription, and repair.[1] This enzyme is a validated and highly successful target for antibacterial drugs, most notably the fluoroquinolone class of antibiotics.[1] However, the rise of antibiotic resistance necessitates the discovery and development of new chemical scaffolds that can effectively inhibit DNA gyrase, including those that may overcome existing resistance mechanisms.

This compound is a heterocyclic compound with a structure that suggests potential for interaction with biological targets. The 1,5-naphthyridine core is a known pharmacophore in various biologically active molecules. This guide will detail the experimental journey required to determine if this compound holds promise as a DNA gyrase inhibitor.

The Competitive Landscape: Established DNA Gyrase Inhibitors

A thorough evaluation of a novel compound requires a clear understanding of the existing players. DNA gyrase inhibitors can be broadly categorized into two main classes: the well-established fluoroquinolones and the emerging non-fluoroquinolone inhibitors.

The Fluoroquinolone Benchmark

Fluoroquinolones, such as ciprofloxacin, are potent inhibitors of DNA gyrase. They function by stabilizing the gyrase-DNA cleavage complex, leading to double-strand DNA breaks and ultimately cell death.[1] Any new inhibitor must demonstrate comparable or superior activity, or a distinct advantage, such as efficacy against fluoroquinolone-resistant strains.

The Rise of Non-Fluoroquinolone Inhibitors

In response to fluoroquinolone resistance, a new generation of non-fluoroquinolone inhibitors has emerged. These compounds, often referred to as Novel Bacterial Topoisomerase Inhibitors (NBTIs), target DNA gyrase through different binding sites or mechanisms.[2][3] Prominent examples include gepotidacin and zoliflodacin, which are in late-stage clinical development and show promise against drug-resistant pathogens.[4][5][6]

A Proposed Experimental Workflow for the Evaluation of this compound

To comprehensively assess the potential of this compound as a DNA gyrase inhibitor, a multi-faceted experimental approach is required. This workflow is designed to move from broad screening to more detailed mechanistic studies.

Caption: A logical workflow for the evaluation of a novel DNA gyrase inhibitor.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.

DNA Gyrase Supercoiling Assay

This is the primary assay to determine the direct inhibitory effect of the compound on the enzymatic activity of DNA gyrase. The assay measures the conversion of relaxed plasmid DNA to its supercoiled form.

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The supercoiled and relaxed forms of DNA can be separated by agarose gel electrophoresis due to their different mobilities. An inhibitor will prevent this conversion, resulting in a higher proportion of relaxed DNA.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and albumin), ATP, and relaxed pBR322 plasmid DNA.

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a positive control (a known inhibitor like ciprofloxacin) and a negative control (solvent only).

  • Enzyme Addition: Initiate the reaction by adding a purified DNA gyrase enzyme (e.g., from E. coli or S. aureus).

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA.

  • Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Quantify the intensity of the supercoiled and relaxed bands to determine the percentage of inhibition at each compound concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be calculated.

Minimum Inhibitory Concentration (MIC) Testing

The MIC test determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay assesses the whole-cell activity of the compound.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid or solid growth medium. After incubation, the lowest concentration of the compound that inhibits visible bacterial growth is determined.

Protocol (Broth Microdilution Method):

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., E. coli, S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity (an indication of bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

DNA Gyrase ATPase Assay

This assay is crucial for understanding the mechanism of inhibition. It determines whether the compound inhibits the ATPase activity of the GyrB subunit of DNA gyrase, which is essential for the supercoiling reaction.

Principle: The hydrolysis of ATP by DNA gyrase can be coupled to the oxidation of NADH through a series of enzymatic reactions (pyruvate kinase and lactate dehydrogenase). The decrease in NADH concentration can be monitored by measuring the absorbance at 340 nm.

Protocol:

  • Reaction Setup: In a microplate well, combine the assay buffer, linear or relaxed plasmid DNA (as a cofactor), phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH.

  • Inhibitor Addition: Add varying concentrations of this compound. Include a known ATPase inhibitor (e.g., novobiocin) as a positive control and a solvent-only negative control.

  • Enzyme Addition: Add purified DNA gyrase to the wells.

  • ATP Addition: Initiate the reaction by adding ATP.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.

  • Analysis: Calculate the rate of ATP hydrolysis for each concentration of the inhibitor. Determine the IC₅₀ value for the inhibition of ATPase activity.

Comparative Data of Established DNA Gyrase Inhibitors

The following tables provide a summary of the reported inhibitory activities of well-characterized DNA gyrase inhibitors. These values will serve as a benchmark for the evaluation of this compound.

Table 1: IC₅₀ Values for DNA Gyrase Supercoiling Inhibition

CompoundOrganismIC₅₀ (µM)Reference(s)
CiprofloxacinE. coli~0.6-1.5[4][7]
CiprofloxacinS. aureus~27.5-61.7[8]
NovobiocinE. coli~0.026[9]
GepotidacinS. aureus~0.047[10]
GepotidacinN. gonorrhoeae~5.1[11]
ZoliflodacinN. gonorrhoeae~1.7[12]

Table 2: Minimum Inhibitory Concentrations (MICs) against Key Pathogens

CompoundE. coli (MIC µg/mL)S. aureus (MIC µg/mL)Reference(s)
Ciprofloxacin0.015 - 0.50.12 - 1[4]
Gepotidacin0.50.12 - 0.5[4]
Zoliflodacin--[5][6]

Note: MIC values can vary depending on the specific strain and testing conditions.

Interpreting the Results and Charting the Path Forward

The data obtained from the proposed experimental workflow will provide a comprehensive profile of this compound as a potential DNA gyrase inhibitor.

Caption: A decision-making flow chart based on experimental outcomes.

A potent inhibitor of DNA gyrase supercoiling with broad-spectrum antibacterial activity would be a promising lead. Further investigation into its mechanism of action, particularly whether it inhibits the ATPase activity of GyrB or interacts with the GyrA subunit, will be crucial. Demonstrating activity against fluoroquinolone-resistant strains would significantly enhance its therapeutic potential.

Conclusion

While the journey from a novel chemical entity to a clinically approved drug is long and arduous, the systematic evaluation outlined in this guide provides a solid foundation for assessing the potential of this compound. By employing these established protocols and comparing the results to the provided benchmarks of established inhibitors, researchers can make informed decisions about the future development of this and other promising compounds in the ongoing fight against bacterial infections.

References

  • Gepotidacin. Broad-spectrum DNA topoisomerase II inhibitor, Treatment of bacterial infections. Drugs of the Future.
  • What is the mechanism of action of gepotidacin (Gepotidacin), a novel bacterial topoisomerase inhibitor? - Dr.Oracle.
  • Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs. Antimicrobial Agents and Chemotherapy.
  • Exploring Alternative Pathways to Target Bacterial Type II Topoisomerases Using NBTI Antibacterials: Beyond Halogen-Bonding Interactions. Molecules.
  • NBTI 5463 Is a Novel Bacterial Type II Topoisomerase Inhibitor with Activity against Gram-Negative Bacteria and In Vivo Efficacy. Antimicrobial Agents and Chemotherapy.
  • Phase 3 data show potential of new oral tre
  • Mechanistic and Structural Basis for the Actions of the Antibacterial Gepotidacin against Staphylococcus aureus Gyrase. ACS Infectious Diseases.
  • Zoliflodacin Emerges as a First-in-Class Oral Option Against Drug-Resistant Gonorrhea. Contagion Live.
  • Gepotidacin - Wikipedia.
  • The Story Of Zoliflodacin - A MedChemica Review. MedChemica.
  • Two Decades of Successful SAR-Grounded Stories of the Novel Bacterial Topoisomerase Inhibitors (NBTIs). Journal of Medicinal Chemistry.
  • Mechanism of Action of Gepotidacin: Well-Balanced Dual-Targeting against Neisseria gonorrhoeae Gyrase and Topoisomerase IV in Cells and In Vitro. ACS Infectious Diseases.
  • Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs.
  • Zoliflodacin's Mode of Action on Bacterial Gyrase: A Technical Guide. Benchchem.
  • Interactions between Zoliflodacin and Neisseria gonorrhoeae Gyrase and Topoisomerase IV: Enzymological Basis for Cellular Targeting.
  • Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of Heteroaryl Isothiazolones in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy.
  • IC 50 values for DNA gyrase inhibition.
  • DNA Gyrase as a Target for Quinolones.
  • RESEARCH ARTICLE. RSC Medicinal Chemistry.
  • Inhibitors of bacterial DNA gyrase's allosteric pocket, with IC50...
  • Methyl 7-bromo-1,5-naphthyridine-3-carboxyl
  • Methyl 7-bromo-1,5-naphthyridine-3-carboxyl
  • This compound|CAS 958334-24-2.
  • CAS 958334-24-2 | Methyl 7-bromo-1,5-naphthyridine-3-carboxyl
  • methyl 7-bromo-1,5-naphthyridine-3-carboxyl

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 7-bromo-1,5-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of methyl 7-bromo-1,5-naphthyridine-3-carboxylate (CAS No. 958334-24-2), a halogenated heterocyclic compound commonly used in chemical research and drug development. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The principles outlined are grounded in established safety protocols and an understanding of the chemical nature of halogenated organic compounds.

Understanding the Compound: Hazard Profile and Regulatory Context

Regulatory Framework: The presence of a carbon-bromine bond places this compound squarely within the category of halogenated organic compounds .[5] The U.S. Environmental Protection Agency (EPA) regulates the disposal of such compounds, often restricting their land disposal due to their potential for environmental persistence and toxicity.[6][7] Treatment technologies such as high-temperature incineration are the preferred methods for the ultimate destruction of these wastes.[6] Therefore, it is imperative to manage this compound as a regulated hazardous waste.

Hazard Classification (Based on Analogues)GHS Precautionary Statements (Representative)
Harmful if swallowedP301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3]
Causes skin irritationP280: Wear protective gloves/protective clothing.[3][4]
Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4]
The Core Principle: Waste Segregation

The single most critical step in the proper disposal of this compound is segregation . Halogenated organic wastes must be collected separately from non-halogenated waste streams.[5][8][9] Co-mingling these waste streams leads to the entire volume being classified and treated as the more hazardous (and more expensive to dispose of) halogenated waste.[5] This principle is fundamental to both safety and cost-effective laboratory management.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for the collection and disposal of waste containing this compound, including pure compound, contaminated labware, and solutions.

3.1. Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the appropriate PPE:

  • Gloves: Chemically resistant nitrile gloves are recommended.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when there is a risk of splashing.

  • Lab Coat: A standard laboratory coat is required.

3.2. Waste Collection

  • Designate a Waste Container: Obtain a dedicated, chemically compatible waste container, preferably of polyethylene, from your institution's Environmental Health and Safety (EHS) department. The container must be in good condition with a secure, leak-proof cap.[10]

  • Labeling: Immediately label the container as "HALOGENATED ORGANIC WASTE." The label should also include:

    • The full chemical name: "this compound"

    • The primary hazard(s): "Toxic," "Irritant"

    • The date the container was started.

    • The name of the principal investigator and the laboratory location.

  • Collecting Solid Waste:

    • For unused or expired pure compound, transfer it directly into the designated halogenated waste container.

    • Contaminated disposable items such as weighing paper, gloves, and pipette tips should also be placed in this container.

  • Collecting Liquid Waste:

    • Solutions containing this compound (e.g., from reaction workups or chromatography) must be collected in the designated halogenated waste container.

    • Crucially, do not mix with non-halogenated solvents. [5][9]

    • Keep the container closed when not actively adding waste to prevent the release of vapors.[10] Liquid waste containers should not be filled beyond 75% capacity to allow for vapor expansion.[11]

  • Rinsing Contaminated Glassware:

    • Rinse contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone).

    • The first rinseate is considered hazardous and must be collected in the halogenated organic waste container. Subsequent rinses may be managed as non-halogenated waste, depending on institutional policy.

3.3. Storage and Disposal

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible materials.[10]

  • Once the container is full or the project is complete, contact your institution's EHS department to arrange for a hazardous waste pickup.[12] Do not pour this chemical waste down the drain under any circumstances.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound.

G cluster_0 Start: Waste Generation cluster_1 Hazard Assessment & Segregation cluster_2 Collection Protocol cluster_3 Final Disposal start Waste containing this compound is generated ppe Wear appropriate PPE: Gloves, Goggles, Lab Coat start->ppe is_halogenated Is the compound halogenated? yes_halogenated Yes. Treat as Halogenated Organic Waste. is_halogenated->yes_halogenated Yes no_halogenated No. Follow standard non-halogenated waste protocol. is_halogenated->no_halogenated No container Use a designated, labeled 'Halogenated Waste' container. yes_halogenated->container ppe->is_halogenated collect Collect solid & liquid waste. Keep container closed. container->collect no_mixing CRITICAL: Do NOT mix with non-halogenated waste. collect->no_mixing storage Store container in a designated Satellite Accumulation Area. no_mixing->storage ehs_pickup Contact EHS for hazardous waste pickup. storage->ehs_pickup end Waste is disposed of by a licensed contractor (e.g., incineration). ehs_pickup->end

Caption: Decision workflow for proper disposal.

Emergency Procedures

In the event of a spill or exposure, follow these immediate steps:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing.[3]

  • Eye Contact: Flush eyes with water for at least 15 minutes at an emergency eyewash station.[3][4][11]

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[3][4]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite) and place it in the designated halogenated waste container. For large spills, evacuate the area and contact your institution's EHS department immediately.

By adhering to this structured disposal plan, researchers can ensure the safe and compliant management of this compound waste, thereby protecting themselves, their colleagues, and the environment.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA. U.S. Environmental Protection Agency. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. Electronic Code of Federal Regulations. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds - California Code of Regulations. Westlaw. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

  • Specific Methods for the Destruction of Hazardous Chemicals in the Laboratory - OUCI. OUCI. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. ResearchGate. [Link]

  • Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations. U.S. Environmental Protection Agency. [Link]

  • Hazardous Materials Disposal Guide | Nipissing University. Nipissing University. [Link]

  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. NCBI. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania. [Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications - MDPI. MDPI. [Link]

  • Liquid waste - Chimactiv - AgroParisTech. AgroParisTech. [Link]

Sources

Personal protective equipment for handling Methyl 7-bromo-1,5-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment and Safe Handling of Methyl 7-bromo-1,5-naphthyridine-3-carboxylate

Hazard Assessment and Triage: Understanding the Compound

This compound belongs to a class of bromo-substituted heterocyclic aromatic compounds.[3] While toxicological data for this specific molecule is sparse, the structural motifs suggest a number of potential hazards that must be mitigated through rigorous safety protocols.

Inferred Potential Hazards based on Chemical Class:

  • Skin Irritation/Corrosion: Halogenated aromatic compounds are frequently cited as causing skin irritation.[1][4] Prolonged contact may lead to more severe effects.

  • Serious Eye Damage/Irritation: Chemicals of this nature can be severe eye irritants.[1][4] Dust or splashes pose a significant risk to vision.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][4]

  • Acute Toxicity: While unconfirmed for this specific compound, similar chemicals can be harmful if swallowed or inhaled.[1][5]

The primary routes of potential exposure are inhalation of airborne powder, direct skin contact, eye contact from splashes or dust, and ingestion. Our protective strategy must therefore establish a complete barrier against these routes.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is non-negotiable. The following table outlines the minimum required equipment for handling this compound in a research setting.

Area of Protection Required PPE Rationale and Expert Insight
Eye and Face Chemical safety goggles and a face shield.[1]Safety glasses are insufficient as they do not protect from splashes or fine dust entering from the sides, top, or bottom.[6] Chemical splash goggles that form a seal around the eyes are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant splash risk, to protect the entire face.[7]
Skin and Body Chemical-resistant gloves (Nitrile recommended) and a flame-resistant lab coat with tight cuffs.Gloves: Nitrile gloves generally provide good protection against a range of chemicals, including solvents and acids often used with this compound class.[8] It is critical to double-glove if the procedure involves significant risk and to change gloves immediately upon contamination. Always check the manufacturer's glove compatibility charts for breakthrough times with any solvents being used.[6] Lab Coat: A flame-resistant (FR) lab coat, buttoned completely, protects against incidental contact and splashes. Ensure cuffs are snug to prevent chemicals from entering sleeves.
Respiratory Use within a certified chemical fume hood.Primary Control: The most critical piece of safety equipment is an engineering control, not PPE. All handling of the solid compound and preparation of its solutions must be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[1][2] Secondary Control: If engineering controls are insufficient or in case of a spill, a NIOSH-approved respirator with organic vapor cartridges and a P100 particulate filter would be necessary.

Operational Workflow: Safe Handling from Receipt to Disposal

This protocol provides a step-by-step methodology for safely handling the compound during a typical laboratory workflow.

Experimental Protocol: Weighing and Aliquoting
  • Preparation and Engineering Controls:

    • Verify that the chemical fume hood has a current certification and that the airflow is adequate.

    • Cover the work surface within the fume hood with absorbent, plastic-backed paper.[9] This contains minor spills and simplifies cleanup.

    • Gather all necessary equipment (spatulas, weigh boats, glassware, solvent) and place it inside the fume hood to minimize reaching in and out of the sash.

  • Donning PPE:

    • Don your lab coat and face shield.

    • Put on the first pair of nitrile gloves.

    • Put on your chemical splash goggles.

    • Don a second pair of nitrile gloves over the first.

  • Handling the Compound:

    • Carefully open the container inside the fume hood, avoiding any sudden movements that could aerosolize the fine powder.

    • Use a clean spatula to carefully transfer the desired amount of the solid to a tared weigh boat on a balance located within the hood.

    • If preparing a solution, add the solvent to the vessel containing the weighed solid slowly to avoid splashing.

    • Securely close the primary container of this compound.

  • Decontamination and Doffing PPE:

    • Wipe down the exterior of the primary container and any equipment used with a damp cloth (using an appropriate solvent if necessary) before removing them from the fume hood.

    • Dispose of the weigh boat and any contaminated paper towels in the designated solid hazardous waste container.

    • To doff PPE, remove the outer pair of gloves first. Remove your face shield and goggles. Remove the lab coat. Finally, remove the inner pair of gloves. Wash hands thoroughly with soap and water.[2]

  • Waste Disposal:

    • All waste contaminated with this compound must be disposed of as hazardous chemical waste.

    • Solid Waste: Contaminated gloves, weigh boats, and paper towels should be placed in a clearly labeled, sealed container for "Halogenated Organic Solid Waste."[9]

    • Liquid Waste: Unused solutions or reaction mixtures should be collected in a separate, sealed container labeled "Halogenated Organic Liquid Waste."

    • Never dispose of brominated compounds down the drain, as they can be persistent environmental contaminants.[10] Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.[2]

Safe Handling Workflow Diagram

The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.

prep 1. Preparation - Certify Fume Hood - Don Full PPE handle 2. Handling - Aliquot in Hood - Minimize Dust prep->handle spill_check Spill Occurred? handle->spill_check no_spill 3. Post-Handling - Decontaminate Surfaces - Doff PPE Correctly spill_check->no_spill No spill_response Emergency Spill Protocol - Evacuate Area - Alert EHS spill_check->spill_response Yes disposal 4. Waste Segregation - Halogenated Solid Waste - Halogenated Liquid Waste no_spill->disposal end_process Process Complete disposal->end_process

Caption: Workflow for handling this compound.

Emergency Procedures

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected skin with copious amounts of running water for at least 15 minutes while removing contaminated clothing and shoes.[2][11] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of running water for at least 15 minutes, holding the eyelids open.[2][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[2][12] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2][11] Seek immediate medical attention immediately.

By adhering to these stringent protocols—grounded in the principles of hazard substitution, engineering controls, and finally, robust personal protective equipment—researchers can handle this compound with confidence and safety.

References

  • Google. (n.d.). Current time information in Pasuruan, ID.
  • BenchChem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • Sigma-Aldrich. (n.d.). This compound | 958334-24-2.
  • Alchem Pharmtech. (n.d.). CAS 958334-24-2 | this compound.
  • AK Scientific, Inc. (n.d.). 5-Bromo-8-methoxy-1,7-naphthyridine Safety Data Sheet.
  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
  • CymitQuimica. (2024). Safety Data Sheet for 3-Bromo-1,7-naphthyridin-8(7H)-one.
  • AK Scientific, Inc. (n.d.). 2-Bromo-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet (United States) for 1,6-Naphthyridine-2-carboxylic acid, 8-bromo-, methyl ester.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Fisher Scientific. (2025). SAFETY DATA SHEET for 1-Bromo-3-methylbutane.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
  • ChemicalBook. (n.d.). This compound CAS#: 958334-24-2.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • Morf, L. S., et al. (2005). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology.
  • MDPI. (n.d.). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • Protheragen. (n.d.). 1,7-Naphthyridine-3-carboxylic acid, 8-amino-5-bromo.
  • GOV.UK. (n.d.). Bromine: incident management.
  • European Brominated Flame Retardant Industry Panel. (n.d.). Recycling of bromine from plastics containing brominated flame retardants in state-of-the-art combustion facilities.
  • University of North Texas Health Science Center. (n.d.). Standard Operating Procedures for Bromo-Deoxyuridine (BrdU).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.